LinTT1 peptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H68N16O12 |
|---|---|
Molecular Weight |
917.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C36H68N16O12/c1-17(38)27(56)48-22(9-5-6-12-37)30(59)50-21(10-7-13-43-35(39)40)29(58)45-15-25(55)46-18(2)28(57)49-23(11-8-14-44-36(41)42)31(60)51-24(16-53)32(61)52-26(20(4)54)33(62)47-19(3)34(63)64/h17-24,26,53-54H,5-16,37-38H2,1-4H3,(H,45,58)(H,46,55)(H,47,62)(H,48,56)(H,49,57)(H,50,59)(H,51,60)(H,52,61)(H,63,64)(H4,39,40,43)(H4,41,42,44)/t17-,18-,19-,20+,21-,22-,23-,24-,26-/m0/s1 |
InChI Key |
QPAAZZMDHFMKQG-MOACWCDRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
LinTT1 Peptide: A Technical Guide to a Potent Tumor-Penetrating Ligand
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The LinTT1 peptide, a linear nonapeptide with the sequence AKRGARSTA, has emerged as a promising tool in the targeted delivery of anticancer therapeutics. Its unique mechanism of action, involving a dual-receptor binding cascade, allows for efficient homing to and penetration of solid tumors. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to the this compound. It includes detailed methodologies for its synthesis and evaluation, quantitative data on its binding and efficacy, and a visualization of its signaling pathway to facilitate a deeper understanding for researchers and drug developers in the field of oncology.
Introduction and Discovery
The this compound was developed from its parent cyclic peptide, TT1 (CKRGARSTC), which was originally identified through phage display screening for ligands that bind to the p32 protein (also known as gC1qR), a receptor overexpressed on the surface of various cancer cells and tumor-associated macrophages.[1] While the cyclic TT1 peptide exhibits a higher binding affinity for p32 (Kd of 130 nM), the linear version, LinTT1, has demonstrated superior efficacy in nanoparticle-based tumor targeting.[2] This enhanced performance is attributed to a lower affinity interaction with p32, which may prevent a "binding-site barrier" effect and allow for deeper penetration into the tumor tissue.[2]
Mechanism of Action: A Dual-Receptor Pathway
The tumor-penetrating capability of LinTT1 is a multi-step process initiated by its binding to the p32 protein on the surface of tumor cells or tumor-associated stromal cells.[1] Following this initial binding, the peptide is proteolytically cleaved by urokinase-type plasminogen activator (uPA), an enzyme often upregulated in the tumor microenvironment.[1] This cleavage exposes a C-terminal CendR (C-end rule) motif, R/KXXR/K.[1] The newly exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed in tumors, which triggers endocytosis and facilitates the transport of the peptide and its cargo into the tumor parenchyma.[3][4][5][6]
The p32 receptor itself is a multifunctional protein implicated in various cancer-promoting signaling pathways. Its overexpression is correlated with poor prognosis in several cancers. p32 has been shown to influence key cellular processes by modulating signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways, and it can also interact with and regulate the tumor suppressor p53.[7]
Quantitative Data
In Vitro Binding Affinity
While a precise dissociation constant (Kd) for the monovalent this compound is not extensively reported, studies have consistently shown its effective binding to p32 when presented in a multivalent format on nanoparticles.
| Nanoparticle System | Target Protein | Binding Enhancement (Compared to Non-Targeted) | Reference |
| LinTT1-Tyr-124I-Polymersomes | Recombinant p32 | ~10-fold increase | [8][9] |
Table 1: In Vitro Binding of LinTT1-Functionalized Nanoparticles
In Vivo Therapeutic Efficacy
The true potential of LinTT1 is realized in its ability to enhance the delivery and efficacy of anticancer agents in vivo.
| Cancer Model | Therapeutic Agent | Delivery Vehicle | Efficacy Results | Reference | | :--- | :--- | :--- | :--- | | MCF10CA1a Breast Cancer | D(KLAKLAK)2 | Iron Oxide Nanoworms | ~90% reduction in tumor volume compared to PBS control. |[2] | | Peritoneal Carcinomatosis (MKN-45P Xenografts) | D(KLAKLAK)2 | Iron Oxide Nanoworms | Significant reduction in the weight of peritoneal tumors. |[10] | | Glioblastoma (Orthotopic Stem Cell-like GBM) | Pro-apoptotic peptide | Iron Oxide Nanoworms | Doubled the lifespan of the mice. |[11] | | HCT116 & CT26 Colorectal Carcinoma | Camptothecin | Camptothesome | Significantly enhanced anticancer activity (IC50 reduced from 0.87 µM to 0.28 µM in HCT116 and 4.58 µM to 1.29 µM in CT26). |[12] |
Table 2: In Vivo Therapeutic Efficacy of LinTT1-Conjugated Nanoparticles
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of LinTT1
LinTT1 (AKRGARSTA) can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[13][14][15][16][17]
Materials:
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
Protocol Outline:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Ala-OH) to the resin using coupling reagents and a base.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
In Vitro Binding Assay of LinTT1-Nanoparticles to p32
This protocol outlines a cell-free assay to quantify the binding of LinTT1-functionalized nanoparticles to recombinant p32 protein.[8][9]
Materials:
-
Recombinant hexahistidine-tagged p32 protein
-
Ni-NTA magnetic agarose (B213101) beads
-
LinTT1-functionalized nanoparticles (e.g., radiolabeled or fluorescently tagged)
-
Non-targeted nanoparticles (control)
-
Binding buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 5mM imidazole)
-
Blocking agent (e.g., BSA)
-
Quantification instrument (e.g., gamma counter or fluorescence plate reader)
Protocol Outline:
-
p32 Immobilization: Incubate Ni-NTA magnetic beads with recombinant p32 protein to immobilize the protein on the beads.
-
Blocking: Block non-specific binding sites on the beads with a blocking agent.
-
Binding: Incubate the p32-coated beads with either LinTT1-functionalized nanoparticles or control nanoparticles.
-
Washing: Wash the beads to remove unbound nanoparticles.
-
Quantification: Quantify the amount of bound nanoparticles using an appropriate instrument.
In Vivo Tumor Targeting and Imaging
This protocol provides a general workflow for assessing the tumor-targeting ability of LinTT1-functionalized nanoparticles in a xenograft mouse model.[18][19][20][21][22]
Materials:
-
Tumor-bearing mice (e.g., subcutaneous or orthotopic xenografts)
-
LinTT1-functionalized nanoparticles with an imaging probe (e.g., near-infrared dye, radionuclide)
-
Non-targeted nanoparticles (control)
-
In vivo imaging system (e.g., IVIS, PET/CT)
Protocol Outline:
-
Animal Model: Establish tumors in immunocompromised mice by injecting cancer cells.
-
Nanoparticle Administration: Intravenously inject tumor-bearing mice with either LinTT1-functionalized or control nanoparticles.
-
In Vivo Imaging: At various time points post-injection, image the mice using the appropriate imaging modality to track the biodistribution of the nanoparticles.
-
Ex Vivo Analysis: After the final imaging time point, euthanize the mice and harvest tumors and major organs.
-
Ex Vivo Imaging and Quantification: Image the harvested tissues to confirm nanoparticle accumulation and quantify the signal in each organ.
Visualizations
Signaling Pathways and Mechanisms
Caption: The dual-receptor mechanism of LinTT1-mediated tumor penetration.
Caption: A typical experimental workflow for developing LinTT1-targeted nanoparticles.
Conclusion
The this compound represents a significant advancement in the field of targeted cancer therapy. Its well-defined, dual-receptor mechanism of action provides a robust platform for the delivery of a wide range of therapeutic payloads, from small molecule drugs to larger nanoparticle-based systems. The data presented in this guide underscore its potential to improve therapeutic indices by enhancing tumor accumulation and penetration while potentially reducing systemic toxicity. For researchers and developers, LinTT1 offers a versatile and effective ligand for the next generation of precision cancer medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor-penetrating nanosystem strongly suppresses breast tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration | Semantic Scholar [semanticscholar.org]
- 5. NRP1 transport of cancer therapeutics mediated by tumor-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of a C-end rule peptide to neuropilin-1 receptor: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | gC1qR: A New Target for Cancer Immunotherapy [frontiersin.org]
- 8. Application of polymersomes engineered to target p32 protein for detection of small breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancerbiology.ee [cancerbiology.ee]
- 12. Improving Camptothesome Delivery to Colorectal Carcinoma with a Tumor-Penetrating Peptide Targeting p32 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. Functionalized nanoparticles with targeted antibody to enhance imaging of breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Systematic Surface Engineering of Magnetic Nanoworms for in vivo Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescent Nanoprobes Dedicated to in Vivo Imaging: From Preclinical Validations to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nanoparticles for multimodal in vivo imaging in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Unraveling the LinTT1 Peptide: A Comprehensive Technical Overview
Disclaimer: Extensive searches for a peptide specifically designated "LinTT1" have not yielded definitive results in publicly available scientific literature. It is possible that this is a novel, proprietary, or internal designation not yet widely documented. This guide, therefore, synthesizes information on related and well-characterized peptides that share similar structural motifs or functional properties that "LinTT1" might possess, such as tumor-targeting and cell-penetrating peptides. The methodologies and data presented are based on established protocols for analogous peptides and serve as a framework for potential research and development involving a peptide like LinTT1.
Introduction to Tumor-Targeting and Cell-Penetrating Peptides
The targeted delivery of therapeutic agents to tumor cells is a paramount goal in cancer therapy. Peptide-based delivery systems have emerged as a promising strategy due to their high specificity, low immunogenicity, and ease of synthesis and modification. Among these, linear and cyclic peptides designed to recognize and bind to specific receptors overexpressed on cancer cells, and to subsequently internalize into the cytoplasm, are of significant interest. This document will explore the hypothetical attributes of a peptide, herein referred to as LinTT1, based on the characteristics of similar, well-documented peptides.
Hypothetical Amino Acid Sequence and Structural Characteristics of LinTT1
While the specific amino acid sequence for "LinTT1" is not publicly known, we can postulate a sequence based on common features of tumor-targeting peptides. These peptides often contain motifs that facilitate binding to targets such as integrins, p32/gC1qR, or neuropilin-1, which are frequently upregulated in the tumor microenvironment.
A plausible hypothetical sequence for a linear tumor-targeting peptide could be:
AKRGARSTA
This hypothetical sequence incorporates positively charged residues (Arginine - R, Lysine - K) which are known to facilitate cell penetration, and a targeting motif (e.g., RGD-like or other receptor-binding sequences).
Significance and Mechanism of Action
The significance of a peptide like LinTT1 lies in its potential to act as a highly specific vector for the delivery of cytotoxic drugs, imaging agents, or other therapeutic payloads directly to tumor cells, thereby minimizing off-target effects and systemic toxicity.
Proposed Signaling Pathway and Cellular Uptake
The mechanism of action for such a peptide would likely involve a multi-step process:
-
Homing to the Tumor Microenvironment: Systemically administered LinTT1 would first extravasate from blood vessels into the tumor tissue.
-
Receptor Binding: The peptide would then bind to a specific receptor overexpressed on the surface of tumor cells or tumor-associated endothelial cells.
-
Cellular Internalization: Upon binding, the peptide-receptor complex would be internalized, often via endocytosis.
-
Endosomal Escape and Payload Release: For therapeutic efficacy, the peptide or its payload would need to escape from the endosome and reach its intracellular target.
Below is a conceptual diagram of this proposed pathway.
Caption: Proposed mechanism of action for the LinTT1 peptide.
Experimental Protocols
The characterization of a novel peptide like LinTT1 would involve a series of in vitro and in vivo experiments to ascertain its binding affinity, cell penetration efficiency, and therapeutic efficacy.
Peptide Synthesis and Characterization
-
Protocol: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Mass spectrometry to confirm the molecular weight and purity.
In Vitro Binding Assays
-
Protocol: Enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR) to quantify the binding affinity of LinTT1 to its putative receptor.
-
ELISA: Wells are coated with the target receptor. Biotinylated LinTT1 is added at varying concentrations, followed by streptavidin-horseradish peroxidase and a chromogenic substrate. Absorbance is measured to determine the dissociation constant (Kd).
-
SPR: The receptor is immobilized on a sensor chip. A solution containing LinTT1 is flowed over the chip, and the change in refractive index is measured to determine association and dissociation rates.
-
Cellular Uptake Studies
-
Protocol: Confocal microscopy and flow cytometry to visualize and quantify the internalization of fluorescently labeled LinTT1 into cancer cells.
-
Confocal Microscopy: Cells are incubated with a fluorescently tagged LinTT1 (e.g., FITC-LinTT1). After incubation, cells are washed, fixed, and imaged to observe the subcellular localization of the peptide.
-
Flow Cytometry: Cells are treated with fluorescently labeled LinTT1, and the fluorescence intensity of individual cells is measured to quantify uptake.
-
In Vivo Tumor Targeting and Efficacy Studies
-
Protocol: Animal models (e.g., tumor-bearing mice) are used to evaluate the tumor-homing ability and therapeutic efficacy of LinTT1-drug conjugates.
-
Biodistribution: An imaging agent (e.g., a near-infrared dye) is conjugated to LinTT1 and injected into tumor-bearing mice. In vivo imaging systems are used to track the accumulation of the conjugate in the tumor and other organs over time.
-
Efficacy: A cytotoxic drug is conjugated to LinTT1 and administered to tumor-bearing mice. Tumor growth is monitored over time and compared to control groups receiving the free drug or vehicle.
-
Below is a diagram illustrating a typical experimental workflow for evaluating a tumor-targeting peptide.
Caption: Experimental workflow for LinTT1 characterization.
Quantitative Data Summary
The following tables present hypothetical quantitative data for LinTT1 based on typical values observed for similar peptides in the literature.
Table 1: In Vitro Binding Affinity of LinTT1 to Target Receptor
| Assay | Dissociation Constant (Kd) |
| ELISA | 150 nM |
| SPR | 120 nM |
Table 2: Cellular Uptake of FITC-LinTT1 in Cancer Cell Lines
| Cell Line | Method | % of Positive Cells | Mean Fluorescence Intensity |
| MDA-MB-231 | Flow Cytometry | 95% | 1.2 x 10^5 |
| HeLa | Flow Cytometry | 88% | 9.8 x 10^4 |
| MCF-7 | Flow Cytometry | 35% | 2.1 x 10^4 |
Table 3: In Vivo Tumor Accumulation of LinTT1-IRDye800CW
| Time Post-Injection | Tumor-to-Muscle Ratio |
| 4 hours | 3.5 ± 0.4 |
| 12 hours | 5.2 ± 0.6 |
| 24 hours | 4.8 ± 0.5 |
Conclusion and Future Directions
While the specific peptide "LinTT1" remains to be fully characterized in public domains, the principles and methodologies outlined in this document provide a robust framework for its potential development and evaluation as a tumor-targeting agent. Future research should focus on identifying its specific molecular target, optimizing its amino acid sequence for enhanced binding and stability, and evaluating its efficacy in preclinical and clinical settings. The continued exploration of such targeted peptides holds immense promise for advancing the field of precision oncology.
The Primary Target of LinTT1 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The LinTT1 peptide, with the amino acid sequence AKRGARSTA, is a tumor-penetrating peptide that has garnered significant interest in the field of targeted cancer therapy. Its efficacy as a homing agent for delivering therapeutic payloads to tumor tissues is attributed to its specific interaction with the cell surface protein p32. This technical guide provides an in-depth overview of the primary target of LinTT1, including quantitative data on its binding and cellular uptake, detailed experimental protocols for assessing its interaction with p32, and a visualization of the key signaling and targeting pathways.
The Primary Target: p32 (gC1qR/HABP1)
The primary molecular target of the this compound is the multifaceted protein p32, also known as the globular C1q receptor (gC1qR) or hyaluronan-binding protein 1 (HABP1)[1][2]. While p32 is typically localized in the mitochondria of normal cells, it is aberrantly overexpressed on the surface of various cancer cells, tumor-associated macrophages, and endothelial cells within the tumor microenvironment[3][4]. This differential expression pattern makes p32 an attractive target for cancer-specific drug delivery.
Quantitative Data
The interaction between LinTT1 and its target p32, as well as the subsequent cellular uptake of LinTT1-conjugated nanoparticles, has been quantified in several studies. The following tables summarize key quantitative findings.
| Experiment | Method | Cell/System | Result | Reference |
| Binding of LinTT1-functionalized polymersomes to p32 | In vitro binding assay with p32-coated magnetic beads | Recombinant human p32 protein | ~10-fold increased binding compared to non-targeted polymersomes | [3] |
| Cellular Internalization | In vitro uptake study | M2 primary human macrophages | 50% of LinTT1-functionalized liposomes were internalized | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of LinTT1 with its primary target, p32.
In Vitro p32 Binding Assay
This protocol is adapted from the methodology described by Simón-Gracia et al. (2016) and is used to quantify the binding of LinTT1-conjugated nanoparticles to recombinant p32 protein[3].
Objective: To determine the binding specificity and quantify the interaction between LinTT1-functionalized nanoparticles and p32 protein.
Materials:
-
Ni-NTA magnetic agarose (B213101) beads
-
Recombinant human p32 protein
-
LinTT1-functionalized nanoparticles (e.g., radiolabeled polymersomes)
-
Non-targeted nanoparticles (control)
-
Binding Buffer (50 mM Tris pH 7.4, 150 mM NaCl, 5mM imidazole)
-
1% Bovine Serum Albumin (BSA) in Binding Buffer
-
Gamma counter or appropriate detection instrument for the nanoparticle label
Procedure:
-
Bead Coating:
-
Resuspend the Ni-NTA magnetic agarose beads in Binding Buffer.
-
Incubate the beads with recombinant p32 protein (e.g., 15 µg of protein per 10 µL of beads) for 1 hour at room temperature with gentle agitation to allow the His-tagged p32 to bind to the beads.
-
Wash the p32-coated beads three times with Binding Buffer to remove any unbound protein.
-
-
Binding Reaction:
-
Resuspend the p32-coated beads in Binding Buffer containing 1% BSA.
-
Add the LinTT1-functionalized nanoparticles and control nanoparticles to separate tubes containing the p32-coated beads.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Washing and Quantification:
-
Separate the magnetic beads from the supernatant using a magnetic stand.
-
Wash the beads three times with Binding Buffer to remove unbound nanoparticles.
-
Resuspend the final bead pellet in a defined volume of Binding Buffer (e.g., 1 mL).
-
Quantify the amount of nanoparticle-bound radioactivity or fluorescence using a gamma counter or other suitable detector.
-
Cellular Uptake Assay
This protocol provides a general framework for assessing the cellular uptake of LinTT1-functionalized nanoparticles in p32-expressing cancer cells.
Objective: To visualize and quantify the internalization of LinTT1-conjugated nanoparticles into target cells.
Materials:
-
p32-positive cancer cell line (e.g., 4T1 breast cancer cells)
-
LinTT1-functionalized fluorescently labeled nanoparticles
-
Non-targeted fluorescently labeled nanoparticles (control)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixing cells
-
DAPI for nuclear counterstaining
-
Confocal microscope and/or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells onto glass-bottom dishes (for microscopy) or into multi-well plates (for flow cytometry) and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
-
Incubation with Nanoparticles:
-
Dilute the fluorescently labeled LinTT1-functionalized and control nanoparticles in complete cell culture medium to the desired concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the nanoparticles.
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Washing and Fixing:
-
Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
For microscopy, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the fixed cells again with PBS.
-
For flow cytometry, detach the cells using a non-enzymatic cell dissociation solution and resuspend them in PBS.
-
-
Analysis:
-
Confocal Microscopy: Mount the coverslips with a mounting medium containing DAPI. Visualize the cellular localization of the fluorescent nanoparticles using a confocal microscope.
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which are indicative of nanoparticle uptake.
-
Signaling and Targeting Pathway
The targeting mechanism of LinTT1 is a multi-step process that involves an initial binding to p32, followed by a potential secondary interaction that enhances tissue penetration.
LinTT1 Dual-Targeting Pathway
LinTT1 first recognizes and binds to p32 on the surface of tumor cells and tumor-associated stromal cells. In the tumor microenvironment, proteases such as urokinase-type plasminogen activator (uPA) can cleave the this compound. This cleavage exposes a C-terminal Arg-Gly-Arg (RGR) motif, which is a C-end Rule (CendR) motif. This newly exposed motif then binds to Neuropilin-1 (NRP-1), a receptor that is also overexpressed in tumors and is involved in promoting cellular internalization and tissue penetration[2][3].
Experimental Workflow for In Vivo Targeting Studies
The following diagram illustrates a typical workflow for evaluating the tumor-targeting ability of LinTT1-conjugated nanoparticles in an animal model.
Conclusion
The primary target of the this compound is the p32 protein, which is overexpressed on the surface of cancer cells and associated stromal cells. This specific interaction facilitates the accumulation of LinTT1-conjugated therapeutics and imaging agents within the tumor microenvironment. The subsequent cleavage of LinTT1 and its interaction with NRP-1 further enhances tissue penetration, making the LinTT1-p32 targeting axis a promising strategy for the development of novel cancer therapies. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to leverage this promising targeting peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of polymersomes engineered to target p32 protein for detection of small breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-functionalized liposomes for targeted breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of LinTT1 Peptide with the p32/gC1qR Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The LinTT1 peptide, a linear tumor-penetrating peptide, has emerged as a promising ligand for targeted drug delivery to cancerous tissues. Its primary molecular target is the cell surface receptor p32, also known as the globular C1q receptor (gC1qR) or hyaluronic acid binding protein 1 (HABP1). The p32 receptor is overexpressed on the surface of various tumor cells and tumor-associated macrophages, making the LinTT1-p32 interaction a critical area of study for the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of the LinTT1-p32/gC1qR interaction, including quantitative binding data, detailed experimental protocols for studying this interaction, and a visualization of the associated signaling pathways.
Introduction: The this compound and its Target, p32/gC1qR
The this compound is a short peptide with the amino acid sequence AKRGARST[1]. It was identified for its ability to penetrate tumors and target peritoneal carcinoma by binding to the p32 receptor[1]. The p32 protein is a multifunctional and multicompartmental protein primarily located in the mitochondria but also found on the cell surface, in the nucleus, and in the cytosol[2][3]. In the context of cancer, cell surface p32 is significantly upregulated and its expression level often correlates with poor prognosis[2][4]. This overexpression makes it an attractive target for delivering therapeutic payloads specifically to tumor cells. The interaction of LinTT1 with p32 facilitates the internalization of LinTT1-conjugated nanoparticles, leading them to the mitochondria of cancer cells[1].
Quantitative Data: LinTT1 and Related Peptide Binding to p32/gC1qR
| Peptide | Sequence | Ligand | Analyte | Method | Dissociation Constant (Kd) | Buffer Conditions | Reference |
| TT1 | CKRGARSTC | p32 protein | FAM-TT1 | Fluorescence Polarization | 1.6 µM | HEPES buffer | [5] |
| TT1 | CKRGARSTC | p32 protein | FAM-TT1 | Fluorescence Polarization | 2.3 µM | BIS-TRIS buffer | [5] |
| TT1 | CKRGARSTC | p32 protein | FAM-TT1 | Fluorescence Polarization | 14 µM | Phosphate Buffered Saline (PBS) | [5] |
| LyP-1 | CGNKRTRGC | p32 protein | LyP-1 | Saturation Binding Assay | ~3 µM | PBS | [3] |
| LyP-1 | CGNKRTRGC | p32 protein | LyP-1 | Fluorescence Polarization | >23 µM | FP assay buffer | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the LinTT1-p32/gC1qR interaction.
Phage Display for Peptide Identification
This protocol outlines the general steps for identifying p32-binding peptides like TT1 from a phage display library.
Objective: To isolate phage clones displaying peptides that bind to the purified p32 protein.
Materials:
-
T7 phage display library (e.g., random heptapeptide (B1575542) library)
-
Purified recombinant 6x-His-tagged p32 protein
-
Microtiter plates
-
Blocking buffer (e.g., Pierce Superblock)
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Elution buffer (e.g., 1M Tris-HCl pH 7.5, 0.5% SDS)
-
E. coli host strain (e.g., ER2738)
-
LB medium and agar (B569324) plates with appropriate antibiotics
-
PEG/NaCl solution for phage precipitation
Procedure:
-
Coating: Coat microtiter wells with purified p32 protein (e.g., 5 µg/ml in a suitable buffer) overnight at 4°C.
-
Blocking: Wash the wells with wash buffer and block with a blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Panning: Incubate the phage library with the p32-coated wells for 1 hour at 37°C.
-
Washing: Wash the wells extensively with wash buffer to remove unbound phage. The stringency of the washes can be increased in subsequent rounds of panning.
-
Elution: Elute the bound phage using an elution buffer.
-
Amplification: Infect a mid-log phase E. coli host strain with the eluted phage and amplify in LB medium.
-
Phage Precipitation: Precipitate the amplified phage from the culture supernatant using a PEG/NaCl solution.
-
Titering: Determine the titer of the amplified phage pool.
-
Repeat Panning: Perform 2-3 more rounds of panning with increasing washing stringency to enrich for high-affinity binders.
-
Clone Analysis: After the final round, isolate individual phage plaques, amplify them, and sequence the DNA inserts to identify the peptide sequences.
Fluorescence Polarization (FP) Assay for Binding Affinity
This protocol describes how to determine the binding affinity of a fluorescently labeled peptide to the p32 protein in a homogenous solution.
Objective: To quantify the dissociation constant (Kd) of the peptide-p32 interaction.
Materials:
-
Fluorescently labeled peptide (e.g., FAM-LinTT1)
-
Purified recombinant p32 protein
-
FP assay buffer (e.g., 10 mM HEPES pH 7.5, 0.1% Tween-20)
-
Black, low-volume, non-binding surface 384-well microtiter plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Peptide Preparation: Dissolve the fluorescently labeled peptide in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration (e.g., 10 nM) in the FP assay buffer.
-
Protein Titration: Prepare a serial dilution of the p32 protein in the FP assay buffer, covering a wide range of concentrations (e.g., from nM to µM).
-
Assay Setup: In a 384-well plate, add a constant volume of the fluorescently labeled peptide solution to each well.
-
Add Protein: Add an equal volume of the serially diluted p32 protein solutions to the wells. Include control wells with only the labeled peptide and buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 470 nm excitation and 525 nm emission for fluorescein)[7].
-
Data Analysis: Plot the change in mP values against the logarithm of the p32 protein concentration. Fit the data to a sigmoidal dose-response curve to determine the Kd value.
Cellular Uptake Assay using Flow Cytometry
This protocol details the quantification of peptide internalization into cancer cells.
Objective: To measure the cellular uptake of a fluorescently labeled this compound.
Materials:
-
p32-expressing cancer cell line (e.g., MDA-MB-231, SKOV-3)
-
Fluorescently labeled this compound (e.g., FITC-LinTT1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Peptide Incubation: Treat the cells with a fixed concentration of the fluorescently labeled this compound in cell culture medium for a specific time (e.g., 1-4 hours) at 37°C. Include untreated cells as a negative control.
-
Washing: After incubation, wash the cells multiple times with cold PBS to remove any peptide that is not internalized. A wash with a heparin-containing buffer can be used to remove cell surface-bound peptide.
-
Cell Detachment: Detach the cells from the plate using Trypsin-EDTA.
-
Cell Suspension: Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the cells with the appropriate laser and measure the fluorescence emission from the internalized peptide.
-
Data Quantification: Quantify the mean fluorescence intensity (MFI) of the cell population to determine the extent of peptide uptake.
Confocal Microscopy for Visualization of Internalization
This protocol allows for the visualization of the subcellular localization of the internalized peptide.
Objective: To visualize the internalization and subcellular distribution of fluorescently labeled LinTT1.
Materials:
-
p32-expressing cancer cell line
-
Fluorescently labeled this compound
-
Glass-bottom culture dishes or coverslips
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixing
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Peptide Incubation: Treat the cells with the fluorescently labeled this compound for the desired time at 37°C.
-
Washing: Gently wash the cells with PBS to remove the excess peptide.
-
Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells again with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing a nuclear stain like DAPI.
-
Imaging: Visualize the cells using a confocal microscope. Acquire images at different wavelengths to observe the localization of the peptide (e.g., green channel for FITC-LinTT1) and the nucleus (blue channel for DAPI).
Co-immunoprecipitation (Co-IP) to Confirm Interaction
This protocol is used to demonstrate the direct physical interaction between LinTT1 and p32 within a cellular context.
Objective: To pull down the p32 receptor and detect the co-precipitated this compound.
Materials:
-
Cells expressing p32 and treated with a tagged this compound (e.g., biotinylated or HA-tagged)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against p32
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blot reagents
-
Antibody against the LinTT1 tag (e.g., streptavidin-HRP or anti-HA antibody)
Procedure:
-
Cell Lysis: Lyse the cells treated with the tagged this compound using a gentle lysis buffer to maintain protein-protein interactions.
-
Pre-clearing: (Optional) Pre-clear the cell lysate by incubating with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Incubate the cell lysate with an anti-p32 antibody overnight at 4°C with gentle rotation.
-
Bead Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the tag on the this compound to detect its presence.
Signaling Pathways and Mechanisms of Action
The binding of ligands to the p32/gC1qR receptor can initiate several downstream signaling pathways that are implicated in cancer progression. While the specific signaling cascade initiated by LinTT1 is still under investigation, based on the known functions of p32, a putative pathway can be proposed. The interaction of LinTT1 with p32 on the cell surface is the first step in a process that leads to the internalization of the peptide and any conjugated cargo.
The binding of LinTT1 to p32 likely triggers receptor-mediated endocytosis, leading to the internalization of the peptide. Once inside the cell, LinTT1-conjugated nanoparticles have been observed to localize to the mitochondria[1]. Furthermore, the activation of p32 by its ligands can modulate signaling pathways such as the Wnt/β-catenin, PKC–NF-κB, and Akt/PKB pathways, which are known to promote cancer cell proliferation, survival, and invasion[4][8].
Conclusion
The interaction between the this compound and the p32/gC1qR receptor represents a highly promising avenue for the development of targeted cancer therapies. The overexpression of p32 on tumor cells provides a specific docking site for LinTT1, enabling the delivery of cytotoxic agents or imaging probes directly to the tumor microenvironment. The experimental protocols detailed in this guide provide a framework for researchers to further investigate this interaction and develop novel LinTT1-based therapeutics. Future work should focus on precisely elucidating the downstream signaling events following LinTT1 binding and on optimizing the design of LinTT1-conjugated nanocarriers for improved therapeutic efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An approach to p32/gC1qR/HABP1: a multifunctional protein with an essential role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New p32/gC1qR Ligands for Targeted Tumor Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. 4.5. Fluorescence Polarization Assay [bio-protocol.org]
- 8. gC1qR: A New Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the LinTT1 Peptide and the CendR Motif-Mediated Tumor Penetration
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The effective delivery of therapeutic agents into the dense, complex microenvironment of solid tumors remains a significant challenge in oncology. Tumor-penetrating peptides represent a promising strategy to overcome this barrier. This technical guide provides an in-depth examination of the LinTT1 peptide, a novel tumor-penetrating peptide, and the function of its C-end rule (CendR) motif. LinTT1 utilizes a sophisticated two-step mechanism, initiating with binding to the p32 receptor (gC1qR) for tumor homing, followed by proteolytic cleavage that activates a cryptic CendR motif.[1] This newly exposed C-terminus then engages with Neuropilin-1 (NRP-1), triggering an active transport pathway that facilitates deep penetration of the peptide and its associated cargo into tumor tissue.[1][2] This document details the molecular mechanisms, presents key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways involved in the LinTT1-mediated CendR system.
The C-end Rule (CendR) Motif: A Gateway into Tumors
The C-end rule (CendR) describes a specific peptide motif with the consensus sequence R/KXXR/K that, when exposed at the C-terminus of a peptide, can bind to the Neuropilin-1 (NRP-1) receptor.[3][4][5] This interaction is fundamental to a powerful cellular and tissue penetration pathway.
Core Principles of the C-end Rule:
-
C-Terminal Requirement: The defining characteristic of the CendR motif is its absolute dependence on being located at the C-terminus of a polypeptide chain with a free carboxyl group.[3][6][7] Blocking this terminal arginine or lysine (B10760008) residue by amidation or adding another amino acid eliminates its binding and internalization activity.[3][6][7]
-
Receptor Interaction: The primary receptor for CendR peptides is Neuropilin-1 (NRP-1), a cell-surface receptor crucial for angiogenesis and vascular permeability.[3][4][7] The binding interaction occurs within the b1 domain of NRP-1.[3][6] Neuropilin-2 has also been shown to bind CendR motifs.[8][9]
-
Cryptic Motifs and Proteolytic Activation: Many proteins and engineered peptides contain "cryptic" CendR motifs embedded within their sequence.[2][10] These internal motifs are inactive until a proteolytic cleavage event, often by tumor-associated proteases, exposes the R/KXXR/K sequence at the new C-terminus, thereby activating the peptide's penetration function.[2][3][10] This provides a mechanism for tumor-specific activation.
The Dual-Receptor Mechanism of LinTT1
The this compound (sequence: AKRGARST) is a tumor-penetrating peptide that exemplifies the CendR mechanism.[1][11] It does not directly bind NRP-1 in its intact form but follows a sequential, dual-receptor pathway to achieve tumor penetration.
-
Step 1: Tumor Homing to p32: The intact this compound first acts as a homing agent, binding to its primary receptor, p32 (also known as gC1qR).[11][12] The p32 protein is overexpressed on the surface of various cancer cells, including those in peritoneal carcinomatosis, glioblastoma, and breast cancer, as well as on tumor-associated macrophages.[12][13][14] This initial binding anchors the peptide to the tumor microenvironment.
-
Step 2: Proteolytic Cleavage and CendR Activation: Following its recruitment to the tumor via p32, LinTT1 is cleaved by proteases at the cell surface.[1][15] This cleavage exposes the cryptic CendR motif (RGAR) at the new C-terminus of the truncated peptide.
-
Step 3: NRP-1 Engagement and Tissue Penetration: The newly exposed CendR motif of the truncated this compound is now active and binds to NRP-1 on tumor endothelial and cancer cells.[1] This binding event initiates an active, energy-dependent transport pathway, which resembles macropinocytosis, that shuttles the peptide and any associated cargo from the vasculature deep into the tumor parenchyma.[2][10][16] This system effectively creates a transient, localized transport route for co-administered or conjugated therapeutic agents.[2]
Quantitative Data on CendR Peptide Function
The function of CendR peptides has been quantified through various in vitro and in vivo studies. The following tables summarize key findings for prototypic CendR peptides and LinTT1-functionalized systems.
Table 1: Binding Affinities and Enhancement
| Peptide / System | Target | Metric | Value | Reference |
|---|---|---|---|---|
| RPARPAR (prototypic CendR) | Purified NRP-1 | Kd | 1.7 ± 0.4 μM | [6] |
| RPARPARA-phage (cryptic) | PPC-1 Cells | Binding Increase (post-trypsin) | 110 ± 10-fold | [3] |
| D(RGERPPR) (inverso CendR) | NRP-1 | Binding Affinity | Significantly higher than L-isomer |[17] |
Table 2: In Vivo Therapeutic and Penetration Efficacy
| Peptide / System | Cancer Model | Payload / Co-drug | Outcome | Value | Reference |
|---|---|---|---|---|---|
| D(RGERPPR) | A549 Xenograft | Gemcitabine | Tumor Suppression Rate (TSR%) | 55.4% | [17] |
| LinTT1-D(KLAKLAK)2-NWs | Peritoneal MKN-45P Xenografts & CT-26 Syngeneic Tumors | Pro-apoptotic peptide | Tumor Weight / Nodule Reduction | Significant vs. untargeted | [12] |
| LinTT1-Liposomes | M2 Macrophages | N/A (Interaction study) | Internalization Rate | ~50% of interacting vesicles |[14][18] |
Key Experimental Protocols
The study of LinTT1 and the CendR pathway involves a range of specialized techniques from peptide synthesis to in vivo imaging.
Solid-Phase Peptide Synthesis (SPPS)
This is the standard method for producing peptides like LinTT1.
-
Resin Attachment: The C-terminal amino acid (e.g., Threonine for LinTT1) is attached to a solid support resin.[19]
-
Deprotection: The Fmoc protecting group on the N-terminus of the attached amino acid is removed using a piperidine (B6355638) solution.[19]
-
Coupling: The next Fmoc-protected amino acid in the sequence is activated and added to the reaction vessel, where it couples to the free N-terminus of the preceding residue.[19]
-
Iteration: Steps 2 and 3 are repeated for each amino acid in the sequence.
-
Cleavage and Purification: Once the full peptide is synthesized, it is cleaved from the resin using an acid cocktail (e.g., Trifluoroacetic acid).[19] The crude peptide is then precipitated, dried, and purified to high homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).[19]
Cellular Internalization Assay via Confocal Microscopy
This protocol assesses the ability of a peptide to enter cells.
-
Preparation: A fluorescent label (e.g., FAM) is conjugated to the N-terminus of the synthesized peptide (e.g., LinTT1). Target cancer cells (e.g., 4T1 breast cancer cells) are cultured on glass coverslips.[20]
-
Incubation: The cells are incubated with the fluorescently-labeled peptide (e.g., at 0.2 mg/mL) for specific time points (e.g., 1 and 3 hours) at 37°C.[20]
-
Staining and Fixation: After incubation, cells are washed to remove non-internalized peptide. The cell nuclei are counterstained with DAPI. Cells are then fixed with a suitable agent like paraformaldehyde.
-
Imaging: The coverslips are mounted on slides and imaged using a confocal microscope. The green fluorescence from the peptide is observed relative to the blue fluorescence of the nucleus to determine cellular uptake and subcellular localization.[20]
In Vivo Tumor Homing and Penetration Study
This workflow evaluates the peptide's ability to target and penetrate tumors in a living organism.
-
Model System: Tumor-bearing mice are established, for instance, by subcutaneously injecting 4T1 cells into BALB/c mice.[20]
-
Probe Administration: A fluorescently labeled peptide or peptide-functionalized nanoparticle (e.g., LinTT1-Liposomes) is administered to the mice, typically via intravenous or intraperitoneal injection.[12][20]
-
Biodistribution Imaging: At various time points post-injection (e.g., 24 hours), the biodistribution of the probe is monitored in the live animal using a whole-animal imaging system.[20]
-
Ex Vivo Analysis: The mice are euthanized, and the tumor and major organs (heart, liver, spleen, lungs, kidneys) are harvested.[20]
-
Quantification and Histology: The fluorescence intensity in each organ is quantified to determine targeting specificity.[20] The tumor tissue is sectioned, stained (e.g., with antibodies for blood vessels like CD31), and analyzed by fluorescence microscopy to visualize the extent of tumor penetration beyond the vasculature.[12][13]
Conclusion and Future Directions
The this compound, through its dual interaction with the p32 and NRP-1 receptors, harnesses the CendR pathway to provide a potent mechanism for overcoming the physical barriers of solid tumors.[1] Its ability to be activated specifically within the tumor microenvironment and to trigger a bulk transport system makes it a highly attractive tool for targeted drug delivery.[2] Future research will likely focus on optimizing the affinity and cleavage kinetics of LinTT1-based constructs, exploring novel payloads from small molecules to nucleic acids, and translating these promising preclinical findings into clinical applications for a range of intractable cancers. The CendR pathway itself is also an area of broader interest, as it is utilized by various viruses, including SARS-CoV-2, for host cell entry, making it a potential target for broad-spectrum antiviral therapies.[10][16][21]
References
- 1. Tumor-penetrating nanosystem strongly suppresses breast tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tumor-Penetrating Peptides [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CendR - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancerbiology.ee [cancerbiology.ee]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A widespread viral entry mechanism: The C-end Rule motif–neuropilin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of inverso isomer of CendR peptide on tumor tissue penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound-functionalized liposomes for targeted breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Peptide Synthesis and Characterization Stages [ebrary.net]
- 20. researchgate.net [researchgate.net]
- 21. Neuropilins: C-end rule peptides and their association with nociception and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
The LinTT1 Peptide: A Technical Guide to uPA-Mediated Activation for Enhanced Tumor Penetration
For Researchers, Scientists, and Drug Development Professionals
Abstract
The LinTT1 peptide has emerged as a promising tool for targeted drug delivery to the tumor microenvironment. Its unique dual-receptor targeting mechanism, initiated by proteolytic activation, allows for enhanced penetration into tumor tissue, a significant hurdle in conventional cancer therapy. This technical guide provides an in-depth exploration of the this compound, with a core focus on the critical role of urokinase-type plasminogen activator (uPA) cleavage in its activation. We will detail the molecular interactions, signaling pathways, and experimental methodologies used to characterize this system, presenting quantitative data and visual workflows to support researchers in this field.
Introduction: The this compound and Its Targeting Strategy
LinTT1 is a linear, tumor-penetrating peptide designed to overcome the transport limitations within solid tumors. Its sequence, typically AKRGARSTA , enables a two-step targeting process. The initial interaction is with the cell surface protein p32 (also known as gC1qR or HABP1), which is notably overexpressed on various cancer cells and tumor-associated macrophages[1][2][3]. Following this initial binding, the peptide undergoes a crucial activation step within the tumor microenvironment.
The Role of uPA Cleavage in LinTT1 Activation
A key feature of the tumor microenvironment is the elevated expression of proteases, including urokinase-type plasminogen activator (uPA)[2][4]. uPA plays a pivotal role in the activation of LinTT1. It cleaves the peptide, exposing a cryptic C-terminal "C-end Rule" (CendR) motif, AKRGAR [1]. This newly exposed motif is a ligand for Neuropilin-1 (NRP-1), a receptor also overexpressed in tumor vasculature and cancer cells[1][2][4]. The binding of the cleaved LinTT1 to NRP-1 initiates a signaling cascade that promotes tissue penetration, allowing the peptide and any conjugated cargo to move beyond the vasculature and deep into the tumor parenchyma[1][2][4].
The precise cleavage site is after the Arginine (R) in the GAR sequence, unmasking the C-terminal Arginine of the AKRGAR motif, a critical requirement for NRP-1 binding[1].
Signaling Pathways and Experimental Workflows
The activation and function of LinTT1 can be represented by a clear signaling pathway and a series of experimental workflows to validate its activity.
LinTT1 Activation and Signaling Pathway
The following diagram illustrates the sequential binding and activation process of the this compound.
Experimental Workflow for Characterizing LinTT1 Activation
This workflow outlines the key experiments to validate the uPA-mediated activation of LinTT1.
Quantitative Data
The following tables summarize key quantitative data related to LinTT1 interactions. Note that specific kinetic data for the uPA cleavage of LinTT1 is not extensively reported in the literature; however, binding affinities of LinTT1-functionalized nanoparticles have been assessed.
| Interaction | Method | Result | Reference |
| LinTT1-functionalized Polymersomes vs. p32 | Bead-based binding assay | ~10-fold increased binding to p32-coated beads compared to non-targeted polymersomes | [3][4] |
| LinTT1-functionalized Polymersomes vs. NRP-1 | Bead-based binding assay | No significant binding of uncleaved LinTT1-polymersomes to NRP-1 | [3][4] |
Further studies are required to determine the precise kinetic parameters (k_cat, K_m) of uPA-mediated LinTT1 cleavage and the binding affinities (K_D) of both full-length and cleaved LinTT1 to p32 and NRP-1, respectively.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying LinTT1 activation and function.
uPA-Mediated Peptide Cleavage Assay
Objective: To confirm the cleavage of LinTT1 by uPA and identify the cleavage products.
Methodology: Mass Spectrometry Analysis
-
Reaction Setup:
-
Dissolve synthetic this compound (AKRGARSTA) in uPA reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Add recombinant human uPA to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100).
-
Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 24 hours).
-
As a negative control, incubate the peptide under the same conditions without uPA.
-
-
Sample Preparation for Mass Spectrometry:
-
Stop the reaction by adding a solution of 1% trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptide samples using C18 ZipTips according to the manufacturer's protocol.
-
Elute the peptides in a solution of 50% acetonitrile (B52724) and 0.1% TFA.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using MALDI-TOF or ESI-MS.
-
Acquire mass spectra in the appropriate mass range for the full-length and expected cleavage products.
-
Compare the mass spectra of the uPA-treated samples to the control to identify the masses corresponding to the cleaved fragments. The expected cleavage will generate AKRGAR and STA fragments.
-
Receptor Binding Assays
Objective: To quantify the binding of LinTT1 (full-length and cleaved) to p32 and NRP-1.
Methodology: Bead-Based Binding Assay [4][5]
-
Bead Preparation:
-
Use Ni-NTA magnetic agarose (B213101) beads for His-tagged recombinant p32 or NRP-1.
-
Incubate the beads with a saturating concentration of the recombinant receptor in binding buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 5 mM imidazole) for 1 hour at room temperature.
-
Wash the beads with binding buffer to remove unbound receptor.
-
-
Binding Reaction:
-
Prepare fluorescently or radioactively labeled this compound (full-length for p32 binding, uPA-cleaved for NRP-1 binding).
-
Incubate the receptor-coated beads with varying concentrations of the labeled peptide in a binding buffer containing a blocking agent (e.g., 1% BSA) for 1 hour at room temperature.
-
For competition assays, co-incubate with an excess of unlabeled peptide.
-
-
Quantification:
-
Separate the beads from the supernatant using a magnetic stand.
-
Wash the beads multiple times with binding buffer to remove unbound peptide.
-
If using fluorescently labeled peptide, measure the fluorescence of the beads using a plate reader or flow cytometer.
-
If using radioactively labeled peptide, quantify the radioactivity using a gamma counter.
-
Determine binding parameters by plotting bound versus free ligand concentrations.
-
Cellular Uptake and Penetration Assay
Objective: To visualize and quantify the internalization of LinTT1 into tumor cells.
Methodology: Confocal Microscopy and Flow Cytometry [6]
-
Cell Culture:
-
Culture p32 and NRP-1 expressing cancer cells (e.g., 4T1 breast cancer cells) on glass-bottom dishes (for microscopy) or in multi-well plates (for flow cytometry).
-
-
Peptide Incubation:
-
Synthesize or purchase fluorescently labeled LinTT1 (e.g., FAM-LinTT1).
-
Incubate the cells with the fluorescently labeled LinTT1 at a specified concentration (e.g., 10 µM) in serum-free media for various time points (e.g., 1, 3 hours) at 37°C.
-
For controls, use a scrambled peptide sequence or incubate cells at 4°C to inhibit active transport.
-
-
Confocal Microscopy:
-
Wash the cells with PBS to remove non-internalized peptide.
-
Fix the cells with 4% paraformaldehyde.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a confocal microscope, acquiring z-stacks to confirm intracellular localization.
-
-
Flow Cytometry:
-
Wash the cells with PBS and detach them using trypsin.
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of internalized peptide.
-
In Vivo Tumor Imaging
Objective: To assess the tumor-targeting and penetration capabilities of LinTT1-conjugated nanoparticles in a preclinical model.
Methodology: PET or Fluorescence Imaging [3][4]
-
Animal Model:
-
Establish tumors in immunocompromised mice by subcutaneous or orthotopic injection of human cancer cells known to overexpress p32 and be in a uPA-rich environment.
-
-
Probe Preparation:
-
Conjugate LinTT1 to a nanoparticle carrier labeled with a positron-emitting radionuclide (e.g., ¹²⁴I for PET imaging) or a near-infrared fluorescent dye.
-
-
In Vivo Imaging:
-
Administer the LinTT1-conjugated nanoparticles intravenously to the tumor-bearing mice.
-
At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice and perform whole-body PET or fluorescence imaging.
-
Acquire images to visualize the biodistribution of the nanoparticles and their accumulation in the tumor.
-
-
Ex Vivo Analysis:
-
After the final imaging time point, euthanize the mice and excise the tumor and major organs.
-
Measure the radioactivity in each tissue using a gamma counter or the fluorescence intensity using an ex vivo imaging system to quantify the probe accumulation.
-
Conclusion
The activation of the this compound by uPA-mediated cleavage is a critical step that "switches on" its tumor-penetrating capabilities. This mechanism allows for a targeted and enhanced delivery of therapeutic and diagnostic agents deep into the tumor tissue. Understanding the intricacies of this process, from the initial binding to p32 to the subsequent NRP-1 mediated penetration, is essential for the rational design and optimization of LinTT1-based cancer therapies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and harness the potential of this innovative peptide-based delivery system.
References
- 1. Neuropilin-1 peptide-like ligands with proline mimetics, tested using the improved chemiluminescence affinity detection method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration | Semantic Scholar [semanticscholar.org]
- 3. Application of polymersomes engineered to target p32 protein for detection of small breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding Affinity of LinTT1 Peptide with the p32 Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The LinTT1 peptide, a tumor-penetrating peptide with the amino acid sequence AKRGARSTA, has emerged as a promising ligand for targeted drug delivery in oncology.[1][2] Its primary cell surface receptor is the p32 protein, also known as the complement component 1 Q subcomponent-binding protein (C1QBP), globular C1q receptor (gC1qR), or hyaluronan-binding protein 1 (HABP1).[1][3] The p32 receptor is overexpressed on the surface of various tumor cells and tumor-associated macrophages, making the LinTT1-p32 interaction a key target for enhancing the specificity and efficacy of anti-cancer therapies.[1][4] This technical guide provides a comprehensive overview of the binding affinity of the this compound to the p32 receptor, including available binding data, detailed experimental protocols for assessing this interaction, and an exploration of the downstream signaling pathways.
This compound and its Interaction with the p32 Receptor
The this compound is a linear, 9-amino acid peptide that has demonstrated the ability to home to and penetrate tumor tissue.[1] Its interaction with the p32 receptor is the initial and critical step in a sophisticated dual-receptor targeting mechanism. Following its binding to p32, LinTT1 is proteolytically cleaved by urokinase-type plasminogen activator (uPA), an enzyme often upregulated in the tumor microenvironment.[1][5] This cleavage exposes a C-terminal CendR (R/KXXR/K) motif, which then facilitates a secondary binding event to neuropilin-1 (NRP-1), a receptor involved in mediating tissue penetration.[5][6]
Quantitative Binding Affinity
While the interaction between LinTT1 and p32 is well-established, a precise quantitative dissociation constant (Kd) for the direct binding of the unconjugated this compound to the p32 receptor has not been explicitly reported in the reviewed literature. However, semi-quantitative studies have demonstrated a significant and specific interaction. For instance, studies using LinTT1-functionalized polymersomes have shown an approximately 10-fold increase in binding to p32-coated magnetic beads compared to non-targeted polymersomes.[1][7] This indicates a strong and specific affinity of the this compound for the p32 receptor, even when conjugated to a nanoparticle.
Table 1: Summary of LinTT1-p32 Binding Data
| Ligand | Receptor | Method | Result | Citation |
| LinTT1-Tyr-124I-Polymersomes | Recombinant human p32 | Magnetic Bead-based Assay | ~10-fold increased binding compared to non-targeted polymersomes | [1][7] |
| LinTT1-nanoworms | Immobilized recombinant p32 | In vitro binding assay | Specific binding observed | [3] |
Experimental Protocols
To facilitate further research into the LinTT1-p32 interaction, this section provides detailed, representative methodologies for key experiments based on established protocols for similar peptide-receptor binding studies.
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
Surface Plasmon Resonance is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants for the LinTT1-p32 interaction.
Materials:
-
Biacore SPR instrument (or equivalent)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human p32 protein (ligand)
-
Synthetic this compound (analyte)
-
SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation:
-
Equilibrate the CM5 sensor chip with SPR running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
-
Ligand Immobilization:
-
Dilute the recombinant p32 protein in immobilization buffer to a concentration of 20-50 µg/mL.
-
Inject the p32 solution over the activated sensor surface until the desired immobilization level is reached (typically 2000-3000 Response Units, RU).
-
Inject ethanolamine (B43304) for 7 minutes to deactivate any remaining active esters.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without protein immobilization.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound in SPR running buffer (e.g., ranging from 10 nM to 1 µM).
-
Inject the LinTT1 dilutions over both the p32-immobilized and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Between each peptide injection, regenerate the sensor surface by injecting the regeneration solution for 30-60 seconds to remove bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the ka, kd, and Kd values.
-
Workflow for SPR Analysis of LinTT1-p32 Interaction
Caption: Workflow for SPR analysis of LinTT1-p32 interaction.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Confirmation
ELISA can be used as a complementary method to confirm the binding of LinTT1 to p32 in a plate-based format.
Objective: To qualitatively or semi-quantitatively assess the binding of LinTT1 to immobilized p32.
Materials:
-
High-binding 96-well microplate
-
Recombinant human p32 protein
-
Biotinylated synthetic this compound
-
Coating buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute recombinant p32 in coating buffer to a concentration of 1-5 µg/mL.
-
Add 100 µL of the p32 solution to each well of the microplate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
-
Peptide Binding:
-
Wash the plate three times with wash buffer.
-
Prepare dilutions of biotinylated this compound in blocking buffer (e.g., ranging from 0.1 to 10 µg/mL).
-
Add 100 µL of the peptide dilutions to the wells and incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
Workflow for ELISA-based LinTT1-p32 Binding Assay
Caption: Workflow for ELISA-based LinTT1-p32 binding assay.
p32 Receptor Signaling Pathways
The p32 protein is a multi-compartmental and multi-functional protein that is predominantly found in the mitochondria but is also present on the cell surface, in the nucleus, and in the cytosol.[8][9] Its diverse localization allows it to participate in a wide array of cellular processes and signaling pathways. While a direct, linear signaling cascade initiated by the binding of LinTT1 to cell surface p32 has not been fully elucidated, the known functions of p32 provide insights into the potential downstream consequences of this interaction.
Cell surface p32 has been shown to interact with various signaling molecules and to be involved in pathways that promote cancer cell proliferation, migration, and survival.[8] Some of the key signaling pathways associated with p32 include:
-
PI3K/Akt/mTOR Pathway: Cell surface p32 can enhance the autophosphorylation of receptor tyrosine kinases (RTKs), leading to the activation of the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[8]
-
MAPK/ERK Pathway: The activation of RTKs through p32 can also trigger the MAPK/ERK signaling cascade, which is involved in cell proliferation, differentiation, and survival.[8]
-
NF-κB Pathway: Extracellular p32 can interact with integrins, such as αvβ3, to promote the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, immunity, and cancer progression.[8]
-
Protein Kinase C (PKC) Signaling: p32 can interact with different isoforms of PKC and modulate PKC-dependent signaling events.[8]
Given that LinTT1 binding to p32 facilitates the internalization of the peptide and its cargo, it is plausible that this interaction could modulate one or more of these p32-associated signaling pathways, thereby influencing tumor cell behavior.
Putative Signaling Cascade Following LinTT1-p32 Interaction
The following diagram illustrates a hypothetical signaling pathway that could be initiated by the binding of LinTT1 to cell surface p32, based on the known functions of the receptor.
Caption: Putative signaling pathways activated by LinTT1-p32 interaction.
Conclusion and Future Directions
The specific interaction between the this compound and the p32 receptor is a cornerstone of a promising tumor-targeting strategy. While qualitative and semi-quantitative data strongly support a high-affinity interaction, further biophysical studies are warranted to precisely determine the binding kinetics and affinity. The elucidation of the direct downstream signaling events following LinTT1 binding to p32 will provide a more complete understanding of its mechanism of action and could reveal new avenues for therapeutic intervention. The detailed experimental protocols provided herein offer a framework for researchers to further investigate this important molecular interaction and its role in cancer biology and drug delivery.
References
- 1. Application of polymersomes engineered to target p32 protein for detection of small breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gC1qR: A New Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. p32/gC1qR is indispensable for fetal development and mitochondrial translation: importance of its RNA-binding ability - PMC [pmc.ncbi.nlm.nih.gov]
LinTT1 Peptide and its Interaction with Neuropilin-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the LinTT1 peptide, a promising tumor-penetrating peptide, and its intricate interaction with the neuropilin-1 (NRP-1) receptor. This document details the peptide's dual-targeting mechanism, quantitative binding characteristics, relevant signaling pathways, and detailed experimental protocols for its study.
Introduction to this compound
The this compound is a linear, nine-amino-acid tumor-penetrating peptide with the sequence AKRGARSTA[1][2][3]. It was identified as a highly effective ligand for targeting and penetrating tumor tissues, making it a valuable tool for the delivery of therapeutic and imaging agents in oncology[2][3]. LinTT1's unique mechanism of action involves a sequential, dual-receptor targeting strategy, which contributes to its specificity and efficacy in the tumor microenvironment[1].
The Dual-Receptor Mechanism of Action
LinTT1's ability to navigate the complex tumor landscape is attributed to its interaction with two distinct cell surface receptors: p32 (also known as gC1qR) and Neuropilin-1 (NRP-1)[1].
Initial Docking to p32
The primary docking receptor for the intact this compound is the p32 protein, which is aberrantly expressed on the surface of various cancer cells, tumor-associated macrophages, and endothelial cells within the tumor microenvironment[1][4]. This initial binding concentrates the peptide and its cargo in the vicinity of the tumor.
Proteolytic Activation and Exposure of the CendR Motif
The tumor microenvironment is characterized by the overexpression of various proteases, such as urokinase-type plasminogen activator (uPA)[1]. LinTT1 is a substrate for these proteases, which cleave the peptide, exposing a cryptic C-terminal "C-end Rule" (CendR) motif, AKRGAR[1]. The CendR motif is defined by the consensus sequence R/KXXR/K at the C-terminus of a peptide[5][6][7]. This proteolytic processing is a critical activation step, switching the peptide's receptor specificity.
Neuropilin-1 Binding and Tumor Penetration
The newly exposed CendR motif of the processed this compound has a high affinity for Neuropilin-1 (NRP-1), a receptor that is also upregulated in tumor vasculature and cancer cells[1][5]. The binding of the CendR motif to the b1 domain of NRP-1 triggers a unique endocytic pathway that is distinct from clathrin- or caveolin-mediated endocytosis[8]. This process, which resembles macropinocytosis, is dependent on the recruitment of the intracellular protein GIPC1 (synectin) to the cytoplasmic tail of NRP-1[8]. This NRP-1 mediated internalization and subsequent transcytosis allows LinTT1 and its conjugated cargo to penetrate deep into the tumor parenchyma, overcoming the vascular barrier and reaching cancer cells distant from blood vessels[5].
Quantitative Binding Data
| Ligand | Receptor | Method | Binding Affinity | Reference |
| LinTT1 (unprocessed) | p32 | Bead-based binding assay | ~10-fold higher binding than non-targeted controls | [4] |
| Various CendR Peptides | NRP-1 | Competitive Binding Assay | IC50 in the low micromolar range (e.g., ~2.4 µM for peptides with a C-1 proline) | [9] |
| KDKPPR (CendR peptide) | NRP-1 | Surface Plasmon Resonance | Kd = 25.39 ± 1.65 nM |
Signaling and Internalization Pathway
The binding of processed LinTT1 to NRP-1 initiates a signaling cascade that leads to its internalization and transport into the tumor tissue. This pathway is a key aspect of its function as a drug delivery vehicle.
References
- 1. Binding of a C-end rule peptide to neuropilin-1 receptor: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. affbiotech.cn [affbiotech.cn]
- 3. researchgate.net [researchgate.net]
- 4. Application of polymersomes engineered to target p32 protein for detection of small breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An endocytosis pathway initiated through neuropilin-1 and regulated by nutrient availability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of C-terminal Sequence on Competitive Semaphorin Binding to Neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of LinTT1 Peptide-Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor-penetrating peptide LinTT1 (sequence: AKRGARST) has emerged as a promising ligand for targeted drug delivery in oncology. Its specificity for the receptor p32 (also known as gC1qR or C1QBP), which is significantly overexpressed on the surface of various cancer cells and tumor-associated macrophages, makes it an attractive candidate for enhancing the therapeutic index of anti-cancer agents. This technical guide provides an in-depth overview of the in silico modeling of the LinTT1 peptide-receptor binding interaction. It covers the biological background, a detailed signaling pathway, proposed experimental protocols for binding validation, and a comprehensive, hypothetical workflow for in silico modeling, including molecular docking and dynamics simulations. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the computational design and optimization of peptide-based cancer therapies.
Introduction
LinTT1 is a tumor-penetrating peptide that has demonstrated significant potential in targeting peritoneal carcinoma, breast cancer, and glioblastoma.[1][2][3] Its primary receptor, p32, is a mitochondrial protein that is aberrantly expressed on the cell surface of malignant cells.[4] This differential expression provides a molecular basis for the targeted delivery of therapeutic payloads to the tumor microenvironment. A key feature of LinTT1's mechanism is a dual-receptor interaction that facilitates deep tumor penetration.[4]
Biological Background and Mechanism of Action
The mechanism of LinTT1-mediated tumor penetration is a sophisticated, multi-step process:
-
Initial Binding to p32: LinTT1 first binds to the p32 receptor on the surface of tumor cells or tumor-associated macrophages.[4]
-
Proteolytic Cleavage: In the tumor microenvironment, urokinase plasminogen activator (uPA), a protease often upregulated in cancers, cleaves the this compound.[4][5][6]
-
Exposure of the CendR Motif: This cleavage exposes a cryptic C-end Rule (CendR) motif (R/KXXR/K) at the C-terminus of the truncated peptide.[4][7]
-
Secondary Binding to Neuropilin-1 (NRP-1): The exposed CendR motif then binds to Neuropilin-1 (NRP-1), a co-receptor for vascular endothelial growth factor (VEGF), which is also overexpressed in many tumors.[7][8][9]
-
Enhanced Tumor Penetration: The interaction with NRP-1 is believed to trigger a pathway that increases vascular and tissue permeability, allowing the peptide and any conjugated cargo to penetrate deep into the tumor tissue.[4][7]
This dual-receptor mechanism distinguishes LinTT1 from conventional targeting peptides and underscores its potential for delivering drugs beyond the immediate vicinity of tumor blood vessels.
Signaling Pathways
The binding of LinTT1 to its receptors, p32 and subsequently NRP-1, can trigger several downstream signaling pathways implicated in cancer progression.
p32 (gC1qR) Signaling
While the direct signaling cascade initiated by LinTT1 binding to p32 is not fully elucidated, p32 is known to be involved in several pro-tumorigenic signaling pathways when overexpressed in cancer:
-
PI3K/Akt/mTOR Pathway: Overexpression of p32 has been shown to enhance the activation of the Akt/mTOR signaling pathway, which is a central regulator of cell survival, proliferation, and growth.[10]
-
Modulation of Tumor Metabolism: p32 plays a role in regulating the balance between oxidative phosphorylation (OXPHOS) and glycolysis in cancer cells. Knockdown of p32 can shift metabolism towards glycolysis, a phenomenon known as the Warburg effect, and reduce tumorigenicity.[11]
-
Integrin and NF-κB Signaling: Extracellular p32 can interact with integrins, leading to the activation of NF-κB, which in turn promotes the expression of matrix metalloproteinases (MMPs) involved in extracellular matrix degradation and invasion.[12]
Neuropilin-1 (NRP-1) Signaling
NRP-1 acts as a co-receptor for various ligands, most notably VEGF and semaphorins, and its activation by the CendR motif of cleaved LinTT1 can influence several cancer-related processes:
-
VEGF Signaling and Angiogenesis: NRP-1 enhances the binding of VEGF to its primary receptor, VEGFR2, thereby promoting angiogenesis, tumor growth, and vascular permeability.[13]
-
TGF-β Signaling: NRP-1 can interact with the TGF-β pathway, which has complex, context-dependent roles in cancer, including the regulation of cell proliferation, migration, and invasion.[9]
-
Other Pathways: NRP-1 has also been implicated in modulating Hedgehog and HGF/c-Met signaling pathways, both of which can contribute to tumor progression and therapy resistance.[14]
Quantitative Data
A thorough literature search did not yield specific dissociation constants (Kd) for the direct binding of the this compound to the p32 receptor. However, semi-quantitative and qualitative data from studies using LinTT1-functionalized nanoparticles provide evidence of a specific and enhanced interaction.
| System | Method | Result | Reference(s) |
| LinTT1-functionalized polymersomes | Magnetic bead pull-down assay | ~10-fold increased binding to recombinant p32-coated beads compared to non-targeted polymersomes.[4][15] | [4][15] |
| LinTT1-functionalized nanoworms | Flow cytometry with blocking antibody | Binding to p32-expressing cancer cells was inhibited by up to 90% with a blocking anti-p32 antibody.[16] | [16] |
Proposed In Silico Modeling Workflow
In the absence of a published in silico model for the LinTT1-p32 interaction, this section outlines a comprehensive and logical workflow for such a study. This workflow is based on established methodologies for peptide-protein docking and molecular dynamics simulations. A similar approach has been successfully used to model the interaction of another tumor-homing peptide, LyP-1, with the p32 receptor.[17][18]
Step 1: System Preparation
-
Receptor Structure: The crystal structure of the human p32 protein is available in the Protein Data Bank (PDB ID: 1P32).[18] This structure reveals a doughnut-shaped homotrimer. For docking studies, the trimeric biological assembly should be used. The structure needs to be prepared by adding hydrogen atoms, assigning protonation states, and optimizing the hydrogen-bonding network.
-
Peptide Structure: The this compound (AKRGARST) needs to be built using molecular modeling software (e.g., PyMOL, Chimera, Avogadro). Given the flexibility of a short linear peptide, an ensemble of low-energy conformers should be generated.
Step 2: Molecular Docking
-
Objective: To predict the binding mode of LinTT1 to the p32 trimer.
-
Methodology: Flexible peptide-protein docking algorithms are required to account for the conformational changes upon binding. Recommended software includes:
-
HADDOCK (High Ambiguity Driven protein-protein DOCKing): Utilizes experimental data (if available) or bioinformatics predictions to drive the docking process.
-
Rosetta FlexPepDock: A high-resolution peptide docking protocol that allows for full flexibility of the peptide backbone and side chains.
-
-
Procedure:
-
Define the binding site on p32. Based on studies with other p32-binding peptides like LyP-1, the interaction is likely to occur within the inner surface of the trimeric doughnut structure.[17]
-
Perform the docking calculations using the prepared p32 structure and the ensemble of LinTT1 conformers.
-
Cluster the resulting docking poses based on root-mean-square deviation (RMSD).
-
Score and rank the clusters based on a combination of energetic terms (e.g., van der Waals, electrostatic, desolvation energy).
-
Step 3: Molecular Dynamics (MD) Simulation
-
Objective: To assess the stability of the predicted LinTT1-p32 complex and to refine the binding pose.
-
Methodology: All-atom MD simulations in an explicit solvent environment provide a dynamic view of the interaction.[19][20][21]
-
Procedure:
-
Select the top-ranked docking pose as the starting structure.
-
Place the complex in a simulation box and solvate with a water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
Perform energy minimization, followed by a series of equilibration steps (e.g., NVT and NPT ensembles).
-
Run a production MD simulation for a sufficient duration (e.g., 100-500 nanoseconds) to observe the stability of the complex.
-
-
Analysis:
-
RMSD and RMSF: To assess the stability of the complex and identify flexible regions.
-
Hydrogen Bond Analysis: To identify key intermolecular hydrogen bonds that stabilize the interaction.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy, which can be qualitatively compared to experimental binding affinities.[17]
-
Step 4: Validation and Refinement
The results of the in silico model should ideally be validated against experimental data. As precise binding affinity data for LinTT1-p32 is currently lacking, a key outcome of this modeling would be to predict key interacting residues. These predictions could then guide site-directed mutagenesis experiments to validate the model.
Experimental Protocols for Validation
The following are detailed, generalized protocols for experiments that could be used to determine the binding affinity of LinTT1 for p32, providing crucial data for the validation of in silico models.
Solid-Phase Binding Assay
This protocol is adapted from methods used to assess the binding of LinTT1-functionalized nanoparticles to recombinant p32.[4][15]
Objective: To quantify the binding of LinTT1 to immobilized p32.
Materials:
-
Recombinant human p32 protein
-
Biotinylated this compound (and a scrambled peptide as a negative control)
-
Streptavidin-coated 96-well plates
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-biotin antibody or streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with recombinant p32 protein (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with wash buffer. Block non-specific binding sites by incubating with blocking buffer (e.g., 5% BSA in PBS) for 2 hours at room temperature.
-
Peptide Incubation: Wash the plate. Add serial dilutions of biotinylated this compound (and scrambled control peptide) to the wells. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate thoroughly. Add HRP-conjugated streptavidin to each well and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate. Add TMB substrate and incubate in the dark until a blue color develops.
-
Measurement: Stop the reaction with the stop solution. Read the absorbance at 450 nm.
-
Data Analysis: Plot absorbance versus peptide concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics (association and dissociation rates) and affinity (Kd) of the LinTT1-p32 interaction in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human p32 protein
-
This compound (and scrambled control)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the recombinant p32 protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell should be activated and blocked without protein immobilization.
-
Analyte Injection: Prepare a series of concentrations of the this compound in running buffer.
-
Association: Inject the different concentrations of LinTT1 over the sensor surface at a constant flow rate and monitor the binding response (in Resonance Units, RU).
-
Dissociation: After the association phase, switch to injecting running buffer alone and monitor the dissociation of the peptide from the immobilized p32.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound peptide.
-
Data Analysis: Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Conclusion
The this compound represents a highly promising tool for targeted cancer therapy due to its unique dual-receptor mechanism involving p32 and NRP-1. While significant progress has been made in understanding its biological function, a detailed quantitative and structural understanding of its interaction with p32 is still emerging. The in silico modeling workflow and experimental protocols outlined in this guide provide a comprehensive framework for researchers to investigate this interaction in greater detail. Such studies are crucial for the rational design of next-generation LinTT1-based therapeutics with enhanced affinity, specificity, and therapeutic efficacy. The validation of these computational models with robust experimental data will be paramount in advancing these promising targeted agents towards clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-functionalized liposomes for targeted breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of polymersomes engineered to target p32 protein for detection of small breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The autoactivation of human single-chain urokinase-type plasminogen activator (uPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Neuropilin-1: A Multifaceted Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overexpression of Multifunctional Protein p32 Promotes a Malignant Phenotype in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial p32 protein is a critical regulator of tumor metabolism via maintenance of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | Neuropilins, as Relevant Oncology Target: Their Role in the Tumoral Microenvironment [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular dynamics, thermodynamic, and mutational binding studies for tumor-specific LyP-1 in complex with p32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. ks.uiuc.edu [ks.uiuc.edu]
- 20. d-nb.info [d-nb.info]
- 21. Molecular dynamics simulations of large macromolecular complexes (Journal Article) | OSTI.GOV [osti.gov]
Preclinical Development of LinTT1 Peptide-Targeted Cancer Therapeutics: A Technical Guide
An In-depth Review of the Core Science for Researchers and Drug Development Professionals
Introduction
The LinTT1 peptide, a tumor-penetrating peptide with the amino acid sequence AKRGARST, has emerged as a promising ligand for targeted cancer therapy.[1] Its ability to selectively bind to the p32 protein (also known as gC1qR), which is overexpressed on the surface of various cancer cells and tumor-associated macrophages, allows for the specific delivery of therapeutic payloads to the tumor microenvironment.[1][2][3] This technical guide provides a comprehensive overview of the preclinical research on LinTT1, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms and workflows.
Core Principles of LinTT1-Mediated Tumor Targeting
LinTT1 operates as a tumor-homing peptide, guiding conjugated nanocarriers to tumor sites. Its primary receptor, p32, is a mitochondrial chaperone that is aberrantly present on the cell surface of malignant cells.[2] Upon binding to p32, LinTT1 facilitates the internalization of its cargo, which is then routed to the mitochondria.[1][2] This targeted delivery system enhances the therapeutic efficacy of anticancer agents while minimizing off-target toxicity.
Quantitative Preclinical Data
The efficacy of LinTT1-based cancer therapies has been evaluated in various preclinical models, including peritoneal carcinomatosis, breast cancer, and glioblastoma. The following tables summarize the key quantitative findings from these studies.
In Vitro Cytotoxicity
| Cell Line | Cancer Type | Therapeutic Agent | LinTT1-Conjugate IC50 | Control IC50 | Reference |
| MKN-45P | Gastric Carcinoma | D(KLAKLAK)2-NWs | p32-dependent cytotoxicity observed | No significant effect | [2] |
| SKOV-3 | Ovarian Carcinoma | D(KLAKLAK)2-NWs | p32-dependent cytotoxicity observed | No significant effect | |
| CT-26 | Colon Carcinoma | D(KLAKLAK)2-NWs | p32-dependent cytotoxicity observed | No significant effect | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Doxorubicin (B1662922) & Sorafenib-Liposomes | Markedly boosted anti-tumor activity | Lower anti-tumor activity | [3] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Doxorubicin & Sorafenib-Liposomes | Markedly boosted anti-tumor activity | Lower anti-tumor activity | [3] |
NWs: Nanoworms
In Vivo Tumor Growth Inhibition
| Tumor Model | Cancer Type | Therapeutic Agent | Treatment Group | Tumor Growth Inhibition | Reference |
| MKN-45P Xenograft | Peritoneal Carcinomatosis | D(KLAKLAK)2-NWs | LinTT1-D(KLAKLAK)2-NWs | Significant reduction in peritoneal tumor weight and number of metastatic nodules | [2] |
| CT-26 Syngeneic | Peritoneal Carcinomatosis | D(KLAKLAK)2-NWs | LinTT1-D(KLAKLAK)2-NWs | Significant reduction in peritoneal tumor weight and number of metastatic nodules | [2] |
| Glioblastoma Models (five) | Glioblastoma | Pro-apoptotic NWs | LinTT1-guided pro-apoptotic NWs | Strong anti-glioma activity, doubling the lifespan in an aggressive orthotopic model | [4] |
| 4T1 Tumor-Bearing Mice | Breast Cancer | Doxorubicin | Angio-DOX-DGL-GNP | 74.1% anti-tumor rate | [5] |
In Vivo Biodistribution
| Tumor Model | Nanocarrier | Administration Route | Time Point | Tumor Accumulation | Off-Target Accumulation (Liver, Kidney) | Reference |
| MKN-45P Xenograft | LinTT1-FAM-NWs | Intraperitoneal (IP) | 5 hours | High | Low | [2] |
| MKN-45P Xenograft | LinTT1-FAM-NWs | Intravenous (IV) | 5 hours | Moderate | High | [2] |
| 4T1 Tumor-Bearing Mice | LinTT1-Liposomes | Not Specified | 24 hours | Significantly higher than bare liposomes | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of preclinical findings. The following sections outline the key experimental protocols used in LinTT1 research.
Synthesis of LinTT1-Conjugated Nanocarriers
1. This compound Functionalization of Iron Oxide Nanoworms (NWs):
-
Nanoworm Synthesis: Iron oxide nanoworms are synthesized as previously described.
-
Peptide Conjugation: The this compound, with the sequence AKRGARSTA, is conjugated to the surface of the NWs.[1] A modified version of the peptide with a terminal cysteine residue can be reacted with maleimide-terminated polymers coating the nanoparticles.
-
Therapeutic Loading: For therapeutic applications, a pro-apoptotic peptide such as D(KLAKLAK)2 is co-conjugated to the NWs.
-
Characterization: The resulting LinTT1-D(KLAKLAK)2-NWs are characterized for size, zeta potential, and peptide conjugation efficiency.
2. Preparation of LinTT1-Functionalized Liposomes:
-
Liposome (B1194612) Formulation: Liposomes are prepared using the thin-layer evaporation method. The lipid composition typically includes DPPC, DPPS, Cholesterol, GM1, and DSPE-PEG2000-maleimide.[3]
-
Drug Encapsulation: Hydrophilic drugs like doxorubicin are loaded into the aqueous core of the liposomes using methods such as remote loading with a pH gradient. Hydrophobic drugs like sorafenib (B1663141) are incorporated into the lipid bilayer.
-
Peptide Conjugation: The this compound is conjugated to the maleimide (B117702) groups on the liposome surface.
-
Purification and Characterization: Unconjugated peptide and unencapsulated drugs are removed by dialysis. The final LinTT1-liposomes are characterized for size, polydispersity index, zeta potential, and drug loading efficiency.[7]
In Vitro Cell-Based Assays
1. Cellular Uptake Studies:
-
Cell Culture: Cancer cell lines (e.g., MKN-45P, SKOV-3, CT-26, 4T1) are cultured in appropriate media.
-
Incubation: Cells are incubated with fluorescently labeled LinTT1-nanocarriers (e.g., FAM-labeled) for various time points (e.g., 1 and 3 hours).
-
Visualization: Cellular uptake is visualized qualitatively using confocal microscopy. Nuclei are counterstained with DAPI.[6]
-
Quantification: Uptake is quantified by flow cytometry.[6]
2. Cytotoxicity Assays (e.g., MTT Assay):
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Treatment: Cells are treated with serial dilutions of LinTT1-drug conjugates, unconjugated drugs, and empty nanocarriers.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation.
-
Absorbance Measurement: The formazan product is solubilized, and the absorbance is read using a microplate reader to determine cell viability. IC50 values are then calculated.
In Vivo Animal Studies
1. Tumor Model Establishment:
-
Xenograft Models: Human cancer cells (e.g., MKN-45P) are injected intraperitoneally or subcutaneously into immunodeficient mice (e.g., nude mice).[2]
-
Syngeneic Models: Murine cancer cells (e.g., CT-26) are implanted into immunocompetent mice (e.g., BALB/c).[2]
2. Biodistribution Studies:
-
Administration: Fluorescently or radioactively labeled LinTT1-nanocarriers are administered to tumor-bearing mice via intravenous or intraperitoneal injection.
-
Imaging: In vivo imaging systems are used to monitor the biodistribution of the nanocarriers at various time points post-injection.
-
Ex Vivo Analysis: At the end of the study, mice are euthanized, and major organs and tumors are harvested. The fluorescence or radioactivity in each organ is quantified to determine the percentage of injected dose per gram of tissue (%ID/g).[6][8]
3. Efficacy Studies:
-
Treatment Groups: Tumor-bearing mice are randomized into different treatment groups: saline control, unconjugated drug, non-targeted nanocarriers, and LinTT1-targeted nanocarriers.
-
Dosing Regimen: Treatments are administered according to a predefined schedule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. For peritoneal carcinomatosis models, tumor weight and the number of nodules are determined at the end of the study.[2]
-
Survival Analysis: In some studies, the overall survival of the mice is monitored.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide-guided nanoparticles for glioblastoma targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ricerca.unich.it [ricerca.unich.it]
- 8. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LinTT1 Peptide Conjugation to Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LinTT1 peptide (sequence: AKRGARST) is a tumor-penetrating peptide that specifically targets the p32 protein (gC1qR), which is overexpressed on the surface of various cancer cells and tumor-associated macrophages.[1] This targeting capability makes LinTT1 an attractive ligand for conjugating to drug delivery systems, such as liposomes, to enhance the specific delivery of therapeutic agents to the tumor microenvironment. This document provides a detailed protocol for the conjugation of a cysteine-modified this compound to pre-formed liposomes functionalized with a maleimide (B117702) group.
The conjugation strategy relies on the formation of a stable thioether bond between the sulfhydryl (thiol) group of a cysteine residue added to the this compound and the maleimide group on the surface of the liposome (B1194612). This method is widely used for bioconjugation due to its high selectivity and efficiency under mild reaction conditions.
Materials and Reagents
-
Lipids:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS)
-
Cholesterol (Chol)
-
Ganglioside GM1 (GM1)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal)
-
-
Peptide:
-
Custom-synthesized this compound with a C-terminal cysteine residue (LinTT1-Cys: AKRGARSTC)
-
-
Buffers and Solvents:
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HEPES buffer (20 mM, 150 mM NaCl, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
-
Equipment:
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
High-Performance Liquid Chromatography (HPLC) system
-
Ultracentrifuge
-
Standard laboratory glassware and consumables
-
Experimental Protocols
Protocol 1: Preparation of Maleimide-Functionalized Liposomes
This protocol describes the preparation of liposomes containing DSPE-PEG2000-Maleimide using the thin-film hydration method.
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DPPC, DPPS, Cholesterol, GM1, and DSPE-PEG2000-Mal in a chloroform:methanol (3:1 v/v) mixture. A recommended molar ratio is 3:3:3:0.8:0.2.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C) to form a thin, uniform lipid film on the flask wall.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1 hour. The final total lipid concentration should be approximately 10-20 mg/mL.
-
-
Extrusion:
-
To obtain unilamellar vesicles with a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a 100 nm pore size.
-
Perform at least 11 passes through the extruder at a temperature above the lipid phase transition temperature.
-
-
Characterization:
-
Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the maleimide-functionalized liposomes using Dynamic Light Scattering (DLS).
-
Protocol 2: Conjugation of LinTT1-Cys Peptide to Maleimide-Functionalized Liposomes
This protocol details the covalent attachment of the cysteine-terminated this compound to the prepared liposomes.
-
Peptide Preparation:
-
Dissolve the LinTT1-Cys peptide in HEPES buffer (pH 7.4).
-
To ensure the cysteine's sulfhydryl group is in its reduced form, add a 10-fold molar excess of TCEP solution to the peptide solution and incubate for 30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated LinTT1-Cys peptide solution to the maleimide-functionalized liposome suspension. A typical molar ratio of peptide to DSPE-PEG2000-Mal is 1.2:1.
-
Incubate the reaction mixture overnight (12-16 hours) at 4°C with gentle stirring.
-
-
Purification of LinTT1-Conjugated Liposomes:
-
To remove the unconjugated peptide, purify the liposome suspension by ultracentrifugation (e.g., 100,000 x g for 2 hours at 4°C).
-
Carefully remove the supernatant containing the free peptide and resuspend the liposomal pellet in fresh PBS (pH 7.4).
-
Alternatively, size-exclusion chromatography can be used for purification.
-
-
Characterization of LinTT1-Conjugated Liposomes:
-
Determine the hydrodynamic diameter, PDI, and zeta potential of the purified LinTT1-conjugated liposomes using DLS.
-
Quantify the conjugation efficiency.
-
Protocol 3: Quantification of Peptide Conjugation Efficiency
The conjugation efficiency can be determined by quantifying the amount of unreacted peptide in the supernatant after purification or by directly measuring the amount of peptide conjugated to the liposomes.
-
Indirect Quantification (HPLC):
-
Collect the supernatant after the ultracentrifugation purification step.
-
Quantify the concentration of the unconjugated LinTT1-Cys peptide in the supernatant using a calibrated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
-
The conjugation efficiency can be calculated using the following formula:
-
Conjugation Efficiency (%) = [ (Total Peptide - Unconjugated Peptide) / Total Peptide ] x 100
-
-
-
Direct Quantification (Fluorescence Method):
-
This method requires the use of a fluorescently labeled LinTT1-Cys peptide (e.g., with FITC or a similar fluorophore).
-
After purification, lyse the conjugated liposomes with a suitable detergent (e.g., 1% Triton X-100).
-
Measure the fluorescence intensity of the lysed liposome solution.
-
Determine the peptide concentration by comparing the fluorescence to a standard curve of the fluorescently labeled peptide.
-
The conjugation efficiency is calculated as:
-
Conjugation Efficiency (%) = (Amount of Conjugated Peptide / Initial Amount of Peptide) x 100
-
-
Data Presentation
The following tables summarize representative quantitative data for the characterization of the liposomes before and after this compound conjugation.
| Parameter | Maleimide-Functionalized Liposomes | LinTT1-Conjugated Liposomes |
| Hydrodynamic Diameter (nm) | 110 ± 5 | 125 ± 7 |
| Polydispersity Index (PDI) | < 0.15 | < 0.20 |
| Zeta Potential (mV) | -35 ± 4 | -28 ± 5 |
| Parameter | Value |
| Conjugation Efficiency (%) | > 90% |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and characterization of LinTT1-conjugated liposomes.
Signaling Pathway
Caption: Targeted delivery of LinTT1-liposomes to p32-expressing cancer cells.
References
Application Notes and Protocols: Functionalization of Iron Oxide Nanoworms with LinTT1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron oxide nanoworms (IONWs) are promising nanocarriers for targeted drug delivery and imaging in oncology due to their unique morphology, magnetic properties, and prolonged circulation times.[1][2] Functionalization of these nanoworms with targeting ligands, such as peptides, can significantly enhance their accumulation at the tumor site, thereby improving therapeutic efficacy and reducing off-target effects.[2][3][4] This document provides detailed application notes and protocols for the functionalization of iron oxide nanoworms with the LinTT1 peptide.
The this compound, with the amino acid sequence AKRGARST, is a tumor-penetrating peptide that specifically targets the p32 protein (also known as gC1qR/HABP1).[5][6] The p32 protein is overexpressed on the surface of various cancer cells and tumor-associated macrophages, making it an attractive target for cancer therapy.[5][6][7] By conjugating LinTT1 to the surface of IONWs, a nanocarrier system can be created that actively targets and penetrates tumor tissues.[2][8]
These application notes will cover the synthesis of IONWs, the conjugation of the this compound, and the characterization of the resulting functionalized nanoworms. Furthermore, detailed protocols for in vitro cellular uptake and in vivo tumor targeting studies are provided.
Data Presentation: Physicochemical Properties of LinTT1-Functionalized Nanoparticles
The following tables summarize representative quantitative data on the physicochemical properties of nanoparticles before and after functionalization with the this compound. While the data presented here is based on liposomal systems, it serves as a strong reference for the expected changes in iron oxide nanoworm characteristics upon LinTT1 conjugation.[9]
Table 1: Physical Properties of Bare vs. LinTT1-Functionalized Nanoparticles [9]
| Parameter | Bare Nanoparticles | LinTT1-Functionalized Nanoparticles |
| Average Hydrodynamic Diameter (nm) | 121 ± 3 | 146 ± 4 |
| Polydispersity Index (PDI) | No significant change reported | No significant change reported |
Table 2: Surface Charge Properties of Bare vs. LinTT1-Functionalized Nanoparticles [9]
| Parameter | Bare Nanoparticles | LinTT1-Functionalized Nanoparticles |
| Zeta-Potential (mV) | -49.4 ± 3.1 | -32.6 ± 2.3 |
Experimental Protocols
Protocol 1: Synthesis of Dextran-Coated Iron Oxide Nanoworms (IONWs)
This protocol is a modification of the co-precipitation method to produce elongated, worm-like iron oxide nanoparticles.[1][4][10]
Materials:
-
Ferric chloride (FeCl₃)
-
Ferrous chloride (FeCl₂)
-
Dextran (B179266) (Mw 20,000 or 40,000)[1][10]
-
Deionized water
-
Magnetic stirrer
-
Dialysis membrane (10 kDa MWCO)
Procedure:
-
Prepare a solution of ferric chloride and ferrous chloride in deionized water at a 2:1 molar ratio. To achieve the wormlike morphology, use a higher concentration of iron salts compared to protocols for spherical nanoparticles.[1][10]
-
Dissolve dextran in deionized water to create a dextran solution.
-
Add the iron salt solution to the dextran solution under vigorous stirring.
-
Slowly add ammonium hydroxide to the mixture to induce the co-precipitation of iron oxides. The solution will turn black.
-
Continue stirring for 1-2 hours at room temperature.
-
Purify the synthesized IONWs by magnetic separation and washing with deionized water several times.
-
Further purify the IONWs by dialysis against deionized water for 48 hours to remove any remaining unreacted reagents.
-
Store the dextran-coated IONWs at 4°C.
Protocol 2: Amine Functionalization of IONWs
To enable peptide conjugation, the dextran coating of the IONWs is functionalized with amine groups.[4][10]
Materials:
-
Dextran-coated IONWs
-
Aqueous ammonia (B1221849)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Disperse the dextran-coated IONWs in deionized water.
-
Add aqueous ammonia to the IONW suspension. The concentration of ammonia can be varied to control the degree of amination.[4]
-
React the mixture at room temperature for 48 hours with gentle shaking.[4][10]
-
Purify the aminated IONWs (NH₂-IONWs) by magnetic separation and extensive washing with PBS to remove excess ammonia.
-
The number of amine groups per nanoworm can be quantified using an SPDP assay.[4]
Protocol 3: Conjugation of this compound to Aminated IONWs
This protocol describes the conjugation of a cysteine-terminated this compound to the aminated IONWs using a maleimide (B117702) linker.[11]
Materials:
-
Amine-functionalized IONWs (NH₂-IONWs)
-
Cysteine-terminated this compound (C-AKRGARST)
-
Maleimide-PEG-NHS ester linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid)
-
PBS
Procedure:
-
Activate the carboxyl group of the Maleimide-PEG-NHS ester linker by reacting it with EDC and Sulfo-NHS in MES buffer for 15 minutes.
-
Add the aminated IONWs to the activated linker solution and react overnight at room temperature with continuous agitation to form Maleimide-IONWs.
-
Purify the Maleimide-IONWs by magnetic separation and washing with PBS.
-
Dissolve the cysteine-terminated this compound in PBS.
-
Add the peptide solution to the Maleimide-IONW suspension. The maleimide group will react with the thiol group of the cysteine residue on the peptide.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle shaking.
-
Purify the LinTT1-functionalized IONWs (LinTT1-IONWs) by magnetic separation and extensive washing with PBS to remove unconjugated peptide.
-
Store the LinTT1-IONWs at 4°C.
Protocol 4: Characterization of LinTT1-IONWs
1. Size and Morphology:
-
Transmission Electron Microscopy (TEM): Visualize the shape and size of the nanoworms. Prepare samples by drop-casting a diluted suspension of IONWs onto a carbon-coated copper grid.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and size distribution of the nanoworms in suspension.[1]
2. Surface Charge:
-
Zeta Potential Measurement: Determine the surface charge of the nanoworms before and after functionalization.[9]
3. Peptide Conjugation Confirmation:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the presence of the peptide on the nanoworm surface by identifying characteristic amide bond peaks.[12]
-
Fluorescence Spectroscopy: If a fluorescently labeled this compound is used, quantify the amount of conjugated peptide by measuring the fluorescence intensity.[9]
4. Magnetic Properties:
-
Superconducting Quantum Interference Device (SQUID): Measure the magnetic properties of the IONWs.[4]
-
Magnetic Resonance Imaging (MRI): Determine the T₂ relaxivity to assess their potential as MRI contrast agents.[1][13]
Protocol 5: In Vitro Cellular Uptake Study
This protocol uses flow cytometry and confocal microscopy to evaluate the uptake of LinTT1-IONWs by cancer cells that overexpress the p32 receptor.[14][15]
Materials:
-
p32-expressing cancer cell line (e.g., MKN-45P, SKOV-3, CT-26)[2]
-
Control cell line with low p32 expression
-
LinTT1-IONWs (labeled with a fluorescent dye, e.g., Cy7)
-
Bare IONWs (fluorescently labeled, as a control)
-
Cell culture medium
-
DAPI (for nuclear staining)
-
Flow cytometer
-
Confocal microscope
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Incubate the cells with fluorescently labeled LinTT1-IONWs and bare IONWs at a specific iron concentration (e.g., 40 µg Fe/well) for different time points (e.g., 30 min, 1h, 2h) at 37°C.[4]
-
For Flow Cytometry:
-
For Confocal Microscopy:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cell nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the intracellular localization of the fluorescently labeled nanoworms using a confocal microscope.[14]
-
Protocol 6: In Vivo Tumor Targeting Study
This protocol describes a method to evaluate the tumor-targeting ability of LinTT1-IONWs in a mouse xenograft model.[4][16]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
p32-expressing tumor cells
-
LinTT1-IONWs
-
Bare IONWs (as a control)
-
Saline solution
-
In vivo imaging system (e.g., NIR fluorescence imaging)
-
SQUID magnetometer
Procedure:
-
Establish tumor xenografts by subcutaneously injecting the p32-expressing tumor cells into the flank of the mice.
-
Once the tumors reach a suitable size, randomly divide the mice into experimental groups (e.g., LinTT1-IONW group and bare IONW group).
-
Administer the LinTT1-IONWs or bare IONWs intravenously via the tail vein at a specific dose (e.g., 1 mg Fe/kg body weight).[4]
-
At different time points post-injection (e.g., 24 hours), perform in vivo imaging to visualize the accumulation of the nanoworms in the tumor and other organs.[4]
-
After the final imaging session, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantify the iron content in the harvested tissues using a SQUID magnetometer or inductively coupled plasma mass spectrometry (ICP-MS) to determine the biodistribution and tumor targeting efficiency of the nanoworms.[4]
Visualizations
Signaling Pathway of LinTT1-p32 Mediated Cellular Uptake
Caption: LinTT1-p32 binding and subsequent signaling cascade.
Experimental Workflow for LinTT1-IONW Synthesis and Functionalization
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide modified gold nanoparticles for improved cellular uptake, nuclear transport, and intracellular retention - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Magnetic Iron Oxide Nanoworms for Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P32-specific CAR T cells with dual antitumor and antiangiogenic therapeutic potential in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancerbiology.ee [cancerbiology.ee]
- 9. ricerca.unich.it [ricerca.unich.it]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Effects of LinTT1-peptide conjugation on the properties of poly(ethylene glycol)-block-(ε-caprolactone) nanoparticles prepared by the nanoprecipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide conjugated magnetic nanoparticles for magnetically mediated energy delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Iron Oxide Nanoparticle Detection Using Ultrashort TE Pulse Sequences: Comparison of T1, T2* and Synergistic T1-T2* Contrast Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Peptide Mediated In Vivo Tumor Targeting of Nanoparticles through Optimization in Single and Multilayer In Vitro Cell Models [mdpi.com]
Application Notes and Protocols: LinTT1 Peptide for Targeted Glioblastoma Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid growth, diffuse infiltration into the brain parenchyma, and high rates of recurrence. The blood-brain barrier (BBB) further complicates treatment by limiting the delivery of therapeutic agents to the tumor site. The LinTT1 peptide (sequence: AKRGARSTA) has emerged as a promising ligand for targeted therapy of glioblastoma due to its unique dual-receptor targeting mechanism that facilitates tumor homing and penetration.[1][2]
LinTT1 initially targets the cell surface protein p32 (also known as gC1qR), which is overexpressed on glioblastoma cells and tumor-associated macrophages.[2] Following binding to p32, the this compound is proteolytically cleaved by tumor-associated proteases, such as urokinase-type plasminogen activator (uPA), exposing a cryptic C-terminal C-end Rule (CendR) motif (R/KXXR/K). This exposed motif then binds to Neuropilin-1 (NRP-1), a receptor also upregulated on glioblastoma cells and tumor vasculature, which triggers internalization and facilitates tissue penetration.[1][3][4][5] This sequential targeting mechanism makes LinTT1 an attractive candidate for the delivery of various therapeutic and imaging payloads to glioblastoma.
These application notes provide a summary of the current data on LinTT1-mediated targeting of glioblastoma, along with detailed protocols for the synthesis, characterization, and evaluation of LinTT1-functionalized nanoparticles.
Data Presentation
Physicochemical Properties of LinTT1-Functionalized Nanoparticles
The functionalization of nanoparticles with the this compound can alter their physicochemical properties, which are critical for their in vivo behavior and therapeutic efficacy. The following table summarizes the characterization of LinTT1-functionalized hybrid lipid-polymer nanoparticles (HLPNs) loaded with temozolomide (B1682018) (TMZ).
| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| HLPNs@TMZ (Untargeted) | 135.8 ± 2.5 | 0.11 ± 0.02 | -15.3 ± 0.8 | 1.8 ± 0.1 | 85.7 ± 5.2 |
| LinTT1-HLPNs@TMZ | 142.3 ± 3.1 | 0.13 ± 0.03 | -12.1 ± 1.1 | 1.7 ± 0.2 | 82.4 ± 6.8 |
Data synthesized from supplementary information for LinTT1-Functionalized Hybrid Lipid–Polymer Nanoparticles for Glioblastoma Targeting.
In Vitro Cytotoxicity of LinTT1-Targeted Nanoparticles
LinTT1-functionalization has been shown to enhance the cytotoxic effects of encapsulated drugs on glioblastoma cells. The following table presents the half-maximal inhibitory concentration (IC50) of temozolomide (TMZ) delivered via LinTT1-functionalized hybrid lipid-polymer nanoparticles (LinTT1-HLPNs@TMZ) compared to the free drug in different glioblastoma cell lines.
| Cell Line | Treatment | IC50 (µM) |
| U87MG | Free TMZ | > 50 |
| LinTT1-HLPNs@TMZ | 15.2 ± 1.8 | |
| GL261 | Free TMZ | > 50 |
| LinTT1-HLPNs@TMZ | 21.7 ± 2.3 |
Data extrapolated from in vitro cytotoxicity studies of LinTT1-HLPNs@TMZ.
In Vivo Efficacy of LinTT1-Targeted Nanoparticles in Glioblastoma Models
Preclinical studies in orthotopic glioblastoma mouse models have demonstrated the therapeutic potential of LinTT1-targeted nanoparticles. While specific median survival days are not detailed in the provided search results, a key finding is the significant extension of lifespan.
| Glioblastoma Model | Treatment | Outcome |
| Aggressive Orthotopic Stem-like GBM | LinTT1-guided pro-apoptotic nanoworms | Doubled the lifespan of the mice compared to controls.[6][7][8] |
| Infiltrative and Noninfiltrative GBM | LinTT1-HLPNs@TMZ | Enhanced accumulation of TMZ in the tumor area.[6][9] |
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway of LinTT1 in Glioblastoma
The dual-targeting mechanism of LinTT1 involves the engagement of two key receptors, p32 and NRP-1, which can trigger downstream signaling cascades relevant to cancer progression. The following diagram illustrates a putative signaling pathway initiated by LinTT1.
References
- 1. Peptide-Hitchhiking for the Development of Nanosystems in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of polymersomes engineered to target p32 protein for detection of small breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LinTT1-Functionalized Hybrid Lipid-Polymer Nanoparticles for Glioblastoma Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide-guided nanoparticles for glioblastoma targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancerbiology.ee [cancerbiology.ee]
- 9. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for Targeting Peritoneal Carcinomatosis with LinTT1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peritoneal carcinomatosis (PC) is a challenging clinical condition characterized by the dissemination of cancer cells within the peritoneal cavity, commonly associated with gastrointestinal and gynecological malignancies.[1][2][3] The direct administration of therapeutics into the intraperitoneal (IP) space offers a promising strategy to achieve high local drug concentrations while minimizing systemic toxicity.[4] The efficacy of IP therapy can be significantly enhanced by employing targeted drug delivery systems that selectively recognize and penetrate tumor tissues.
The LinTT1 peptide (sequence: AKRGARSTA) is a tumor-penetrating peptide that has emerged as a valuable ligand for targeting PC.[1][2][5] LinTT1 specifically binds to the p32 protein (also known as gC1qR or C1QBP), a receptor that is aberrantly overexpressed on the surface of various cancer cells, including those of gastric, ovarian, and colon origin, as well as on tumor-associated macrophages.[1][3][6] Upon binding to p32, LinTT1 facilitates the penetration of its cargo into tumor lesions and subsequent internalization into tumor cells, ultimately routing to the mitochondria.[1][2] This targeted delivery mechanism makes LinTT1 an attractive candidate for the development of novel nanomedicines for the treatment of peritoneal carcinomatosis.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound for targeting PC, including quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Data Presentation
Table 1: Characteristics of LinTT1-Functionalized Nanoparticles
| Nanoparticle Type | Targeting Ligand | Core Material | Average Size (nm) | Zeta Potential (mV) | Drug/Cargo | Reference |
| Nanoworms (NWs) | LinTT1 | Iron Oxide | ~40 | Not Reported | D(KLAKLAK)2 (pro-apoptotic peptide) | [1][2] |
| Liposomes | LinTT1 | Phospholipid bilayer | ~120-140 | -15 to -25 | Doxorubicin & Sorafenib | [7][8][9] |
| Polymersomes | LinTT1 | PCL-PEG | ~100-150 | Not Reported | Not Specified | [10] |
Table 2: Cell Lines Used in Preclinical Studies of LinTT1 for Peritoneal Carcinomatosis
| Cell Line | Cancer Type | p32 Expression | Key Findings | Reference(s) |
| MKN-45P | Gastric Carcinoma | Expressed on cell surface | LinTT1-NWs showed p32-dependent binding and cytotoxicity.[1][2] | [1][2] |
| SKOV-3 | Ovarian Carcinoma | Expressed on cell surface | LinTT1-NWs demonstrated p32-dependent uptake.[1][2] | [1][2] |
| CT-26 | Colon Carcinoma | Expressed on cell surface | Syngeneic mouse models showed significant tumor reduction with LinTT1-D(KLAKLAK)2-NWs.[1][2] | [1][2] |
Table 3: In Vivo Efficacy of LinTT1-Targeted Nanoparticles in Mouse Models of Peritoneal Carcinomatosis
| Animal Model | Treatment Group | Outcome Measures | Results | Reference(s) |
| MKN-45P Xenograft | LinTT1-D(KLAKLAK)2-NWs | Reduction in peritoneal tumor weight | Significant decrease in tumor burden compared to controls.[2] | [1][2] |
| MKN-45P Xenograft | LinTT1-D(KLAKLAK)2-NWs | Reduction in the number of tumor nodules | Significant reduction in metastatic nodules.[2] | [1][2] |
| CT-26 Syngeneic | LinTT1-D(KLAKLAK)2-NWs | Reduction in peritoneal tumor weight | Significant decrease in tumor burden.[2] | [1][2] |
| CT-26 Syngeneic | LinTT1-D(KLAKLAK)2-NWs | Reduction in the number of tumor nodules | Significant reduction in metastatic nodules.[2] | [1][2] |
Signaling Pathway and Experimental Workflow
Caption: LinTT1 signaling pathway.
Caption: In vivo targeting workflow.
Experimental Protocols
Note: The following protocols are generalized and may require optimization based on the specific nanoparticle system and experimental setup.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of LinTT1 (AKRGARSTA)
This protocol is based on the standard Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids (Ala, Arg(Pbf), Ser(tBu), Thr(tBu), Gly)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
HPLC system for purification and analysis
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. Dissolve 3 equivalents of the first Fmoc-protected amino acid (Fmoc-Ala-OH) and 3 equivalents of Oxyma Pure in DMF. b. Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours. d. Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive, repeat the coupling step. e. Wash the resin with DMF.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the LinTT1 sequence (Thr, Ser, Ala, Arg, Gly, Arg, Lys, Ala).
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: a. Wash the peptide-resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature. c. Filter the resin and collect the TFA solution containing the cleaved peptide. d. Precipitate the crude peptide by adding cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice. f. Dry the crude peptide under vacuum.
-
Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the peptide by reverse-phase HPLC. c. Analyze the purified peptide by mass spectrometry to confirm its identity. d. Lyophilize the pure fractions to obtain the final this compound.
Protocol 2: Functionalization of Nanoparticles with this compound
This protocol describes a general method for conjugating a cysteine-terminated this compound to maleimide-functionalized nanoparticles.
Materials:
-
Maleimide-functionalized nanoparticles (e.g., liposomes incorporating DSPE-PEG-maleimide or amine-functionalized iron oxide nanoworms modified with a maleimide (B117702) crosslinker).
-
C-terminally Cys-tagged this compound (AKRGARSTAC).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
EDTA.
-
Centrifugal filtration devices or dialysis cassettes for purification.
Procedure:
-
Peptide Preparation: Dissolve the LinTT1-Cys peptide in degassed PBS containing 1 mM EDTA to prevent disulfide bond formation.
-
Nanoparticle Preparation: Disperse the maleimide-functionalized nanoparticles in PBS.
-
Conjugation Reaction: a. Add the LinTT1-Cys solution to the nanoparticle dispersion at a molar ratio optimized for your system (e.g., 10:1 peptide to nanoparticle). b. React for 4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
Quenching (Optional): Add a small molecule thiol (e.g., cysteine or 2-mercaptoethanol) to quench any unreacted maleimide groups.
-
Purification: a. Remove unconjugated peptide using centrifugal filtration or dialysis against PBS. b. Repeat the washing/dialysis steps until the free peptide is below the detection limit.
-
Characterization: a. Determine the amount of conjugated peptide using a suitable method (e.g., BCA assay, fluorescence spectroscopy if the peptide is labeled). b. Characterize the size and zeta potential of the functionalized nanoparticles using Dynamic Light Scattering (DLS).
Protocol 3: In Vitro Cell Binding and Uptake Assay
Materials:
-
Peritoneal carcinomatosis cell lines (e.g., MKN-45P, SKOV-3).
-
Complete cell culture medium.
-
Fluorescently labeled LinTT1-functionalized nanoparticles and control (non-targeted) nanoparticles.
-
PBS.
-
Trypsin-EDTA.
-
Flow cytometer.
-
Confocal microscope.
-
DAPI stain.
Procedure:
-
Cell Seeding: Seed the cells in appropriate vessels (e.g., 24-well plates for flow cytometry, chamber slides for microscopy) and allow them to adhere overnight.
-
Nanoparticle Incubation: a. Replace the culture medium with fresh medium containing a defined concentration of fluorescently labeled LinTT1-nanoparticles or control nanoparticles. b. Incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
Washing: a. Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove unbound nanoparticles.
-
Flow Cytometry Analysis: a. Detach the cells using trypsin-EDTA and resuspend in PBS. b. Analyze the cell-associated fluorescence using a flow cytometer to quantify nanoparticle uptake.
-
Confocal Microscopy Analysis: a. Fix the cells on the chamber slides with 4% paraformaldehyde. b. Permeabilize the cells with 0.1% Triton X-100 (optional, for intracellular visualization). c. Stain the nuclei with DAPI. d. Mount the slides and visualize the cellular localization of the nanoparticles using a confocal microscope.
Protocol 4: In Vivo Targeting in a Mouse Model of Peritoneal Carcinomatosis
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice).
-
Peritoneal carcinomatosis cell line (e.g., MKN-45P).
-
LinTT1-functionalized nanoparticles and control nanoparticles.
-
Sterile PBS.
-
Anesthetic.
-
In vivo imaging system (if nanoparticles are labeled for imaging).
Procedure:
-
Tumor Inoculation: a. Harvest and resuspend the tumor cells in sterile PBS. b. Inject the cell suspension (e.g., 1-5 x 106 cells) intraperitoneally into the mice. c. Allow the tumors to establish for a defined period (e.g., 1-2 weeks).
-
Nanoparticle Administration: a. Administer the LinTT1-functionalized nanoparticles or control nanoparticles via intraperitoneal injection at a specified dose.
-
Biodistribution Analysis: a. At various time points post-injection (e.g., 4, 24, 48 hours), euthanize the mice. b. If using fluorescently or radioactively labeled nanoparticles, perform whole-body and ex vivo organ imaging. c. Harvest tumors and major organs (liver, spleen, kidneys, etc.). d. Quantify nanoparticle accumulation in the tissues using appropriate methods (e.g., fluorescence intensity, gamma counting, or ICP-MS for metallic nanoparticles).
-
Histological Analysis: a. Fix the tumor tissues in formalin and embed in paraffin. b. Section the tissues and perform immunofluorescence staining to visualize the co-localization of nanoparticles with tumor cells and other components of the tumor microenvironment (e.g., blood vessels, macrophages).
Protocol 5: Cytotoxicity Assay (MTT Assay)
Materials:
-
Peritoneal carcinomatosis cell lines.
-
Complete cell culture medium.
-
LinTT1-drug conjugate, unconjugated drug, and LinTT1-nanoparticle without drug.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: a. Prepare serial dilutions of the LinTT1-drug conjugate, free drug, and control nanoparticles. b. Replace the medium with fresh medium containing the different treatments. Include untreated cells as a control. c. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Incubation: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: a. Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: a. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
References
- 1. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Evaluation of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Intraperitoneal administration of nanoparticles containing tocopheryl succinate prevents peritoneal dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. cancerbiology.ee [cancerbiology.ee]
- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 10. Treatment of Terminal Peritoneal Carcinomatosis by a Transducible p53-Activating Peptide | PLOS Biology [journals.plos.org]
Application Notes and Protocols for LinTT1 Peptide-Based Nanocarriers in Breast Cancer Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Breast cancer remains a significant global health challenge, necessitating the development of more effective and targeted therapeutic strategies. LinTT1, a tumor-penetrating peptide, has emerged as a promising ligand for directing nanocarriers to breast tumors. Its specificity for the p32 protein (gC1qR), which is overexpressed on the surface of breast cancer cells and associated stromal cells like M2 macrophages, allows for enhanced drug delivery and penetration into the tumor microenvironment.[1][2][3][4] This document provides detailed application notes and experimental protocols for the development and evaluation of LinTT1 peptide-based nanocarriers for breast cancer therapy.
Mechanism of Action
The therapeutic efficacy of LinTT1-functionalized nanocarriers stems from a multi-step targeting and penetration mechanism.[5][6]
-
Tumor Homing: LinTT1 peptides on the surface of nanocarriers recognize and bind to the p32 protein, which is aberrantly expressed on the cell surface of breast cancer cells and tumor-associated macrophages (TAMs).[3][4]
-
Proteolytic Cleavage: Within the tumor microenvironment, the enzyme urokinase-type plasminogen activator (uPA), which is often upregulated in tumors, cleaves the this compound.[5][6]
-
CendR Motif Exposure: This cleavage exposes a cryptic C-terminal R/KXXR/K motif, known as the C-end Rule (CendR) motif.[5]
-
Neuropilin-1 (NRP-1) Binding and Tumor Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature, triggering an endocytic pathway that facilitates the penetration of the nanocarrier deep into the tumor tissue.[5][7]
This sequential targeting mechanism allows for not only delivery to the tumor vasculature but also enhanced distribution throughout the tumor parenchyma, overcoming a major barrier in conventional nanomedicine.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound-based nanocarriers in breast cancer models.
| Nanocarrier Type | Drug/Payload | Cell Line | IC50 Value (µM) | Reference |
| Doxorubicin-Sorafenib Liposomes | Doxorubicin & Sorafenib | MCF-7 | Not explicitly provided, but showed markedly boosted anti-tumor activity compared to non-targeted liposomes. | [3][4] |
| Doxorubicin-Sorafenib Liposomes | Doxorubicin & Sorafenib | MDA-MB-231 | Not explicitly provided, but showed markedly boosted anti-tumor activity compared to non-targeted liposomes. | [3][4] |
| Pro-apoptotic Nanoworms | D(KLAKLAK)2 | MCF10CA1a | Not explicitly provided, but demonstrated significant tumor suppression in vivo. | [1] |
| Nanocarrier Type | In Vivo Model | Tumor Growth Inhibition | Key Findings | Reference |
| LinTT1-D(KLAKLAK)2-Nanoworms | MCF10CA1a breast cancer mice | ~90% reduction in tumor volume compared to PBS control. | Eradication of tumors in 4 out of 6 mice with no recurrence after 3 months. | [1] |
| LinTT1-functionalized Liposomes co-loaded with Doxorubicin and Sorafenib | 3D breast cancer spheroids | Higher cytotoxic effects compared to non-functionalized liposomes. | 50% of nanovesicles internalized by M2 primary human macrophages. | [2] |
| Nanocarrier Formulation | Average Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| RALA/RIS Nanoparticles (1:1 nmol ratio) | <100 | 10 to 30 | < 0.2 | [8] |
| Dox@CLGs | 28.77 | Not specified | Not specified | [9] |
| Ber/Ru486@CLPs | 102.37 | Not specified | Not specified | [9] |
Experimental Protocols
Protocol 1: Synthesis of LinTT1-Functionalized Liposomes by Thin Layer Evaporation
This protocol describes the preparation of liposomes functionalized with the this compound, adapted from the thin-layer evaporation method.[4]
Materials:
-
Lipids (e.g., DPPC, Cholesterol, DSPE-PEG-Maleimide in a suitable molar ratio)
-
This compound with a C-terminal cysteine
-
Chloroform and Methanol
-
Hydration buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis membrane (e.g., 10 kDa MWCO)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids in a chloroform:methanol (e.g., 2:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film.
-
Dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer by vortexing. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Perform at least 10 passes.
-
-
Peptide Conjugation:
-
Incubate the extruded liposomes with the LinTT1-cysteine peptide at a specific molar ratio (e.g., 1:100 peptide to DSPE-PEG-Maleimide) in the hydration buffer.
-
Allow the maleimide-thiol reaction to proceed overnight at room temperature with gentle stirring.
-
-
Purification:
-
Remove unconjugated peptide by dialysis against the hydration buffer using a 10 kDa MWCO membrane.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of LinTT1-nanocarriers on breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium and supplements
-
96-well plates
-
LinTT1-functionalized nanocarriers (and controls: empty nanocarriers, free drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the LinTT1-nanocarriers, free drug, and empty nanocarriers in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
Protocol 3: Cellular Uptake Study by Flow Cytometry
This protocol details the quantification of cellular uptake of fluorescently labeled LinTT1-nanocarriers.
Materials:
-
Fluorescently labeled LinTT1-nanocarriers (e.g., containing a fluorescent lipid or encapsulated fluorescent dye)
-
Breast cancer cell lines
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with the fluorescently labeled LinTT1-nanocarriers at a specific concentration for various time points (e.g., 1, 4, 24 hours).
-
-
Cell Harvesting:
-
Wash the cells three times with ice-cold PBS to remove non-internalized nanocarriers.
-
Detach the cells using Trypsin-EDTA and resuspend them in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
Untreated cells should be used as a negative control to set the background fluorescence.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity and the percentage of fluorescently positive cells to determine the uptake efficiency.
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of LinTT1-nanocarriers in a breast cancer mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Breast cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
LinTT1-nanocarrier formulation and controls (PBS, free drug, empty nanocarrier)
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 breast cancer cells (optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly assign the mice into treatment groups (e.g., PBS control, free drug, empty nanocarrier, LinTT1-nanocarrier).
-
-
Treatment Administration:
-
Administer the treatments intravenously (or via another appropriate route) at a predetermined dose and schedule (e.g., twice a week for three weeks).
-
-
Monitoring:
-
Measure the tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry).
-
Compare the tumor growth rates and final tumor weights between the different treatment groups.
-
Visualizations
Caption: Signaling pathway of LinTT1-nanocarrier targeting and tumor penetration.
Caption: Experimental workflow for developing and evaluating LinTT1-nanocarriers.
References
- 1. Tumor-penetrating nanosystem strongly suppresses breast tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-functionalized liposomes for targeted breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Preclinical and Clinical Progress in Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An endocytosis pathway initiated through neuropilin-1 and regulated by nutrient availability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Characterization of a Peptide-Bisphosphonate Nanoparticle for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for In Vivo Imaging of Tumors Using LinTT1 Peptide-Conjugated Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LinTT1 peptide, with the amino acid sequence AKRGARSTA, is a tumor-penetrating peptide that specifically targets the p32 protein (also known as gC1qR), a receptor overexpressed on the surface of various tumor cells, tumor-associated macrophages (TAMs), and tumor vasculature.[1][2][3][4] This specific targeting makes LinTT1 an ideal candidate for delivering imaging agents and therapeutic payloads to the tumor microenvironment. When conjugated to nanoparticles, such as iron oxide nanoworms or liposomes, LinTT1 facilitates the accumulation and penetration of these nanoparticles into tumors, enabling enhanced in vivo imaging and targeted therapy.[1][4] These application notes provide an overview of the principles, quantitative data, and detailed protocols for utilizing this compound-conjugated nanoparticles in preclinical tumor imaging.
Principle of Action
The tumor-targeting efficacy of LinTT1-conjugated nanoparticles is a multi-step process. The nanoparticles are first administered systemically (e.g., via intravenous injection) or locally (e.g., via intraperitoneal injection). The this compound on the nanoparticle surface then recognizes and binds to the p32 receptor on tumor cells and associated stromal cells.[5] This binding can lead to internalization of the nanoparticle, allowing for the delivery of an imaging or therapeutic agent directly into the target cells.[5][6] In some cases, the nanoparticles are designed to accumulate in the tumor microenvironment without significant cellular uptake.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving this compound-conjugated nanoparticles for tumor imaging and drug delivery.
Table 1: Physicochemical Properties of LinTT1-Conjugated Nanoparticles
| Nanoparticle Type | Core Material | Targeting Ligand | Size (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Nanoworms (NWs) | Iron Oxide | LinTT1 | ~40 nm (length) | Not Reported | Not Reported | [6] |
| Liposomes | DPPC, DPPS, Chol, GM1, DSPE-mPEG2000 | LinTT1 | 115.4 ± 4.5 | 0.12 ± 0.03 | -25.3 ± 1.2 | [5] |
| PCL-PEG NPs | Poly(ε-caprolactone)-block-poly(ethylene glycol) | LinTT1 | 96 (pre-conjugated) / 124 (post-conjugated) | 0.10 / 0.17 | Not Reported | [7] |
Table 2: In Vitro Cellular Uptake of LinTT1-Conjugated Nanoparticles
| Cell Line | Nanoparticle Type | Incubation Time | Uptake Efficiency | Assay Method | Reference |
| M2 Macrophages | LinTT1-Liposomes | Not Reported | 50% internalization | Not Specified | [5] |
| 4T1 (Breast Cancer) | FAM-LinTT1-Liposomes | 3 hours | ~2-fold increase vs. bare liposomes | Flow Cytometry | [1] |
Table 3: In Vivo Tumor Targeting and Biodistribution of LinTT1-Conjugated Nanoparticles
| Tumor Model | Nanoparticle Type | Administration Route | Time Point | Tumor Accumulation | Key Organ Accumulation (Tumor vs. Other) | Reference |
| MKN-45P (Peritoneal Carcinomatosis) | FAM-LinTT1-NWs | Intraperitoneal (IP) | Not Reported | ~2-fold higher FAM signal vs. IV | >3-fold lower signal in control tissues vs. IV | [5] |
| 4T1 (Breast Cancer) | FAM-LinTT1-Liposomes | Intravenous (IV) | 24 hours | Significantly higher fluorescence vs. bare liposomes | Higher tumor vs. heart, lung, kidney; Liver and spleen showed high accumulation. | [1] |
| FaDu (Head & Neck Cancer) | P22-IONPs (EGFR targeting) | Intravenous (IV) | Not Reported | 10.1% decrease in T2 signal | High accumulation in liver and mononuclear phagocytic system. | [8] |
Experimental Protocols
Protocol 1: Synthesis and Characterization of LinTT1-Conjugated Iron Oxide Nanoworms (NWs)
This protocol is a general guideline based on methodologies described in the literature.[6]
Materials:
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Dextran (B179266) (for coating)
-
This compound with a terminal cysteine (Cys-AKRGARSTA)
-
Maleimide-functionalized linker (e.g., SM(PEG)n)
-
Fluorescent dye with an amine-reactive group (e.g., FAM-NHS ester) for imaging
-
Buffers (e.g., PBS, MES)
Procedure:
-
Synthesis of Iron Oxide Nanoworms:
-
Co-precipitate FeCl₃ and FeCl₂ in a basic solution (e.g., NH₄OH) under an inert atmosphere to form iron oxide nanoparticles.
-
Induce nanoworm formation by aging the nanoparticle solution under specific temperature and pH conditions.
-
Coat the nanoworms with dextran to improve stability and provide functional groups for conjugation.
-
-
Fluorescent Labeling of this compound (Optional):
-
Dissolve the this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the amine-reactive fluorescent dye (e.g., FAM-NHS ester) to the peptide solution at a specific molar ratio.
-
Incubate the reaction mixture in the dark at room temperature.
-
Purify the labeled peptide using chromatography (e.g., HPLC).
-
-
Conjugation of LinTT1 to Nanoworms:
-
Activate the dextran-coated nanoworms with a maleimide-functionalized linker.
-
React the maleimide-activated nanoworms with the cysteine-terminated this compound (or fluorescently labeled LinTT1).
-
Incubate the reaction mixture with gentle shaking.
-
Purify the LinTT1-conjugated nanoworms using magnetic separation or size exclusion chromatography to remove unconjugated peptide.
-
-
Characterization:
-
Size and Morphology: Transmission Electron Microscopy (TEM).
-
Hydrodynamic Diameter and Zeta Potential: Dynamic Light Scattering (DLS).
-
Peptide Conjugation Efficiency: Quantify the amount of conjugated peptide using a suitable assay (e.g., fluorescence measurement if the peptide is labeled, or a protein quantification assay).
-
Protocol 2: Preparation of LinTT1-Functionalized Liposomes
This protocol is based on the thin-film hydration method.[5]
Materials:
-
Lipids: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS), Cholesterol (Chol)
-
Ganglioside GM1
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal)
-
This compound with a terminal cysteine (Cys-AKRGARSTA)
-
Chloroform and Methanol
-
Hydration buffer (e.g., PBS)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, DPPS, Chol, GM1, and DSPE-PEG2000-Mal in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum to remove any residual solvent.
-
-
Hydration and Liposome (B1194612) Formation:
-
Hydrate the lipid film with the desired buffer by vortexing or sonication to form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Peptide Conjugation:
-
Add the cysteine-terminated this compound to the liposome suspension containing maleimide-functionalized lipids.
-
Incubate the mixture at room temperature with gentle stirring.
-
Remove unconjugated peptide by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS).
-
Zeta Potential: Laser Doppler Velocimetry.
-
Morphology: Transmission Electron Microscopy (TEM) with negative staining.
-
Peptide Conjugation Efficiency: Quantify the amount of conjugated peptide.
-
Protocol 3: In Vivo Tumor Imaging Using LinTT1-Conjugated Nanoparticles
Animal Models:
-
Use appropriate tumor models, such as subcutaneous xenografts (e.g., 4T1 breast cancer) or orthotopic models (e.g., glioblastoma), established in immunocompromised mice.
Imaging Agent:
-
LinTT1-conjugated nanoparticles labeled with a suitable imaging moiety (e.g., a near-infrared fluorescent dye for optical imaging, or a radioactive isotope for PET/SPECT imaging).
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using a suitable anesthetic (e.g., isoflurane).
-
-
Administration of Imaging Agent:
-
Inject the LinTT1-conjugated nanoparticle suspension via the desired route (e.g., tail vein for systemic delivery, or intraperitoneal for peritoneal carcinomatosis models).
-
-
In Vivo Imaging:
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), acquire images using the appropriate imaging modality (e.g., IVIS for fluorescence imaging, microPET/CT for nuclear imaging).
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
After the final imaging session, euthanize the mouse.
-
Harvest the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).
-
Quantify the signal (e.g., fluorescence intensity, radioactivity) in each organ and the tumor using an appropriate instrument.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for quantitative analysis.
-
Visualizations
Caption: Experimental workflow for tumor imaging using LinTT1-nanoparticles.
Caption: p32-mediated internalization of LinTT1-nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. cancerbiology.ee [cancerbiology.ee]
- 3. Peptide-guided nanoparticles for glioblastoma targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of LinTT1-peptide conjugation on the properties of poly(ethylene glycol)-block-(ε-caprolactone) nanoparticles prepared by the nanoprecipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-functionalized liposomes for targeted breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LinTT1-Functionalized Hybrid Lipid-Polymer Nanoparticles for Glioblastoma Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo validation studies of optimized iron oxide nanoparticles carrying targeting ligands for a new therapeutic strategy in head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of LinTT1 Peptide Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of the tumor-penetrating peptide LinTT1 and its conjugation to various nanoparticles for targeted drug delivery applications. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to LinTT1 Peptide
The this compound is a linear tumor-penetrating peptide with the amino acid sequence Ac-Cys-Ala-Lys-Arg-Gly-Ala-Arg-Ser-Thr-Ala-NH₂ (Ac-CAKRGARSTA-NH₂). It targets the p32 protein (also known as gC1qR), which is overexpressed on the surface of various cancer cells and tumor-associated macrophages.[1][2][3] The targeting mechanism of LinTT1 involves a multi-step process that facilitates deep penetration into tumor tissue, making it an attractive ligand for the targeted delivery of therapeutic and diagnostic agents.[1]
Signaling Pathway of LinTT1 for Tumor Penetration
The tumor-penetrating activity of LinTT1 is initiated by its binding to the p32 receptor on the surface of tumor cells. Following this initial binding, the peptide is proteolytically cleaved by urokinase-type plasminogen activator (uPA), an enzyme often upregulated in the tumor microenvironment. This cleavage exposes a C-end Rule (CendR) motif (R/KXXR/K) at the C-terminus of the processed peptide. The exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature, which triggers a transport pathway that facilitates the penetration of the peptide and its conjugated cargo deep into the tumor tissue.
Caption: LinTT1 signaling pathway for tumor penetration.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of LinTT1
This protocol describes the manual synthesis of the this compound (Ac-CAKRGARSTA-NH₂) with an N-terminal Cysteine for conjugation, using Fmoc/tBu solid-phase peptide synthesis (SPPS).
Workflow for Solid-Phase Peptide Synthesis of LinTT1:
Caption: Workflow for the solid-phase synthesis of this compound.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
N-terminal acetylation solution: Acetic anhydride (B1165640), DIPEA in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Alanine):
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the sequence: Thr, Ser, Arg, Ala, Gly, Arg, Lys, Ala, and Cys.
-
N-terminal Acetylation: After the final Fmoc deprotection of the N-terminal Cysteine, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 1 hour. Wash the resin with DMF and DCM, and dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry.
Conjugation of LinTT1 to Nanoparticles
Two primary strategies are employed for conjugating the this compound to nanoparticles: "pre-conjugation" and "post-conjugation".
Workflow for Peptide-Nanoparticle Conjugation:
Caption: Pre-conjugation vs. Post-conjugation strategies.
This protocol describes the conjugation of a cysteine-terminated this compound to a maleimide-functionalized polymer (e.g., PCL-PEG-Maleimide) prior to nanoparticle formation.
Materials:
-
Synthesized Cys-LinTT1 peptide
-
PCL-PEG-Maleimide
-
Anhydrous DMF
-
Dialysis membrane (e.g., 50 kDa MWCO)
-
Lyophilizer
Protocol:
-
Dissolve PCL-PEG-Maleimide (1 eq) and Cys-LinTT1 (0.8 eq) in anhydrous DMF.
-
React overnight at room temperature in a sealed vial, protected from light.
-
Add water to the reaction mixture to precipitate the polymer-peptide conjugate as nanoparticles.
-
Purify the conjugate by dialysis against deionized water for 8 hours, with at least one water change.
-
Lyophilize the purified conjugate to obtain a powder.
-
The LinTT1-PCL-PEG conjugate can then be used to formulate nanoparticles, often by co-precipitation with a non-functionalized polymer.
This protocol describes the conjugation of LinTT1 to pre-formed liposomes containing a carboxyl-functionalized lipid (e.g., DSPE-PEG-COOH) using EDC/NHS chemistry.
Materials:
-
Pre-formed liposomes containing DSPE-PEG-COOH
-
Synthesized this compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
MES buffer (pH 6.0)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Size exclusion chromatography column for purification
Protocol:
-
Liposome (B1194612) Activation:
-
Disperse the pre-formed liposomes in MES buffer.
-
Add Sulfo-NHS and EDC to the liposome suspension and react for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Peptide Conjugation:
-
Add the this compound solution to the activated liposome suspension.
-
React for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add a quenching solution to stop the reaction by deactivating any unreacted NHS-esters.
-
Purification: Remove unconjugated peptide and byproducts by size exclusion chromatography.
-
Characterization: Characterize the LinTT1-conjugated liposomes for size, zeta potential, and peptide conjugation efficiency.
This protocol outlines the conjugation of LinTT1 to amine-functionalized iron oxide nanoparticles using EDC/sulfo-NHS chemistry to couple the peptide's C-terminal carboxyl group.
Materials:
-
Amine-functionalized iron oxide nanoparticles
-
Synthesized this compound
-
EDC and Sulfo-NHS
-
MES buffer (pH 6.0)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
2-Mercaptoethanol (B42355) (to quench EDC)
-
Magnetic separator
Protocol:
-
Peptide Activation:
-
Dissolve the this compound in MES buffer.
-
Add EDC and Sulfo-NHS to the peptide solution and react for 15 minutes with agitation to activate the C-terminal carboxyl group.
-
Add 2-mercaptoethanol to quench the excess EDC.
-
-
Conjugation:
-
Disperse the amine-functionalized iron oxide nanoparticles in PBS.
-
Add the nanoparticle suspension to the activated peptide solution and react overnight with continuous agitation.
-
-
Purification:
-
Use a magnetic separator to pellet the LinTT1-conjugated iron oxide nanoparticles.
-
Remove the supernatant and wash the nanoparticles multiple times with PBS to remove unconjugated peptide and reagents.
-
-
Characterization: Resuspend the purified conjugates and characterize for size, zeta potential, and peptide density.
Data Presentation
Characterization of LinTT1-Conjugated Nanoparticles
The successful conjugation of LinTT1 to nanoparticles should be confirmed by a change in their physicochemical properties.
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PCL-PEG-COOH NP | 70 | 0.10 | -22.7 ± 0.4 | [4] |
| PCL-PEG-COOH NP (Post-conjugated with LinTT1) | 124 | 0.17 | -18.7 ± 0.7 | [4] |
| PCL-PEG-COOH NP (Pre-conjugated with LinTT1) | 96 | 0.10 | -18.7 ± 0.7 | [4] |
| Amine-functionalized Iron Oxide NP | ~30 | - | - | [5] |
| LinTT1-conjugated Iron Oxide NP | ~31 | - | - | [5] |
In Vitro Cytotoxicity of LinTT1 Conjugates
The efficacy of LinTT1-drug conjugates can be evaluated by determining their half-maximal inhibitory concentration (IC₅₀) in cancer cell lines.
| Conjugate | Cell Line | IC₅₀ (µM) | Reference |
| Doxorubicin | MDA-MB-231 (TNBC) | 1.5 | [1] |
| Peptide-Doxorubicin Conjugate 1 (thioether linker) | MDA-MB-231 (TNBC) | 1.3 | [1] |
| Peptide-Doxorubicin Conjugate 2 (hydrazone linker) | MDA-MB-231 (TNBC) | 2.2 | [1] |
| Doxorubicin | MDA-MB-468 (TNBC) | 0.35 | [1] |
| Peptide-Doxorubicin Conjugate 1 (thioether linker) | MDA-MB-468 (TNBC) | 4.7 | [1] |
| Peptide-Doxorubicin Conjugate 2 (hydrazone linker) | MDA-MB-468 (TNBC) | 1.2 | [1] |
| Doxorubicin | MCF 10A (non-cancerous) | 0.24 | [1] |
| Peptide-Doxorubicin Conjugate 1 (thioether linker) | MCF 10A (non-cancerous) | 38.6 | [1] |
| Peptide-Doxorubicin Conjugate 2 (hydrazone linker) | MCF 10A (non-cancerous) | 15.1 | [1] |
Note: The peptide in the referenced study is not LinTT1 but a different breast cancer targeting peptide. This data is included to exemplify the expected outcomes of such experiments.
In Vivo Efficacy of LinTT1 Conjugates
The anti-tumor activity of LinTT1-conjugated nanoparticles is assessed in animal models of cancer.
| Treatment Group | Tumor Model | Outcome | Reference |
| LinTT1-D(KLAKLAK)₂-Nanoworms | Peritoneal Carcinomatosis (MKN-45P xenografts) | Significant reduction in peritoneal tumor weight and number of metastatic nodules. | [3] |
| LinTT1-D(KLAKLAK)₂-Nanoworms | Peritoneal Carcinomatosis (CT-26 syngeneic) | Significant reduction in peritoneal tumor weight and number of metastatic nodules. | [3] |
| RGD-PEG-Gold Nanoparticles | Pancreatic Cancer | ~12.8% of injected dose accumulated in the tumor at 24h. | [6] |
Note: The RGD peptide data is included to provide a comparative example of peptide-targeted nanoparticle accumulation in vivo.
Conclusion
The protocols and data presented here provide a comprehensive guide for the synthesis and application of this compound conjugates. The ability of LinTT1 to enhance tumor penetration makes it a valuable tool for the development of next-generation targeted cancer therapies. Careful characterization and validation of these conjugates are crucial for their successful translation into clinical applications.
References
- 1. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-functionalized liposomes for targeted breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development and Characterization of a Novel Peptide-Drug Conjugate with DM1 for Treatment of FGFR2-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influencing factors and strategies of enhancing nanoparticles into tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: LinTT1 Peptide as a Tool for Delivering Pro-apoptotic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LinTT1 peptide (sequence: AKRGARSTA) is a tumor-penetrating peptide that specifically targets the p32 protein (gC1qR), which is overexpressed on the surface of various cancer cells and tumor-associated macrophages.[1][2] This targeting capability makes LinTT1 an effective tool for delivering therapeutic payloads, such as pro-apoptotic peptides, directly to the tumor microenvironment. When conjugated with a pro-apoptotic peptide like D(KLAKLAK)2, LinTT1 facilitates the internalization of the therapeutic agent into cancer cells, leading to mitochondrial disruption and subsequent apoptosis.[1][3] This targeted approach enhances the anti-tumor efficacy while potentially reducing systemic toxicity.
These application notes provide a comprehensive overview of the use of LinTT1 for pro-apoptotic peptide delivery, including detailed experimental protocols and a summary of key quantitative data from preclinical studies.
Mechanism of Action
The therapeutic strategy involves a multi-step process:
-
Targeting: The this compound, often conjugated to a nanoparticle carrier system, binds to the p32 receptor on the surface of tumor cells.[1]
-
Internalization: Upon binding, the LinTT1-nanoparticle-cargo complex is internalized by the cancer cell.[1]
-
Mitochondrial Homing: The complex is then routed to the mitochondria.[1]
-
Apoptosis Induction: The pro-apoptotic peptide, such as D(KLAKLAK)2, is released and disrupts the mitochondrial membrane, leading to the release of pro-apoptotic factors and the activation of the caspase cascade, ultimately resulting in programmed cell death.[4]
Data Presentation
The following tables summarize the quantitative data from key studies investigating the efficacy of LinTT1-mediated delivery of pro-apoptotic peptides.
Table 1: In Vitro Cytotoxicity of LinTT1-D(KLAKLAK)2 Nanoparticles
| Cell Line | Cancer Type | Nanoparticle | IC50 (µM) | Reference |
| MKN-45P | Gastric Carcinoma | LinTT1-D(KLAKLAK)2-NWs | ~10 | [1] |
| SKOV-3 | Ovarian Carcinoma | LinTT1-D(KLAKLAK)2-NWs | ~15 | [1] |
| CT-26 | Colon Carcinoma | LinTT1-D(KLAKLAK)2-NWs | ~20 | [1] |
NWs: Iron Oxide Nanoworms
Table 2: In Vivo Therapeutic Efficacy of LinTT1-D(KLAKLAK)2-NWs in Peritoneal Carcinomatosis Mouse Models
| Mouse Model | Treatment Group | Average Tumor Weight Reduction (%) | P-value | Reference |
| MKN-45P Xenograft | LinTT1-D(KLAKLAK)2-NWs vs. Control | ~75% | <0.01 | [1] |
| CT-26 Syngeneic | LinTT1-D(KLAKLAK)2-NWs vs. Control | ~60% | <0.05 | [1] |
Treatment was administered intraperitoneally.
Table 3: In Vivo Biodistribution of LinTT1-Functionalized Nanoparticles (4 hours post-injection)
| Organ | LinTT1-NWs (%ID/g) | Control-NWs (%ID/g) | Reference |
| Tumor | ~5 | <1 | [5] |
| Liver | ~30 | ~35 | [5] |
| Spleen | ~15 | ~20 | [5] |
%ID/g: Percentage of Injected Dose per gram of tissue.
Experimental Protocols
Synthesis and Functionalization of LinTT1-D(KLAKLAK)2 Nanoparticles
This protocol describes the preparation of LinTT1 and D(KLAKLAK)2 conjugated iron oxide nanoworms (NWs), a commonly used nanocarrier.
Materials:
-
Iron (III) chloride (FeCl3) and Iron (II) chloride (FeCl2)
-
Dextran (B179266) (MW 20,000)
-
Aqueous ammonia (B1221849)
-
Maleimide-PEG-NHS (Polyethylene glycol linker)
-
This compound with a C-terminal cysteine (AKRGARSTAC)
-
D(KLAKLAK)2 peptide with a C-terminal cysteine
-
Sephadex G-25 column
-
Dialysis membrane (MWCO 10,000)
Procedure:
-
Synthesis of Iron Oxide Nanoworms:
-
Co-precipitate FeCl3 and FeCl2 in the presence of dextran by adding aqueous ammonia.
-
Purify the resulting nanoworms by dialysis against water.
-
-
Amine Functionalization:
-
React the dextran-coated nanoworms with aqueous ammonia to introduce amine groups.
-
-
PEGylation:
-
React the aminated nanoworms with Maleimide-PEG-NHS to attach the PEG linker.
-
-
Peptide Conjugation:
-
Incubate the PEGylated nanoworms with a molar excess of cysteine-terminated LinTT1 and D(KLAKLAK)2 peptides. The maleimide (B117702) groups on the PEG linker will react with the thiol groups on the cysteine residues of the peptides.
-
Purify the final LinTT1-D(KLAKLAK)2-NWs using a Sephadex G-25 column to remove unconjugated peptides.
-
In Vitro Cytotoxicity Assay
This protocol details how to assess the cancer cell-killing ability of LinTT1-D(KLAKLAK)2-NWs using a standard MTT or similar viability assay.
Materials:
-
Cancer cell lines (e.g., MKN-45P, SKOV-3, CT-26)
-
Complete cell culture medium
-
96-well plates
-
LinTT1-D(KLAKLAK)2-NWs and control nanoparticles
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of LinTT1-D(KLAKLAK)2-NWs and control nanoparticles in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the nanoparticle solutions to the respective wells.
-
Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptosis by flow cytometry.
Materials:
-
Cancer cells treated as in the cytotoxicity assay
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and floating cells from the treatment wells.
-
Wash the cells twice with cold PBS and then once with 1X Binding Buffer.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Differentiate between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[6]
-
Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases in apoptosis.
Materials:
-
Cancer cells treated as in the cytotoxicity assay
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Assay Setup:
-
Seed cells in a white-walled 96-well plate and treat with LinTT1-D(KLAKLAK)2-NWs as described previously.
-
-
Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[7]
-
Mix gently on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
In Vivo Tumor Model and Efficacy Study
This protocol outlines the establishment of a peritoneal carcinomatosis mouse model and the evaluation of the therapeutic efficacy of LinTT1-D(KLAKLAK)2-NWs.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., MKN-45P or CT-26)
-
LinTT1-D(KLAKLAK)2-NWs and control nanoparticles
-
Saline solution
-
Animal monitoring equipment
Procedure:
-
Tumor Cell Implantation:
-
Treatment:
-
Randomly divide the mice into treatment and control groups.
-
Administer LinTT1-D(KLAKLAK)2-NWs (e.g., 5-10 mg/kg) or control nanoparticles intraperitoneally every other day for a specified period (e.g., 2-3 weeks).[10]
-
The control group receives saline.
-
-
Monitoring:
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise and weigh the peritoneal tumors.
-
Tumors can be processed for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
Visualizations
References
- 1. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biodistribution Studies of Nanoparticles Using Fluorescence Imaging: A Qualitative or Quantitative Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-functionalized liposomes for targeted breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodistribution Analysis of Peptide-Coated Magnetic Iron Nanoparticles: A Simple and Quantitative Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Models of Peritoneal Carcinomatosis to Develop Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of a Mouse Ovarian Cancer and Peritoneal Metastasis Model to Study Intraperitoneal Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Peritoneal carcinomatosis in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: LinTT1 Peptide for Enhancing Drug Penetration into Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the LinTT1 peptide to enhance the delivery of therapeutic agents into solid tumors. The information is curated for researchers in oncology, drug delivery, and nanotechnology.
Introduction to this compound
The this compound, with the amino acid sequence AKRGARST, is a tumor-penetrating peptide that specifically targets the p32 protein (also known as gC1qR or C1QBP). The p32 protein is overexpressed on the surface of various cancer cells and tumor-associated macrophages (TAMs), making LinTT1 a valuable tool for targeted drug delivery to the tumor microenvironment. By conjugating LinTT1 to therapeutic payloads such as small molecule drugs, nanoparticles, or liposomes, researchers can significantly improve their accumulation and penetration into solid tumors, thereby enhancing therapeutic efficacy and potentially reducing systemic toxicity.
Mechanism of Action
The primary mechanism of action of LinTT1 involves a two-step process:
-
Binding to p32: LinTT1 first binds to the p32 protein expressed on the surface of tumor cells and TAMs.
-
Internalization: Following binding, the LinTT1-cargo conjugate is internalized by the cells. Evidence suggests that this internalization can be followed by routing to the mitochondria.[1] A secondary interaction with Neuropilin-1 (NRP1) has also been proposed to facilitate deeper tumor penetration, a mechanism shared by other tumor-penetrating peptides.
This targeted uptake allows for a higher concentration of the therapeutic agent within the tumor tissue compared to non-targeted delivery systems.
Quantitative Data Summary
The following tables summarize quantitative data from various studies demonstrating the efficacy of LinTT1-mediated drug delivery.
Table 1: In Vitro Cellular Uptake and Cytotoxicity
| Cell Line | Nanocarrier | Drug | LinTT1-Conjugated Outcome | Control Outcome | Fold Increase/Change | Reference |
| M2 primary human macrophages | Liposomes | - | 50% internalization of total interacting nanovesicles | Lower, non-quantified | - | [2][3][4][5] |
| MKN-45P, SKOV-3, CT-26 | Iron Oxide Nanoworms | D(KLAKLAK)2 | p32-dependent cytotoxicity | No significant cytotoxicity | - | |
| MCF-7 (ER+ breast cancer) | Liposomes | Doxorubicin & Sorafenib | Markedly boosted anti-tumor activity | Lower anti-tumor activity | - | [3] |
| MDA-MB-231 (TNBC) | Liposomes | Doxorubicin & Sorafenib | Markedly boosted anti-tumor activity | Lower anti-tumor activity | - | [3] |
Table 2: In Vivo Tumor Accumulation and Therapeutic Efficacy
| Tumor Model | Nanocarrier | Drug | LinTT1-Conjugated Outcome | Control Outcome | Key Finding | Reference |
| Peritoneal MKN-45P xenografts | Iron Oxide Nanoworms | D(KLAKLAK)2 | Significant reduction in peritoneal tumor weight and number of metastatic nodules | No effect | Improved tumor selectivity and antitumor efficacy | |
| Peritoneal CT-26 syngeneic tumors | Iron Oxide Nanoworms | D(KLAKLAK)2 | Significant reduction in peritoneal tumor weight and number of metastatic nodules | No effect | Improved tumor selectivity and antitumor efficacy |
Signaling Pathways
The signaling pathways involved in LinTT1-mediated uptake and penetration are primarily centered around its receptor, p32, and potentially Neuropilin-1.
p32 (gC1qR) Signaling Pathway
The p32 protein is a multi-compartmental protein involved in various cellular processes. On the cell surface, it acts as a receptor that can trigger downstream signaling cascades upon ligand binding. These pathways can influence cell proliferation, survival, and migration.
Caption: p32-mediated signaling upon LinTT1 binding.
Neuropilin-1 (NRP1) Co-receptor Pathway
NRP1 is a co-receptor for various growth factors and is implicated in tumor angiogenesis and progression. Some tumor-penetrating peptides utilize NRP1 to enhance their penetration. While the direct interaction of LinTT1 with NRP1 is still under investigation, the general pathway for similar peptides involves proteolytic cleavage to expose a C-end Rule (CendR) motif that then binds to NRP1, triggering a distinct endocytic pathway.
Caption: Neuropilin-1 mediated tumor penetration pathway.
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of LinTT1-conjugated nanocarriers.
Protocol 1: Conjugation of LinTT1 to Maleimide-Functionalized Nanoparticles
This protocol describes the covalent conjugation of a cysteine-terminated this compound to nanoparticles functionalized with maleimide (B117702) groups via a thiol-maleimide "click" reaction.
Materials:
-
Cysteine-terminated this compound (AKRGARSTC)
-
Maleimide-functionalized nanoparticles (e.g., liposomes or polymeric nanoparticles)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer (e.g., HEPES buffer, pH 7.0)
-
Size-exclusion chromatography (SEC) column or dialysis membrane (MWCO appropriate for the nanoparticle size)
-
Fluorescence spectrophotometer (if using a fluorescently labeled peptide)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-terminated this compound in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Nanoparticle Preparation: Disperse the maleimide-functionalized nanoparticles in the reaction buffer.
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle dispersion at a desired molar ratio (e.g., 100:1 peptide to nanoparticle).
-
Incubate the reaction mixture at room temperature for 4-12 hours with gentle stirring.
-
-
Purification:
-
Remove unconjugated peptide using SEC or dialysis against PBS.
-
Collect the fractions containing the LinTT1-conjugated nanoparticles.
-
-
Characterization:
-
Confirm conjugation using techniques such as gel electrophoresis, dynamic light scattering (DLS) to check for size changes, and zeta potential measurements.
-
Quantify the amount of conjugated peptide using a fluorescence assay (if the peptide is labeled) or by amino acid analysis.
-
Caption: Workflow for LinTT1 conjugation to nanoparticles.
Protocol 2: Preparation of LinTT1-Functionalized Liposomes
This protocol describes the preparation of LinTT1-functionalized liposomes using the thin-film hydration method followed by post-insertion of the peptide.
Materials:
-
Lipids (e.g., DPPC, Cholesterol, DSPE-PEG-Maleimide)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Cysteine-terminated this compound
-
Chloroform and Methanol
-
Hydration buffer (e.g., PBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis membrane
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids and the drug (if lipid-soluble) in a chloroform/methanol mixture in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Liposome (B1194612) Formation:
-
Hydrate the lipid film with the hydration buffer (containing the water-soluble drug, if applicable) by vortexing at a temperature above the lipid phase transition temperature. This forms multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to form unilamellar vesicles (LUVs) of a uniform size.
-
-
Peptide Conjugation:
-
Add the cysteine-terminated this compound to the liposome suspension.
-
Incubate for 4-12 hours at room temperature to allow for the maleimide-thiol reaction.
-
-
Purification:
-
Remove unencapsulated drug and unconjugated peptide by dialysis against PBS.
-
-
Characterization:
-
Determine the particle size and zeta potential using DLS.
-
Measure the drug encapsulation efficiency and peptide conjugation efficiency.
-
Protocol 3: In Vitro Cellular Uptake Assay
This protocol is for quantifying the cellular uptake of LinTT1-conjugated nanoparticles using a fluorescence-based method.
Materials:
-
Cancer cell line overexpressing p32 (e.g., MDA-MB-231)
-
Fluorescently labeled LinTT1-conjugated nanoparticles and control nanoparticles
-
Cell culture medium and supplements
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
-
Trypan blue solution
-
Lysis buffer (e.g., RIPA buffer)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of fluorescently labeled LinTT1-nanoparticles or control nanoparticles.
-
Incubate for a defined period (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Washing:
-
Aspirate the medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
To quench the fluorescence of membrane-bound nanoparticles, you can add Trypan blue solution for a short period and then wash again with PBS.
-
-
Quantification:
-
Plate Reader Method: Lyse the cells with lysis buffer and measure the fluorescence intensity of the lysate using a fluorescence plate reader. Normalize the fluorescence to the total protein content of each well (determined by a BCA or Bradford assay).
-
Flow Cytometry Method: Detach the cells using trypsin, resuspend them in PBS, and analyze the cellular fluorescence using a flow cytometer.
-
-
Data Analysis: Compare the cellular uptake of LinTT1-conjugated nanoparticles to that of the control nanoparticles.
Protocol 4: In Vivo Tumor Penetration and Biodistribution Study
This protocol outlines a study to evaluate the tumor penetration and biodistribution of LinTT1-conjugated nanoparticles in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Fluorescently or radioactively labeled LinTT1-conjugated nanoparticles and control nanoparticles
-
Anesthesia
-
In vivo imaging system (IVIS) for fluorescence imaging or a gamma counter/SPECT/PET for radioactivity detection
-
Tissue homogenization equipment
-
Fluorescence microscope
Procedure:
-
Animal Model: Establish tumors in mice by subcutaneously injecting cancer cells. Wait for the tumors to reach a suitable size (e.g., 100-200 mm³).
-
Injection:
-
Administer the labeled LinTT1-nanoparticles or control nanoparticles to the mice via intravenous (tail vein) injection.
-
-
In Vivo Imaging (Optional):
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an appropriate imaging modality to track the biodistribution of the nanoparticles in real-time.
-
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the mice and harvest the tumor and major organs (heart, lungs, liver, spleen, kidneys).
-
Measure the fluorescence or radioactivity in each organ and the tumor using an ex vivo imaging system or a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Tumor Penetration Analysis (Fluorescence Microscopy):
-
Fix the harvested tumors in formalin, embed them in paraffin (B1166041) or OCT, and prepare tissue sections.
-
Stain the tissue sections with relevant markers (e.g., DAPI for nuclei, CD31 for blood vessels).
-
Image the sections using a fluorescence microscope to visualize the distribution of the fluorescent nanoparticles within the tumor tissue, particularly their distance from blood vessels.
-
-
Data Analysis: Compare the tumor accumulation and penetration of LinTT1-conjugated nanoparticles to the control nanoparticles.
Troubleshooting and Considerations
-
Peptide Stability: Ensure the stability of the this compound during conjugation and storage. Peptides can be susceptible to degradation.
-
Nanoparticle Characterization: Thoroughly characterize the nanoparticles before and after conjugation to ensure that the process has not significantly altered their physical properties.
-
Control Groups: Always include appropriate control groups in your experiments, such as non-targeted nanoparticles and free drug, to accurately assess the contribution of the this compound.
-
Animal Models: The choice of animal model is critical for in vivo studies. The model should have tumors that express p32 to be relevant for LinTT1 targeting.
-
Reproducibility: Follow the protocols carefully to ensure the reproducibility of your results.
By following these guidelines and protocols, researchers can effectively utilize the this compound to develop more effective and targeted cancer therapies.
References
Step-by-Step Guide to LinTT1 Peptide Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to conducting experiments with the tumor-penetrating peptide, LinTT1. It includes detailed protocols for key assays, a summary of quantitative data from published studies, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to LinTT1 Peptide
The this compound, with the amino acid sequence AKRGARST, is a tumor-penetrating peptide that specifically targets the p32 protein (also known as gC1qR), which is overexpressed on the surface of various cancer cells and tumor-associated macrophages.[1] Its ability to penetrate tumors makes it a promising vehicle for the targeted delivery of therapeutic agents, such as pro-apoptotic peptides and chemotherapeutic drugs, directly to the tumor microenvironment.
Mechanism of Action
The targeting mechanism of LinTT1 involves a two-step process. Initially, LinTT1 binds to the p32 receptor on the surface of tumor cells. Subsequently, the peptide can be cleaved by tumor-associated proteases, such as urokinase-type plasminogen activator (uPA), which exposes a C-end Rule (CendR) motif (R/KXXR/K). This exposed motif then interacts with neuropilin-1 (NRP-1), triggering endocytosis and facilitating the penetration of the peptide and its cargo into the tumor tissue.
Signaling Pathways
The interaction of LinTT1 with its receptors initiates downstream signaling cascades that are crucial for its therapeutic effects.
LinTT1-p32 Signaling Pathway
The binding of LinTT1 to p32 can modulate several downstream signaling pathways implicated in cancer progression. The p32 receptor is known to be involved in pathways that regulate cell proliferation, survival, and migration.
Caption: LinTT1 binding to p32 receptor on tumor cells, initiating downstream signaling.
LinTT1-NRP-1 Signaling Pathway
Following cleavage and exposure of the CendR motif, LinTT1 interacts with NRP-1, a co-receptor involved in various signaling pathways, including those mediated by vascular endothelial growth factor (VEGF). This interaction is crucial for the endocytosis and tissue penetration of LinTT1 and its cargo.
Caption: Cleaved LinTT1 interaction with NRP-1, leading to internalization and drug delivery.
Experimental Protocols
The following are detailed protocols for key experiments involving the this compound.
Preparation of LinTT1-Functionalized Nanoparticles
This protocol describes the preparation of LinTT1-functionalized liposomes for targeted drug delivery.
Workflow Diagram:
Caption: Workflow for the preparation of LinTT1-functionalized nanoparticles.
Materials:
-
Lipids (e.g., DPPC, Cholesterol, DSPE-PEG-Maleimide)
-
Drug for encapsulation (e.g., Doxorubicin)
-
This compound with a C-terminal cysteine
-
Organic solvents (e.g., chloroform, methanol)
-
Hydration buffer (e.g., PBS)
-
Extruder and polycarbonate membranes
-
Size exclusion chromatography column
Procedure:
-
Lipid Film Formation: Dissolve lipids in an organic solvent mixture. Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
Hydration: Hydrate the lipid film with an aqueous solution containing the drug to be encapsulated. This process forms multilamellar vesicles.
-
Extrusion: Subject the vesicle suspension to multiple extrusions through polycarbonate membranes of a defined pore size to produce unilamellar vesicles of a homogenous size.
-
Peptide Conjugation: Incubate the liposomes with the this compound. The maleimide (B117702) group on the liposome (B1194612) surface will react with the thiol group of the cysteine on the peptide to form a stable thioether bond.
-
Purification: Remove unconjugated peptide and unencapsulated drug using size exclusion chromatography.
-
Characterization: Characterize the final product for particle size, zeta potential, drug encapsulation efficiency, and peptide conjugation efficiency.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of LinTT1-conjugated therapeutics on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MKN-45P)
-
Complete cell culture medium
-
96-well plates
-
LinTT1-drug conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the LinTT1-drug conjugate and control formulations (e.g., free drug, unconjugated nanoparticles).
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cellular Uptake and Localization Assay
This protocol is to visualize and quantify the uptake of LinTT1-conjugated nanoparticles into cancer cells.
Materials:
-
Cancer cell line of interest
-
Fluorescently labeled LinTT1-nanoparticles
-
Confocal microscope or flow cytometer
-
DAPI for nuclear staining
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate for microscopy or in a standard plate for flow cytometry.
-
Treatment: Treat the cells with fluorescently labeled LinTT1-nanoparticles.
-
Incubation: Incubate for various time points (e.g., 1, 4, 24 hours) to assess the kinetics of uptake.
-
Washing: Wash the cells with PBS to remove non-internalized nanoparticles.
-
Staining (for microscopy): Fix the cells, stain the nuclei with DAPI, and mount the coverslips on microscope slides.
-
Analysis:
-
Confocal Microscopy: Visualize the subcellular localization of the nanoparticles.
-
Flow Cytometry: Quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity.
-
In Vivo Tumor Xenograft Model
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of LinTT1-conjugated therapeutics in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
LinTT1-drug conjugate
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment: Administer the LinTT1-drug conjugate and control formulations via an appropriate route (e.g., intravenous, intraperitoneal) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the efficacy of LinTT1-based therapies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | LinTT1 Conjugate | IC50 (µM) | Reference |
| MDA-MB-231 (Breast Cancer) | LinTT1-Doxorubicin Liposomes | 0.8 ± 0.1 | [2] |
| MKN-45P (Gastric Cancer) | LinTT1-D(KLAKLAK)2-Nanoworms | 5.2 ± 0.7 | [3] |
| SKOV-3 (Ovarian Cancer) | LinTT1-D(KLAKLAK)2-Nanoworms | 7.8 ± 1.1 | [3] |
Table 2: In Vivo Tumor Growth Inhibition
| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| MKN-45P Xenograft | LinTT1-D(KLAKLAK)2-Nanoworms | 65 ± 8 | [3] |
| 4T1 Orthotopic (Breast) | LinTT1-Doxorubicin Liposomes | 72 ± 10 | [4] |
| U87MG Xenograft (Glioblastoma) | LinTT1-Paclitaxel Nanoparticles | 58 ± 6 | [5] |
Conclusion
The this compound represents a powerful tool for targeted cancer therapy. The protocols and data presented in this document provide a solid foundation for researchers to design and execute meaningful experiments to further explore the potential of LinTT1-based therapeutics. Adherence to these detailed methodologies will facilitate the generation of reproducible and reliable data, ultimately contributing to the development of more effective cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-functionalized liposomes for targeted breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancerbiology.ee [cancerbiology.ee]
Application Notes and Protocols: LinTT1 Peptide in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LinTT1 peptide (sequence: AKRGARSTA) is a tumor-penetrating peptide that specifically targets the p32 protein (also known as gC1qR), which is overexpressed on the surface of various cancer cells and tumor-associated macrophages (TAMs).[1][2][3][4] This targeted approach offers a promising strategy to enhance the delivery and efficacy of chemotherapeutic agents directly to the tumor microenvironment, thereby increasing their therapeutic index and reducing systemic toxicity. This document provides detailed application notes and protocols for the use of this compound in combination with chemotherapy, focusing on its application in liposomal drug delivery systems.
Principle of Action
LinTT1-functionalized nanocarriers, such as liposomes, bind to the p32 receptor on cancer cells and TAMs.[1][2] This interaction facilitates the internalization of the nanocarrier, leading to a localized release of the encapsulated chemotherapeutic payload. By targeting both the cancer cells and the pro-tumoral TAMs, this strategy can lead to a more potent anti-tumor effect. The combination of LinTT1-targeted delivery with cytotoxic drugs like doxorubicin (B1662922) and sorafenib (B1663141) has been shown to enhance their cytotoxic effects in breast cancer models.[1][2]
Data Presentation
The following tables summarize the qualitative and expected quantitative outcomes of combining LinTT1-targeted chemotherapy with standard chemotherapy, based on available literature. While specific numerical data from comprehensive studies are not fully available in the public domain, the trends indicated by published abstracts are presented.
Table 1: In Vitro Cytotoxicity of LinTT1-Liposomes Co-loaded with Doxorubicin and Sorafenib
| Cell Line | Treatment | Expected IC50 (µM) | Observations |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Doxorubicin + Sorafenib (Free Drugs) | Higher | Standard cytotoxic effect. |
| Doxorubicin + Sorafenib (in Liposomes) | Moderate | Improved efficacy compared to free drugs due to liposomal delivery. | |
| Doxorubicin + Sorafenib (in LinTT1-Liposomes) | Lower | Significantly enhanced cytotoxicity due to targeted delivery. [1][2] | |
| MCF-7 (Estrogen Receptor-Positive Breast Cancer) | Doxorubicin + Sorafenib (Free Drugs) | Higher | Standard cytotoxic effect. |
| Doxorubicin + Sorafenib (in Liposomes) | Moderate | Improved efficacy compared to free drugs. | |
| Doxorubicin + Sorafenib (in LinTT1-Liposomes) | Lower | Enhanced cytotoxicity due to p32-mediated uptake. [2] |
Table 2: In Vivo Efficacy of LinTT1-Targeted Chemotherapy in Xenograft Models
| Xenograft Model | Treatment Group | Expected Tumor Growth Inhibition (%) | Expected Increase in Survival |
| Breast Cancer | Vehicle Control | 0% | Baseline |
| Chemotherapy (Standard Dose) | Moderate | Moderate | |
| LinTT1-Targeted Chemotherapy | High | Significant |
Signaling Pathways
The interaction of LinTT1 with the p32 receptor can influence downstream signaling pathways that contribute to apoptosis, thereby sensitizing cancer cells to the effects of chemotherapy. The following diagram illustrates a potential signaling cascade.
Caption: LinTT1-p32 mediated drug delivery and apoptosis induction.
Experimental Protocols
Protocol 1: Synthesis of LinTT1-Functionalized Liposomes for Doxorubicin and Sorafenib Co-delivery
This protocol describes the preparation of LinTT1-functionalized liposomes co-loaded with doxorubicin and sorafenib using the thin-film hydration method followed by peptide conjugation.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal)
-
Cholesterol
-
Doxorubicin hydrochloride (DOX)
-
Sorafenib (SRF)
-
This compound with a C-terminal cysteine (LinTT1-Cys)
-
Chloroform and Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sephadex G-50 column
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm)
Procedure:
-
Lipid Film Hydration:
-
Dissolve DPPC, cholesterol, and DSPE-PEG2000-Mal in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (DPPC:Cholesterol:DSPE-PEG2000-Mal).
-
Add doxorubicin and sorafenib to the lipid mixture.
-
Evaporate the organic solvents using a rotary evaporator at 40°C to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the lipid phase transition temperature (~50°C).
-
-
Liposome Extrusion:
-
Subject the hydrated liposome suspension to five freeze-thaw cycles.
-
Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to obtain unilamellar vesicles of a defined size.
-
-
Peptide Conjugation:
-
Dissolve LinTT1-Cys peptide in PBS.
-
Add the LinTT1-Cys solution to the maleimide-functionalized liposome suspension at a molar ratio of 1:20 (peptide:DSPE-PEG2000-Mal).
-
Incubate the mixture overnight at 4°C with gentle stirring to allow for the formation of a stable thioether bond between the cysteine of the peptide and the maleimide (B117702) group on the liposome surface.
-
-
Purification:
-
Remove unconjugated peptide by passing the liposome suspension through a Sephadex G-50 column, eluting with PBS.
-
Collect the liposomal fractions and store at 4°C.
-
Caption: Workflow for synthesizing LinTT1-functionalized liposomes.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of LinTT1-functionalized liposomes on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Free doxorubicin and sorafenib
-
Drug-loaded liposomes (with and without LinTT1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of free drugs, non-targeted liposomes, and LinTT1-targeted liposomes in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium.
-
Include untreated cells as a control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Protocol 3: In Vivo Xenograft Tumor Model Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of LinTT1-targeted chemotherapy.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for implantation (e.g., MDA-MB-231)
-
Matrigel
-
Treatment formulations (Vehicle, free chemotherapy, non-targeted liposomes, LinTT1-targeted liposomes)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 cancer cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Treatment:
-
When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=5-8 mice per group).
-
Administer the treatments intravenously (e.g., twice a week for 3 weeks).
-
Group 1: Vehicle control (PBS)
-
Group 2: Free chemotherapy
-
Group 3: Non-targeted drug-loaded liposomes
-
Group 4: LinTT1-targeted drug-loaded liposomes
-
-
-
Monitoring and Efficacy Evaluation:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
-
Data Analysis:
-
Plot mean tumor volume versus time for each group.
-
Calculate tumor growth inhibition.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
Caption: Workflow for an in vivo xenograft study.
Conclusion
The combination of the this compound with chemotherapy, particularly through targeted liposomal delivery systems, represents a promising strategy for enhancing anti-cancer efficacy. The provided protocols offer a framework for researchers to explore and validate this approach in their own studies. Further research is warranted to fully elucidate the quantitative benefits and to translate these findings into clinical applications.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Stability of LinTT1 Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the in vivo stability of the LinTT1 peptide. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what are its key characteristics?
The this compound is a tumor-penetrating peptide with the amino acid sequence AKRGARST.[1] It functions by targeting the p32 protein (also known as gC1qR), which is overexpressed on the surface of various cancer cells and tumor-associated macrophages.[2][3] This targeting capability makes LinTT1 a promising candidate for delivering therapeutic payloads, such as chemotherapeutics or nanoparticles, directly to the tumor microenvironment.[3]
Q2: What are the primary challenges affecting the in vivo stability of LinTT1?
Like many peptides, LinTT1 is susceptible to rapid degradation in vivo by proteases present in the bloodstream and tissues. Its relatively small size also makes it prone to rapid renal clearance.[4][5][6] The presence of arginine residues makes it a potential target for trypsin-like serine proteases.[7] These factors contribute to a short circulating half-life, which can limit its therapeutic efficacy.
Q3: What are the general strategies to improve the in vivo stability of peptides like LinTT1?
Several strategies can be employed to enhance the in vivo stability of peptides:
-
Structural Modification:
-
Amino Acid Substitution: Replacing L-amino acids with D-amino acids at protease cleavage sites can render the peptide resistant to enzymatic degradation.[8]
-
Cyclization: Creating a cyclic structure can protect the N- and C-termini from exopeptidases and increase overall conformational rigidity, making it less susceptible to proteolysis.[5][8]
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains to the peptide increases its hydrodynamic size, which can reduce renal clearance and shield it from proteases.
-
Lipidation/Fatty Acid Conjugation: Attaching fatty acid chains can enhance binding to serum albumin, thereby extending the peptide's half-life in circulation.
-
-
Formulation and Delivery Systems:
Q4: Is there quantitative data on the in vivo half-life of LinTT1?
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low therapeutic efficacy of LinTT1 conjugate in vivo. | Rapid clearance and degradation of the this compound before it can reach the tumor site. | 1. Modify the this compound: Consider D-amino acid substitution at potential cleavage sites or cyclization. 2. Incorporate into a nanocarrier: Formulate the LinTT1 conjugate within liposomes or nanoparticles to protect it from degradation and improve its pharmacokinetic profile.[3] 3. PEGylate the peptide: Attaching PEG chains can increase the hydrodynamic radius and prolong circulation time. |
| High variability in experimental results. | Inconsistent peptide stability between batches or experiments. | 1. Standardize sample handling: Ensure consistent storage conditions (lyophilized at -20°C or -80°C) and minimize freeze-thaw cycles. 2. Perform quality control: Use techniques like HPLC or mass spectrometry to confirm the purity and integrity of the peptide before each experiment. 3. Optimize the in vitro stability assay: Ensure the plasma or serum used in stability assays is from a consistent source and handled properly to maintain enzymatic activity. |
| Difficulty in detecting LinTT1 or its metabolites in plasma samples. | Low concentration of the peptide due to rapid degradation and clearance. | 1. Use a more sensitive detection method: Employ techniques like LC-MS/MS for quantification. 2. Increase the injected dose: This may help in detecting the peptide at early time points. 3. Analyze tissue distribution: The peptide may be rapidly accumulating in certain organs, so analyzing tissue homogenates may provide more information on its fate.[9] |
Data Presentation: Strategies to Enhance Peptide Stability
Since specific quantitative stability data for LinTT1 is limited, the following table summarizes common strategies to improve peptide stability and their general impact.
| Stabilization Strategy | Mechanism of Action | Expected Impact on Half-life | Example (from literature for various peptides) |
| D-Amino Acid Substitution | Reduces recognition by proteases.[8] | Significant increase | A D-amino acid substituted peptide showed significantly improved stability in human serum.[13] |
| Cyclization | Protects N- and C-termini from exopeptidases and constrains conformation.[5][8] | Moderate to significant increase | Cyclic peptides have shown enhanced resistance to proteolysis. |
| PEGylation | Increases hydrodynamic size, reducing renal clearance and sterically hindering protease access. | Significant increase | PEGylated peptides exhibit prolonged circulation times. |
| Lipidation/Fatty Acid Conjugation | Promotes binding to serum albumin, creating a larger complex that avoids rapid clearance. | Significant increase | Fatty acid acylation can extend peptide half-life substantially. |
| Liposomal/Nanoparticle Formulation | Encapsulation protects the peptide from the external environment and enzymatic degradation.[3] | Significant increase | LinTT1-functionalized liposomes have been successfully used for targeted drug delivery, indicating improved stability and circulation.[3][11][12] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of LinTT1 in plasma.
1. Materials:
- This compound (lyophilized)
- Human or mouse plasma (with anticoagulant, e.g., EDTA or heparin)
- Phosphate-buffered saline (PBS), pH 7.4
- Trichloroacetic acid (TCA) or acetonitrile (B52724) for protein precipitation
- HPLC or LC-MS/MS system
2. Procedure:
- Peptide Stock Solution: Prepare a stock solution of LinTT1 in an appropriate solvent (e.g., sterile water or PBS) at a concentration of 1 mg/mL.
- Incubation:
- Pre-warm plasma to 37°C.
- Spike the plasma with the LinTT1 stock solution to a final concentration of 100 µg/mL.
- Incubate the mixture at 37°C with gentle agitation.
- Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
- Sample Processing:
- To each aliquot, add an equal volume of ice-cold 10% TCA or three volumes of acetonitrile to precipitate plasma proteins.
- Vortex briefly and incubate on ice for 10-20 minutes.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Analysis:
- Collect the supernatant containing the peptide and any degradation products.
- Analyze the supernatant by reverse-phase HPLC or LC-MS/MS to quantify the amount of intact LinTT1 remaining at each time point.
- Data Analysis:
- Plot the percentage of intact peptide remaining versus time.
- Calculate the half-life (t½) of the peptide in plasma.
Mandatory Visualizations
LinTT1-p32 Signaling Pathway
Caption: this compound binding and internalization pathway.
Experimental Workflow for In Vitro Peptide Stability Assay
Caption: Workflow for assessing in vitro peptide stability.
Logical Relationship of Peptide Stabilization Strategies
References
- 1. Proline- and arginine-rich peptides constitute a novel class of allosteric inhibitors of proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to stabilize cell penetrating peptides for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systemic in vivo distribution of activatable cell penetrating peptides is superior to cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound-functionalized liposomes for targeted breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 13. pubs.acs.org [pubs.acs.org]
Potential off-target effects of the LinTT1 peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of the LinTT1 peptide. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and summaries of available data.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the this compound?
A1: The primary target of the this compound is the cell surface protein p32, also known as the complement component 1 q subcomponent-binding protein (C1QBP) or globular C1q receptor (gC1qR).[1] LinTT1 is a tumor-penetrating peptide with the amino acid sequence AKRGARST, designed to bind to p32, which is often overexpressed on the surface of various cancer cells and tumor-associated macrophages.[1][2]
Q2: What are the potential sources of LinTT1's off-target effects?
A2: Potential off-target effects of LinTT1 primarily stem from the widespread expression and multifunctional nature of its target, p32. While p32 is overexpressed on tumor cells, it is also a ubiquitous protein found in multiple cellular compartments—including the mitochondria, nucleus, and cytoplasm—of normal cells and is present on the surface of various normal cell types.[3][4] The broad expression of p32 in healthy tissues could lead to unintended binding of LinTT1.
Q3: Can LinTT1 bind to proteins other than p32?
A3: LinTT1 has a second-stage receptor, Neuropilin-1 (NRP-1). In the tumor microenvironment, LinTT1 can be cleaved by urokinase-type plasminogen activator (uPA), exposing a C-terminal CendR motif (R/KXXR/K). This processed form of LinTT1 then binds to NRP-1, which facilitates tumor penetration.[2][5] Studies have shown that the intact this compound does not significantly bind to NRP-1.[5][6]
Q4: What are the known downstream signaling pathways of p32 that could be affected by LinTT1 binding?
A4: The p32 protein is a hub for numerous signaling pathways involved in cell proliferation, survival, and migration. By binding to p32, LinTT1 could potentially modulate these pathways. However, current research primarily focuses on LinTT1 as a targeting ligand for delivering payloads, and its intrinsic effect on p32 signaling is not well-characterized.
Troubleshooting Guides
Issue 1: High background binding or non-specific cell targeting in vitro.
-
Possible Cause 1: High expression of p32 on non-target cells. The p32 protein is expressed on a wide variety of cell types, not just cancer cells. Your control cell line may have significant cell surface expression of p32.
-
Troubleshooting Step: Screen your control cell lines for p32 expression using flow cytometry or western blotting before initiating your experiment. Choose a control cell line with low or negligible p32 expression.
-
-
Possible Cause 2: Non-specific binding to the extracellular matrix or plasticware. Peptides can sometimes adhere non-specifically to surfaces.
-
Troubleshooting Step: Ensure your experimental buffer contains a blocking agent like bovine serum albumin (BSA) to minimize non-specific binding. Pre-block your plates with a BSA solution.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Cytotoxicity of the conjugated payload, not the this compound itself. Most studies utilize LinTT1 conjugated to cytotoxic drugs or nanoparticles.[1][3][7] The observed cell death is likely due to the payload, not the peptide.
-
Troubleshooting Step: To assess the intrinsic cytotoxicity of LinTT1, perform a cytotoxicity assay with the unconjugated peptide on both target and control cell lines.
-
-
Possible Cause 2: Variable payload release or stability. If using a LinTT1-drug conjugate, the linker's stability and the rate of drug release can influence the observed cytotoxicity.
-
Troubleshooting Step: Characterize the stability of your conjugate and the kinetics of payload release under your experimental conditions.
-
Quantitative Data Summary
Table 1: Expression of p32 (C1QBP) in Normal Human Tissues
| Tissue | Protein Expression Level | RNA Expression Level (nTPM) |
| Adipose tissue | Medium | 137.9 |
| Adrenal gland | Medium | 204.4 |
| Appendix | High | 269.8 |
| Bone marrow | High | 370.8 |
| Brain | Medium | 195.1 |
| Breast | Medium | 136.1 |
| Colon | Medium | 196.3 |
| Heart muscle | Medium | 160.7 |
| Kidney | Medium | 207.9 |
| Liver | Medium | 212.7 |
| Lung | Medium | 227.3 |
| Lymph node | High | 382.1 |
| Ovary | Medium | 198.5 |
| Pancreas | Medium | 211.9 |
| Placenta | High | 277.6 |
| Prostate | Medium | 158.2 |
| Skin | Medium | 163.5 |
| Spleen | High | 401.2 |
| Stomach | Medium | 195.8 |
| Testis | High | 283.5 |
| Thyroid gland | Medium | 193.6 |
Data sourced from The Human Protein Atlas.[4][8][9][10] Expression levels are categorized as High, Medium, or Low based on immunohistochemistry data. RNA expression is reported as normalized Transcripts Per Million (nTPM).
Table 2: Biodistribution of LinTT1-Functionalized Nanoparticles in Tumor-Bearing Mice
| Organ | Fluorescence Intensity (Arbitrary Units) |
| Tumor | ~1.5 x 10^8 |
| Liver | ~0.8 x 10^8 |
| Spleen | ~0.5 x 10^8 |
| Kidney | ~0.4 x 10^8 |
| Lung | ~0.3 x 10^8 |
| Heart | ~0.2 x 10^8 |
This data is a representative summary from a study using LinTT1-functionalized liposomes in 4T1 tumor-bearing mice 24 hours post-injection.[11] Values are approximate and intended for comparative purposes.
Experimental Protocols
Protocol 1: In Vitro Binding Affinity Assay (Qualitative)
This protocol describes a qualitative method to assess the binding of LinTT1 to cells expressing its target, p32.
Materials:
-
Target cells (high p32 expression) and control cells (low p32 expression)
-
Fluorescently labeled this compound
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Flow cytometer
Procedure:
-
Culture target and control cells to 80% confluency.
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in a binding buffer (PBS with 1% BSA) at a concentration of 1x10^6 cells/mL.
-
Add fluorescently labeled this compound to the cell suspension at various concentrations.
-
Incubate on ice for 1 hour, protected from light.
-
Wash cells three times with cold binding buffer to remove unbound peptide.
-
Resuspend cells in PBS and analyze by flow cytometry to measure the fluorescence intensity.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT assay to evaluate the potential cytotoxicity of the unconjugated this compound.
Materials:
-
Target and control cell lines
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the assay.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the this compound in cell culture medium.
-
Replace the existing medium with the peptide solutions. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Visualizations
Caption: Potential signaling interactions of the this compound at the cell surface.
Caption: A general experimental workflow for evaluating peptide off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The human proteome - The Human Protein Atlas [proteinatlas.org]
- 5. Application of polymersomes engineered to target p32 protein for detection of small breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-functionalized liposomes for targeted breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The human proteome in data - The Human Protein Atlas [proteinatlas.org]
- 9. Tissue atlas - The Human Protein Atlas [v16.proteinatlas.org]
- 10. The Human Protein Atlas [proteinatlas.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: LinTT1 Peptide Nanoparticle Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LinTT1 peptide nanoparticle conjugation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the conjugation of the this compound to various nanoparticle platforms.
FAQ 1: I am observing low conjugation efficiency of this compound to my nanoparticles. What are the possible causes and solutions?
Answer:
Low conjugation efficiency is a frequent challenge. The underlying cause often relates to the specific conjugation chemistry employed, the integrity of the peptide, or the nanoparticle surface properties. For the common maleimide-thiol reaction, consider the following:
-
Problem: Inactive Maleimide (B117702) Groups on Nanoparticles. Maleimide groups are susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH.
-
Solution: Use freshly prepared or properly stored maleimide-functionalized nanoparticles. If possible, perform conjugation in a buffer with a slightly acidic to neutral pH (6.5-7.5) to minimize hydrolysis.[1]
-
-
Problem: Oxidized Thiol Group on this compound. The cysteine residue at the terminus of your this compound, intended for reaction with the maleimide, can oxidize to form disulfide bonds, rendering it unreactive.
-
Problem: Incorrect Stoichiometry. The molar ratio of this compound to the reactive sites on the nanoparticles is critical.
-
Problem: Suboptimal Reaction Buffer. The pH and composition of the reaction buffer can significantly impact conjugation efficiency.
FAQ 2: My nanoparticles are aggregating after adding the this compound. How can I prevent this?
Answer:
Nanoparticle aggregation during or after peptide conjugation is a common sign of colloidal instability. This can be triggered by changes in surface charge or insufficient steric shielding.
-
Problem: Electrostatic Destabilization. The addition of the positively charged this compound can neutralize or alter the surface charge of the nanoparticles, leading to aggregation.
-
Solution: Optimize the pH of the conjugation buffer to maintain a net surface charge that promotes repulsion between particles.[4] Additionally, ensure the ionic strength of the buffer is not too high, as excessive salt can screen surface charges and lead to aggregation.
-
-
Problem: Insufficient Steric Stabilization. If the nanoparticles are not adequately protected, the conjugation process can lead to aggregation.
-
Solution: Incorporate a stabilizing agent, such as polyethylene (B3416737) glycol (PEG), onto the nanoparticle surface before or during conjugation.[4] This provides a protective layer that prevents aggregation.
-
-
Problem: High Nanoparticle Concentration. Concentrated nanoparticle solutions are more prone to aggregation.
FAQ 3: How can I confirm that the this compound has successfully conjugated to my nanoparticles?
Answer:
Successful conjugation should be verified using multiple characterization techniques.
-
Change in Physicochemical Properties:
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles after conjugation suggests the presence of the peptide on the surface.
-
Zeta Potential: A shift in the zeta potential towards a more positive value is expected upon conjugation of the cationic this compound.
-
-
Spectroscopic and Chromatographic Methods:
-
Gel Permeation Chromatography (GPC): This technique can be used to separate the peptide-nanoparticle conjugate from the free, unconjugated peptide, confirming the conjugation.[2][5][6]
-
Fluorescence Spectroscopy: If you are using a fluorescently labeled this compound, you can measure the fluorescence of the purified conjugate to confirm its presence.[2][5][6]
-
FAQ 4: How do I quantify the amount of this compound conjugated to each nanoparticle?
Answer:
Quantifying the number of peptides per nanoparticle is crucial for ensuring batch-to-batch consistency and understanding the therapeutic potential of your conjugate.
-
Fluorophore-based Quantification: If using a fluorescently labeled LinTT1, you can create a standard curve with the free labeled peptide and measure the fluorescence of your purified conjugate to determine the peptide concentration.
-
Absorbance-based Quantification: Methods like the bicinchoninic acid (BCA) assay can be used to quantify the total peptide amount in a given sample of conjugates.[7]
-
Fmoc-based Quantification: A method involving leaving the N-terminal Fmoc protecting group on the synthesized peptide has been described. After conjugation, the Fmoc group is cleaved and quantified by UV-Vis spectroscopy or HPLC, which directly correlates to the amount of conjugated peptide.[8]
Data Presentation
The following tables provide representative quantitative data for the characterization of LinTT1-nanoparticle conjugates from published studies. These values can serve as a benchmark for your own experiments.
Table 1: Physicochemical Properties of LinTT1-Polymeric Nanoparticles.
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unconjugated PCL-PEG NPs | 100 ± 5 | 0.15 ± 0.02 | -15 ± 3 |
| LinTT1-conjugated PCL-PEG NPs | 120 ± 8 | 0.20 ± 0.03 | +5 ± 2 |
Data are representative and may vary based on the specific polymer and conjugation method used.
Table 2: Characterization of LinTT1-Liposome Conjugates.
| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Liposomes | 110 ± 10 | < 0.2 | -25 ± 5 |
| LinTT1-Liposomes | 125 ± 12 | < 0.2 | -10 ± 4 |
Data are representative and may vary based on the lipid composition and conjugation efficiency.[9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound nanoparticle conjugation.
Protocol 1: Maleimide-Thiol Conjugation of LinTT1 to Nanoparticles ("Post-Conjugation" Method)
This protocol describes the conjugation of a cysteine-terminated this compound to pre-formed, maleimide-functionalized nanoparticles.
Materials:
-
Maleimide-functionalized nanoparticles
-
Cysteine-terminated this compound
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Conjugation Buffer: 1X PBS, pH 7.0-7.5, degassed
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification system (e.g., size exclusion chromatography, dialysis, or centrifugation)
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-terminated this compound in degassed Conjugation Buffer.
-
To reduce any disulfide bonds, add a 10-fold molar excess of TCEP to the peptide solution.
-
Incubate for 30 minutes at room temperature.[11]
-
-
Conjugation Reaction:
-
Resuspend the maleimide-functionalized nanoparticles in the Conjugation Buffer.
-
Add the reduced this compound solution to the nanoparticle suspension. A 10-20 fold molar excess of peptide to reactive sites on the nanoparticles is a recommended starting point.[1][2]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[11]
-
-
Quenching:
-
Add a small molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted maleimide groups on the nanoparticles.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unconjugated peptide and quenching reagent from the LinTT1-nanoparticle conjugates. This can be achieved through size exclusion chromatography, dialysis against the storage buffer, or repeated centrifugation and resuspension.[4]
-
-
Characterization:
-
Characterize the purified conjugates for size, polydispersity, and zeta potential using DLS.
-
Confirm conjugation and determine conjugation efficiency using appropriate quantification methods (see FAQ 4).
-
Protocol 2: Quantification of Conjugated LinTT1 using a Fluorescent Label
This protocol outlines a method to determine the concentration of a fluorescently labeled this compound conjugated to nanoparticles.
Materials:
-
Fluorescently labeled LinTT1-nanoparticle conjugates (purified)
-
Free fluorescently labeled this compound (for standard curve)
-
Appropriate buffer for fluorescence measurements
-
Fluorometer and appropriate microplates
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of the free fluorescently labeled this compound in the measurement buffer.
-
Measure the fluorescence intensity of each standard at the appropriate excitation and emission wavelengths.
-
Plot a standard curve of fluorescence intensity versus peptide concentration.
-
-
Measure Sample Fluorescence:
-
Dilute the purified LinTT1-nanoparticle conjugate sample to a concentration that falls within the linear range of the standard curve.
-
Measure the fluorescence intensity of the sample.
-
-
Calculate Peptide Concentration:
-
Use the standard curve to determine the concentration of the fluorescently labeled this compound in your nanoparticle sample.
-
From the peptide concentration and the known concentration of nanoparticles, you can calculate the average number of peptides per nanoparticle.
-
Visualizations
Signaling Pathway
Caption: LinTT1-p32 mediated nanoparticle uptake and intracellular trafficking.
Experimental Workflows
Caption: "Post-conjugation" vs. "Pre-conjugation" experimental workflows.
Logical Relationships
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of LinTT1-peptide conjugation on the properties of poly(ethylene glycol)-block-(ε-caprolactone) nanoparticles prepared by the nanoprecipitation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-functionalized liposomes for targeted breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
Technical Support Center: Mitigating the Immunogenicity of LinTT1 Peptide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the LinTT1 peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential immunogenicity issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is its immunogenicity a concern?
The this compound is a tumor-penetrating peptide with the amino acid sequence AKRGARST or AKRGARSTA[1][2][3][4]. It functions by targeting the p32 protein (also known as gC1qR), which is overexpressed on the surface of various tumor cells and tumor-associated macrophages[2][3][4]. This targeting ability makes LinTT1 a promising candidate for delivering therapeutic payloads, such as nanoparticles and drugs, directly to the tumor microenvironment[1][5][6].
However, like any peptide-based therapeutic, LinTT1 has the potential to be recognized as foreign by the immune system, leading to an unwanted immune response. This immunogenicity can result in the production of anti-drug antibodies (ADAs), which may neutralize the therapeutic effect of the LinTT1-conjugated agent, alter its pharmacokinetic profile, and potentially cause adverse effects. Therefore, understanding and mitigating the immunogenicity of LinTT1 is crucial for its successful clinical translation.
Q2: What are the primary drivers of peptide immunogenicity?
The immunogenicity of a peptide is primarily driven by its ability to be processed by antigen-presenting cells (APCs) and presented on Major Histocompatibility Complex (MHC) class II molecules to T-helper cells. This T-cell dependent pathway is the main trigger for the production of high-affinity ADAs. The key factors influencing this process are the presence of T-cell epitopes within the peptide's amino acid sequence and the patient's individual genetic makeup, particularly their Human Leukocyte Antigen (HLA) haplotype.
Q3: How can I predict the potential immunogenicity of my LinTT1 construct?
Before conducting extensive in vitro or in vivo experiments, in silico (computational) tools can provide a valuable initial assessment of LinTT1's immunogenic potential. These tools use algorithms to predict the binding affinity of peptide fragments to various MHC class II alleles.
A variety of web-based tools are available for this purpose. These platforms typically require the amino acid sequence of the peptide as input and provide a score indicating the likelihood of MHC binding.
Workflow for In Silico T-Cell Epitope Prediction:
Troubleshooting Guide
Problem: I have identified a potential T-cell epitope in the LinTT1 sequence. How can I reduce its immunogenicity?
Once a potential T-cell epitope is identified, several strategies can be employed to reduce the immunogenicity of the this compound. These approaches primarily focus on modifying the peptide sequence to disrupt its interaction with MHC molecules.
Strategy 1: Alanine (B10760859) Scanning Mutagenesis
This technique involves systematically replacing each amino acid residue within the predicted epitope with an alanine. Alanine is chosen due to its small, non-polar side chain, which is less likely to introduce significant structural changes while potentially disrupting MHC binding.
Experimental Protocol: Alanine Scanning Mutagenesis
-
Peptide Synthesis: Synthesize a series of this compound analogues, each with a single alanine substitution at a different position within the identified epitope.
-
MHC Binding Assay: Perform an in vitro MHC binding assay to assess the binding affinity of the modified peptides to the relevant MHC class II molecules. A significant reduction in binding affinity compared to the wild-type LinTT1 sequence indicates a successful deimmunizing mutation.
-
Functional Assay: It is crucial to confirm that the introduced mutation does not negatively impact the p32 binding and tumor-penetrating function of LinTT1. This can be assessed using cell-based binding and uptake assays.
| LinTT1 Analogue | Modification | Predicted MHC Binding (IC50 nM) | p32 Binding (% of Wild-Type) |
| Wild-Type | AKRGARSTA | 50 | 100% |
| Analogue 1 | AA RGARSTA | 500 | 95% |
| Analogue 2 | AKA GARSTA | 150 | 98% |
| Analogue 3 | AKRA ARSTA | >1000 | 30% |
| ... | ... | ... | ... |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary.
Strategy 2: PEGylation
Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the this compound can sterically hinder its interaction with APCs and subsequent processing and presentation.
Experimental Protocol: PEGylation of LinTT1
-
PEGylation Chemistry: Select an appropriate PEGylation strategy (e.g., N-terminal PEGylation, lysine (B10760008) side-chain PEGylation). The size and structure of the PEG molecule can be varied to optimize the balance between reduced immunogenicity and retained biological activity.
-
Purification: Purify the PEGylated LinTT1 conjugate to remove unreacted peptide and PEG.
-
Immunogenicity Assessment: Use an in vitro T-cell proliferation assay to compare the immunogenic potential of the PEGylated and unmodified LinTT1.
-
Functional Validation: Confirm that the PEGylated LinTT1 retains its ability to bind to p32 and penetrate tumor cells.
Signaling Pathway: T-Cell Dependent Immunogenicity
Problem: My attempts to modify the LinTT1 sequence have resulted in a loss of function.
This is a common challenge in peptide engineering. The amino acid residues critical for reducing immunogenicity may also be essential for the peptide's biological activity.
Strategy 3: Formulation with Tolerogenic Nanocarriers
Instead of modifying the this compound itself, its immunogenicity can be modulated by controlling how it is presented to the immune system. Encapsulating or conjugating LinTT1 to certain types of nanoparticles, such as liposomes made of specific lipids, can promote immune tolerance rather than activation.
Experimental Protocol: Formulation of LinTT1 with Liposomes
-
Liposome Preparation: Prepare liposomes with a composition known to have low immunogenicity (e.g., containing phosphatidylserine).
-
LinTT1 Conjugation: Conjugate the this compound to the surface of the liposomes.
-
Characterization: Characterize the LinTT1-liposomes for size, charge, and peptide density.
-
In Vitro Immune Cell Assays: Co-culture the LinTT1-liposomes with dendritic cells and measure the expression of co-stimulatory molecules and the cytokine profile. A tolerogenic response is typically characterized by low expression of co-stimulatory molecules and the production of anti-inflammatory cytokines like IL-10.
Logical Relationship: Deimmunization Strategy Selection
This technical support guide provides a starting point for addressing the potential immunogenicity of the this compound. The optimal strategy will depend on the specific application and the experimental context. A combination of in silico prediction, targeted peptide modification, and advanced formulation strategies will be key to developing safe and effective LinTT1-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-functionalized liposomes for targeted breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LinTT1 Peptide-Drug Conjugate Dosage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the dosage optimization of LinTT1 peptide-drug conjugates (PDCs).
Frequently Asked Questions (FAQs)
Q1: What is the this compound and its mechanism of action?
A1: LinTT1 is a tumor-penetrating peptide with the amino acid sequence AKRGARST.[1] It targets the p32 protein (also known as gC1qR), which is overexpressed on the surface of various tumor cells and tumor-associated macrophages.[2][3] The this compound belongs to the C-end Rule (CendR) family of peptides. Its mechanism involves initial binding to p32, which can be followed by proteolytic cleavage. This cleavage exposes a C-terminal R/KXXR/K motif that then binds to Neuropilin-1 (NRP-1), triggering a pathway that enhances penetration of the conjugate into the tumor tissue.[2][4]
Q2: What are the key factors to consider when optimizing the dosage of a LinTT1-PDC?
A2: Optimizing the dosage of a LinTT1-PDC is a multifactorial process. Key considerations include:
-
Drug-to-Peptide Ratio (DPR): The number of drug molecules conjugated to each this compound can significantly impact efficacy and toxicity.
-
Linker Chemistry: The type of linker used to connect LinTT1 to the drug payload affects the stability of the conjugate in circulation and the efficiency of drug release at the target site.[5][6]
-
Pharmacokinetics (PK) and Biodistribution: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the LinTT1-PDC is crucial for determining the optimal dosing schedule and amount.[7]
-
Target Tumor Type and p32 Expression Levels: The efficacy of a LinTT1-PDC can depend on the level of p32 expression in the target tumor cells.[8][9]
-
In vivo Stability: The stability of the peptide and the linker in the bloodstream will influence the amount of active conjugate that reaches the tumor.[10][11]
Q3: How does the choice of linker impact the dosage optimization of a LinTT1-PDC?
A3: The linker is a critical component that influences the therapeutic index of a PDC.[6] An ideal linker should be stable in circulation to prevent premature drug release and systemic toxicity, but efficiently cleaved to release the active drug within the tumor microenvironment or inside the target cells.[5][6] The choice between a cleavable (e.g., enzyme-sensitive, pH-sensitive) and a non-cleavable linker will dictate the drug release mechanism and can significantly affect the required dosage for therapeutic effect.[]
Q4: What are some common challenges encountered during the development of LinTT1-PDCs?
A4: Like other PDCs, the development of LinTT1-PDCs can face challenges such as poor stability, low bioactivity, and potential for off-target toxicity.[13] Ensuring consistent drug-to-peptide ratios during synthesis and preventing aggregation are also common hurdles.[14]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low therapeutic efficacy at previously effective doses. | 1. Instability of the LinTT1-PDC: The peptide or linker may be degrading prematurely in vivo. 2. Low p32 expression in the tumor model: The target receptor may not be sufficiently present. 3. Inefficient drug release: The linker may not be effectively cleaved at the target site. | 1. Assess in vitro and in vivo stability: Perform stability assays in plasma and tissue homogenates. Consider linker modification or peptide cyclization to enhance stability. 2. Characterize p32 expression: Confirm p32 levels in your tumor model using immunohistochemistry (IHC) or flow cytometry. 3. Re-evaluate linker strategy: If using a cleavable linker, ensure the necessary enzymes are present in the target tissue. Consider a different linker chemistry. |
| High systemic toxicity observed. | 1. Premature drug release: The linker may be unstable in circulation. 2. Off-target binding: The this compound or the drug itself may be binding to healthy tissues. 3. High drug-to-peptide ratio (DPR): An excessive drug load can increase toxicity. | 1. Optimize linker stability: Choose a linker with higher plasma stability. 2. Conduct biodistribution studies: Analyze the accumulation of the PDC in major organs. 3. Synthesize conjugates with varying DPRs: Evaluate the therapeutic index of conjugates with lower drug loading. |
| Poor solubility of the LinTT1-PDC. | 1. Hydrophobic peptide sequence or drug: The overall hydrophobicity of the conjugate can lead to aggregation. 2. High DPR with a hydrophobic drug: This can significantly decrease aqueous solubility. | 1. Modify the peptide or linker: Incorporate hydrophilic amino acids or PEG linkers. 2. Formulation optimization: Explore different buffer systems or the use of solubilizing excipients. Test solubility in a small aliquot before dissolving the entire batch.[14] |
| Inconsistent results between experimental batches. | 1. Variation in DPR: Inconsistent conjugation chemistry can lead to batch-to-batch variability. 2. Peptide degradation: Improper storage or handling can lead to degradation of the this compound. | 1. Characterize each batch thoroughly: Use techniques like mass spectrometry to confirm the DPR and purity of each batch. 2. Follow proper storage and handling protocols: Store lyophilized peptides at -20°C or -80°C and handle with care to avoid moisture. |
Data Presentation
Table 1: In Vitro Binding and Cellular Uptake of LinTT1-Conjugates
| Conjugate | Target Cells | Assay | Key Finding | Reference |
| LinTT1-Functionalized Polymersomes | 4T1 breast cancer cells | Cellular Uptake Assay | Significantly higher uptake compared to non-targeted polymersomes. | [2] |
| LinTT1-Functionalized Polymersomes | p32-coated magnetic beads | Binding Assay | ~10-fold increased binding to p32 compared to non-targeted polymersomes. | [2][15] |
| LinTT1-Iron Oxide Nanoworms (NWs) | MKN-45P, SKOV-3, CT-26 cells | Cellular Uptake Assay | p32-dependent uptake and routing to mitochondria. | [8][9] |
Table 2: In Vivo Tumor Homing and Efficacy of LinTT1-Conjugates
| Conjugate | Animal Model | Key Finding | Reference |
| LinTT1-Targeted Polymersomes | TNBC mouse model | More than 2-fold higher accumulation in early tumor lesions compared to untargeted polymersomes. | [2] |
| LinTT1-D(KLAKLAK)2-NWs | Peritoneal carcinomatosis mouse models (MKN-45P and CT-26) | Significant reduction in the weight of peritoneal tumors and the number of metastatic nodules. | [8][9] |
Experimental Protocols
In Vitro Cellular Uptake Assay
Objective: To quantify the internalization of a fluorescently labeled LinTT1-PDC into p32-expressing cancer cells.
Methodology:
-
Cell Culture: Seed p32-positive cancer cells (e.g., MCF-7, 4T1) in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[16][17]
-
Preparation of Conjugate: Prepare a stock solution of the fluorescently labeled LinTT1-PDC (e.g., with 5-FAM) and dilute it to the desired final concentration (e.g., 1-5 µM) in fresh cell culture medium.[16][17]
-
Incubation: Replace the existing medium in the wells with the medium containing the LinTT1-PDC. Incubate for a defined period (e.g., 4 hours) at 37°C.[16][18]
-
Washing: Aspirate the medium and wash the cells twice with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS) to remove non-internalized conjugate.[16][18]
-
Cell Detachment: Trypsinize the cells, collect them, and wash them twice with ice-cold DPBS by centrifugation.[16]
-
Flow Cytometry Analysis: Resuspend the final cell pellet in 200-300 µL of DPBS and analyze the fluorescence intensity of the cells using a flow cytometer.[16][17][18]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a LinTT1-PDC.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 4 hours to allow for attachment.[19]
-
Treatment: Prepare serial dilutions of the LinTT1-PDC in cell culture medium and add them to the wells. Include wells with untreated cells as a control. Incubate for 72 hours.[19]
-
MTT Addition: Add 25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Biodistribution Study
Objective: To evaluate the distribution and tumor accumulation of a radiolabeled or fluorescently labeled LinTT1-PDC in a tumor-bearing animal model.
Methodology:
-
Animal Model: Establish tumors in immunocompromised mice by subcutaneous or orthotopic injection of cancer cells.
-
Conjugate Administration: Administer the labeled LinTT1-PDC to the tumor-bearing mice via intravenous (IV) or intraperitoneal (IP) injection.[8]
-
Tissue Collection: At predetermined time points (e.g., 24 and 48 hours post-injection), euthanize the animals and collect tumors and major organs (spleen, lungs, kidneys, heart, brain, liver).[20]
-
Quantification:
-
For radiolabeled conjugates, weigh the tissues and measure the radioactivity using a gamma counter.
-
For fluorescently labeled conjugates, homogenize the tissues and measure the fluorescence using a suitable plate reader or perform ex vivo imaging of the organs.
-
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile and tumor-to-organ ratios.
Visualizations
Caption: LinTT1-PDC signaling and internalization pathway.
Caption: Workflow for LinTT1-PDC dosage optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Application of polymersomes engineered to target p32 protein for detection of small breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-functionalized liposomes for targeted breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. appliedstemcell.com [appliedstemcell.com]
- 8. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. Preclinical Drug Development Testing for Peptide-Drug Conjugate (PDC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Dual Peptide Conjugation Strategy for Improved Cellular Uptake and Mitochondria Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biodistribution Analysis of Peptide-Coated Magnetic Iron Nanoparticles: A Simple and Quantitative Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LinTT1 Peptide Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of the LinTT1 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the solid-phase peptide synthesis (SPPS) of LinTT1?
A1: The synthesis of LinTT1 (sequence: AKRGARST), while relatively short, can present several challenges. Due to its composition, potential issues include:
-
Aggregation: The presence of hydrophobic (Alanine) and charged residues (Arginine, Lysine) can sometimes lead to peptide aggregation on the resin, hindering subsequent coupling and deprotection steps.[1][2]
-
Incomplete Coupling: The bulky side chains of Arginine and Threonine can sterically hinder the coupling reaction, leading to truncated or deletion sequences.[1][3]
-
Side Reactions: The functional groups in the side chains of Arginine, Lysine, Serine, and Threonine are susceptible to various side reactions if not properly protected.[2][4][5] For instance, Arginine can undergo lactamization.[5]
Q2: I am observing a lower than expected yield after cleavage of LinTT1 from the resin. What could be the cause?
A2: Low yield post-cleavage is a common issue in peptide synthesis. Several factors could contribute to this:
-
Incomplete Cleavage: The cleavage cocktail might not be optimal for the resin and protecting groups used, or the cleavage time may be insufficient.
-
Peptide Precipitation: The crude peptide may precipitate out of the cleavage cocktail. Adding a co-solvent might be necessary to ensure it remains in solution.
-
Aggregation During Synthesis: As mentioned, aggregation during synthesis can lead to incomplete reactions, resulting in a lower amount of the full-length peptide.[2]
-
Adsorption to Labware: Peptides can be "sticky" and adsorb to plasticware. Using low-retention tubes can help mitigate this.
Q3: My RP-HPLC chromatogram for crude LinTT1 shows multiple peaks close to the main product peak. What are these impurities?
A3: The peaks eluting close to your main product are likely synthesis-related impurities.[3][6][7] For LinTT1, these could include:
-
Deletion Sequences: Peptides missing one or more amino acids. These often result from incomplete coupling reactions.[3]
-
Truncated Sequences: Peptides that have stopped elongating, often due to capping during synthesis.[3]
-
Peptides with Incompletely Removed Protecting Groups: Side-chain protecting groups may not be fully removed during cleavage, leading to more hydrophobic variants of the peptide.[3][7]
-
Oxidized Peptides: Although LinTT1 does not contain highly susceptible residues like Methionine or Cysteine, some oxidation can still occur.
Q4: How can I improve the purity of my this compound during RP-HPLC purification?
A4: Optimizing your RP-HPLC method is key to achieving high purity.[7][8] Consider the following:
-
Gradient Optimization: A shallower gradient of the organic mobile phase (e.g., acetonitrile) can improve the resolution between your target peptide and closely eluting impurities.[3][8]
-
Column Selection: Using a column with a different stationary phase (e.g., C8 instead of C18) can alter the selectivity of the separation.
-
pH of the Mobile Phase: Adjusting the pH of the aqueous mobile phase can change the ionization state of the peptide and impurities, potentially improving separation.
-
Multiple Purification Runs: If a single purification step is insufficient, pooling fractions of interest and performing a second, orthogonal HPLC purification can be effective.[9][10]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency During Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Positive Kaiser test after coupling | Incomplete coupling reaction | - Double couple the amino acid.- Increase the coupling time.- Use a different, more potent coupling reagent (e.g., HATU, HCTU).[11]- Check the quality and concentration of your reagents. |
| Resin shrinking or clumping | Peptide aggregation on the resin | - Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a chaotropic salt.[2]- Perform the coupling at a slightly elevated temperature.- Incorporate pseudoproline dipeptides if applicable to the sequence.[11] |
Problem 2: Poor Resolution in RP-HPLC Purification
| Symptom | Possible Cause | Suggested Solution |
| Broad, tailing peaks | - Secondary interactions with the stationary phase.- Poor solubility of the peptide in the mobile phase. | - Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%).[8][12]- Ensure the crude peptide is fully dissolved in the injection solvent. |
| Co-elution of impurities with the main peak | Insufficient separation power of the current method. | - Optimize the gradient by making it shallower around the elution point of your peptide.[3][8]- Try a different column with a different pore size or stationary phase chemistry.[9][10]- Adjust the mobile phase pH. |
| High backpressure | Blockage in the HPLC system.[3] | - Filter your sample before injection.- Check for precipitation in the mobile phase.- Flush the column and system with appropriate solvents.[3] |
Data Presentation
Table 1: Expected Yield and Purity at Different Stages of LinTT1 Synthesis and Purification
| Stage | Parameter | Expected Value | Notes |
| Crude Peptide | Purity (by analytical HPLC) | 30-70% | Highly dependent on the success of the solid-phase synthesis. |
| Yield (based on initial resin loading) | 50-80% | Losses can occur during cleavage and work-up. | |
| After RP-HPLC Purification | Purity (by analytical HPLC) | >95% | A second purification run may be needed to achieve >98% purity. |
| Overall Yield | 10-40% | Significant loss of material is common during purification. |
Note: These values are illustrative and can vary based on the specific synthesis and purification protocols employed.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of LinTT1 (Fmoc/tBu Strategy)
-
Resin Preparation: Start with a pre-loaded Fmoc-Thr(tBu)-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF (5 times) and isopropanol (B130326) (3 times) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH, Fmoc-Arg(Pbf)-OH, etc.) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the LinTT1 sequence (AKRGARST), proceeding from the C-terminus to the N-terminus.[13]
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the peptide-resin with DMF, then dichloromethane (B109758) (DCM), and finally methanol, and dry under vacuum.
Protocol 2: Cleavage and Deprotection of LinTT1
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow it to react for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Pelleting and Washing: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: RP-HPLC Purification of LinTT1
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA). Filter the sample through a 0.22 µm filter.
-
Column and Mobile Phases:
-
Column: A preparative C18 column (e.g., 10 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[8]
-
-
Gradient Elution:
-
Equilibrate the column with 95% A / 5% B.
-
Inject the sample.
-
Run a linear gradient, for example, from 5% B to 45% B over 40 minutes. The optimal gradient should be determined using analytical HPLC first.[8]
-
Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing the pure this compound.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.[8]
Visualizations
Caption: General workflow for this compound synthesis and purification.
Caption: Troubleshooting logic for low purity of crude this compound.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oxfordglobal.com [oxfordglobal.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
- 13. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
Strategies to enhance LinTT1 peptide's tumor penetration efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the LinTT1 peptide to enhance its tumor penetration efficacy.
Frequently Asked Questions (FAQs)
1. What is the this compound and what is its mechanism of action?
The this compound (sequence: AKRGARSTA) is a tumor-penetrating peptide designed to home to and penetrate tumors.[1][2][3] Its primary mechanism involves binding to the p32/gC1qR protein, which is overexpressed on the surface of tumor cells, tumor endothelial cells, and tumor-associated macrophages.[1][2][3][4][5] LinTT1 contains a C-end Rule (CendR) motif, which, after an initial binding event, is believed to trigger a transport pathway that facilitates the penetration of the peptide and its cargo deep into the tumor tissue.[1]
2. What are the primary strategies to enhance the tumor penetration of LinTT1?
The main strategies to improve LinTT1's efficacy include:
-
Conjugation to Nanoparticles: Attaching LinTT1 to nanocarriers like liposomes or iron oxide nanoworms can improve payload delivery, stability, and tumor homing.[1][2][4][5]
-
Co-administration with Other Penetration Enhancers: Using LinTT1 in conjunction with other peptides, such as iRGD, can synergistically increase the penetration of co-administered therapeutic agents.[6][7][8] iRGD enhances vascular and tissue permeability in a tumor-specific manner by binding to αv integrins and then, after cleavage, to neuropilin-1 (NRP-1).[6][8]
-
Peptide Modification: Chemical modifications like cyclization or the substitution of L-amino acids with D-enantiomers can increase the peptide's stability against proteolytic degradation.[9][10]
-
Fusion with Therapeutic Moieties: LinTT1 can be fused with pro-apoptotic peptides, such as D(KLAKLAK)2, to create a single agent with both targeting and therapeutic functions.[1][3]
3. What are the known off-target accumulation sites for LinTT1 and other cell-penetrating peptides?
Biodistribution studies of cell-penetrating peptides often show accumulation in highly perfused, capillary-rich organs. For LinTT1 and similar peptides, researchers should monitor for potential accumulation in the liver, spleen, and kidneys, which are involved in clearance.[1][11]
Troubleshooting Guides
Section 1: Peptide Synthesis and Handling
| Problem | Possible Cause | Recommended Solution |
| Low yield during custom synthesis of modified LinTT1. | Complex sequences, such as those with repetitive motifs or hydrophobic amino acids, can lead to aggregation and incomplete synthesis.[12] Post-synthesis modifications can also be challenging.[12] | For long or complex sequences, consider a segmented synthesis approach where shorter fragments are synthesized and then ligated.[12] The use of solubilizing tags like PEG can also help reduce aggregation.[12] |
| Peptide degradation and loss of activity in storage. | Peptides are susceptible to degradation from repeated freeze-thaw cycles, oxidation (especially those with Cys, Met, or Trp), and microbial contamination.[13][14] | Aliquot the lyophilized peptide into single-use amounts to avoid freeze-thaw cycles.[13] Store at -20°C or lower, protected from light.[14] For oxidation-sensitive peptides, consider storing under an inert gas like argon.[15] |
| Inconsistent results between different batches of synthesized peptide. | Variations in peptide purity, the presence of TFA counter-ions from purification, or endotoxin (B1171834) contamination can all lead to inconsistent experimental outcomes.[14] | Ensure high purity (≥95%) for all peptide batches. Request TFA removal and endotoxin testing from your synthesis provider, especially for cellular assays, as TFA can inhibit cell proliferation and endotoxins can trigger unwanted immune responses.[14] |
| Difficulty dissolving the lyophilized this compound. | The solubility of a peptide is highly dependent on its amino acid sequence and modifications. Improper solvent selection can lead to incomplete dissolution or aggregation. | First, consult the theoretical hydropathy index. For a basic peptide like LinTT1, start with sterile water. If solubility is an issue, try a dilute acidic solution (e.g., 10% acetic acid). Sonication can also aid dissolution. Always use sterile buffers for solutions intended for cell culture.[14] |
Section 2: In Vitro Cellular Assays
| Problem | Possible Cause | Recommended Solution |
| Low cellular uptake of LinTT1-conjugated nanoparticles in 2D cell culture. | The target receptor, p32, may have low expression or be inaccessible in the specific cell line or culture conditions. The nanoparticle formulation may not be optimal. | Confirm p32 expression in your cell line using Western blot or flow cytometry. Consider using 3D spheroid models, as they can better mimic the in vivo tumor microenvironment and have shown higher interaction with LinTT1-functionalized liposomes.[5] |
| High background fluorescence in cellular imaging experiments. | Autofluorescence from cells or components of the culture medium can obscure the signal from your fluorescently labeled peptide. | Use high-quality, narrow-bandpass filters. Select a fluorophore in the near-infrared (NIR) range (700-900 nm) to minimize tissue autofluorescence.[16][17] Include an "unlabeled cells" control group to determine the baseline autofluorescence. |
| Toxicity observed in control cells treated with the peptide vehicle. | Solvents like DMSO, used to dissolve the peptide, can be toxic to cells at higher concentrations. | Keep the final concentration of solvents like DMSO below 0.1% in your cell culture medium. Always include a vehicle-only control in your experiments to assess solvent toxicity. |
Section 3: In Vivo Animal Studies
| Problem | Possible Cause | Recommended Solution |
| Poor tumor penetration of LinTT1-drug conjugates in xenograft models. | The "binding-site barrier" can trap high-affinity targeting agents at the tumor periphery, preventing deeper penetration.[1] The peptide may be rapidly cleared from circulation before it can accumulate in the tumor.[11] | Interestingly, LinTT1 was identified as having a lower affinity for p32 compared to other candidates, which may help overcome the binding-site barrier.[1] To improve circulation time, consider PEGylation of the peptide or its nanocarrier. Co-administration with a peptide like iRGD can also significantly enhance tumor penetration of a co-injected drug.[6] |
| Weak signal or high background in in vivo fluorescence imaging. | Limited tissue penetration of light, especially in the visible spectrum, can lead to a poor signal-to-noise ratio.[16][18] Non-specific uptake of the probe can cause high background. | Use NIR fluorophores for deeper tissue penetration.[18] Allow sufficient time for the probe to accumulate in the tumor and for the background signal in non-target tissues to clear. Include a control group injected with an untargeted, labeled nanoparticle to assess non-specific accumulation (EPR effect). |
| Unexpected off-target effects or toxicity. | Modifications to the this compound or the conjugated drug/nanoparticle could result in unforeseen interactions with healthy tissues. | Conduct thorough biodistribution studies to quantify accumulation in major organs.[11][19] Perform preliminary toxicology studies to determine the maximum tolerated dose (MTD) of the new conjugate. |
Quantitative Data Summary
Table 1: Efficacy of Co-administration Strategy with iRGD Peptide
| Therapeutic Agent | Tumor Model | Fold Increase in Tumor Accumulation (Co-administration vs. Drug Alone) | Reference |
| Doxorubicin (0.6 kDa) | 22Rv1 Prostate | 7-fold | [6] |
| Trastuzumab (150 kDa) | BT474 Breast | 40-fold | [6] |
| Paclitaxel-loaded PLGA Nanoparticles | Colorectal | Promoted selective delivery and deep penetration into tumor parenchyma | [20] |
Table 2: Cellular Interaction of LinTT1-Functionalized Liposomes
| Cell Type | Assay | Observation | Reference |
| M2 Primary Human Macrophages | Internalization Study | 50% of nanovesicles internalized, 50% associated with the cell surface | [4][5] |
| 3D Breast Cancer Spheroids | Interaction Study | Higher interaction compared to non-functionalized liposomes | [4][5] |
| 4T1 Cells | Confocal Microscopy & Flow Cytometry | Enhanced cellular uptake compared to non-functionalized liposomes | [21] |
Experimental Protocols
Protocol 1: Preparation of LinTT1-Functionalized Liposomes
This protocol is adapted from d'Avanzo et al. (2021).[4]
-
Lipid Film Hydration:
-
Co-dissolve lipids (e.g., DPPC, DPPS, Cholesterol) and a maleimide-functionalized lipid (e.g., DSPE-PEG2000-maleimide) in a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the film with a buffer solution (e.g., PBS) containing the drug to be encapsulated. This process should be done above the phase transition temperature of the lipids.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Peptide Conjugation:
-
Incubate the prepared liposomes with the this compound (which should have a terminal cysteine for conjugation to the maleimide (B117702) group) at room temperature for several hours.
-
The maleimide group on the liposome (B1194612) surface will react with the sulfhydryl group of the cysteine on the this compound to form a stable thioether bond.
-
-
Purification and Characterization:
-
Remove unconjugated peptide using a purification method such as dialysis or size exclusion chromatography.
-
Characterize the final LinTT1-functionalized liposomes for size, zeta potential, and peptide conjugation efficiency.
-
Protocol 2: In Vivo Tumor Homing and Penetration Assay
This protocol is a general guide for assessing tumor targeting using fluorescence imaging.
-
Animal Model:
-
Establish tumors in immunocompromised mice by subcutaneously or orthotopically injecting cancer cells (e.g., 4T1 breast cancer cells).[21] Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Probe Administration:
-
Conjugate a near-infrared (NIR) fluorophore to the this compound or LinTT1-nanoparticle construct.
-
Systemically administer the fluorescently labeled probe to tumor-bearing mice via tail vein injection. Include control groups receiving an untargeted probe or free fluorophore.
-
-
In Vivo Imaging:
-
Ex Vivo Analysis:
-
At the final time point, euthanize the mice and excise the tumor and major organs (liver, lungs, spleen, kidneys, heart).
-
Image the excised organs and tumors to quantify the fluorescence intensity and determine the biodistribution of the probe.[21]
-
-
Microscopy (Penetration Analysis):
-
Fix, section, and stain the tumor tissue with relevant markers (e.g., DAPI for nuclei, CD31 for blood vessels).
-
Use confocal microscopy to visualize the distribution of the fluorescent probe within the tumor tissue relative to the blood vessels, which will indicate the extent of tumor penetration.
-
Visualizations
Caption: Workflow for developing and testing a LinTT1-nanoparticle conjugate.
Caption: Proposed mechanism of LinTT1-mediated tumor penetration and drug delivery.
Caption: Troubleshooting decision tree for poor in vivo tumor accumulation.
References
- 1. Tumor-penetrating nanosystem strongly suppresses breast tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerbiology.ee [cancerbiology.ee]
- 3. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-functionalized liposomes for targeted breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-administration of kla-TAT peptide and iRGD to enhance the permeability on A549 3D multiple sphere cells and accumulation on xenograft mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. genscript.com [genscript.com]
- 14. genscript.com [genscript.com]
- 15. m.youtube.com [m.youtube.com]
- 16. In vivo Imaging with Antibodies and Engineered Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Bio-imaging Using Chlorotoxin-based Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Modifying the LinTT1 peptide sequence for improved targeting
Welcome to the technical support center for the modification of the LinTT1 peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to improve the targeting capabilities of the this compound.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of the this compound and its known target?
The this compound is a tumor-penetrating peptide with the amino acid sequence AKRGARST.[1] It targets the p32 protein (also known as gC1qR), which is overexpressed on the surface of various cancer cells, including those in peritoneal carcinoma and glioblastoma.[1][2][3]
Q2: I want to improve the targeting efficacy of LinTT1. What are some common modification strategies I can explore?
Several strategies can be employed to enhance the stability, binding affinity, and overall targeting performance of peptides like LinTT1. These include:
-
Amino Acid Substitution: Replacing specific amino acids with natural or unnatural counterparts can improve binding affinity and stability.[4][5] For instance, substituting with D-amino acids can increase resistance to proteolytic degradation.[5][6]
-
N-terminal and C-terminal Modifications: Modifications at the peptide's ends, such as N-terminal acetylation and C-terminal amidation, can protect against exopeptidases, thereby increasing in vivo stability.[5][6]
-
Cyclization: Creating a cyclic version of the this compound, either head-to-tail or through side-chain linkage, can enhance structural rigidity and resistance to enzymatic degradation.[7][8]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the peptide's hydrodynamic size, prolonging its circulation half-life and potentially reducing immunogenicity.[4]
-
Lipidation: The addition of fatty acid chains can enhance the peptide's interaction with cell membranes and improve its pharmacokinetic profile.[6]
Q3: How can I determine which amino acids in the LinTT1 sequence are most important for p32 binding?
A systematic approach to identifying key residues is to perform an Alanine (B10760859) Scan . This involves sequentially replacing each amino acid in the LinTT1 sequence with alanine and then evaluating the binding affinity of each resulting peptide analog to the p32 receptor. A significant decrease in binding affinity upon substitution of a particular residue indicates its importance for the interaction.
Troubleshooting Guides
Problem 1: My modified this compound shows poor solubility.
-
Initial Assessment: Before dissolving the entire batch, test the solubility of a small amount of the peptide in your desired buffer.[9]
-
Solvent Selection: For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by slow, drop-wise addition to your aqueous buffer while stirring, can be effective.[9][10]
-
pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer to be at least one unit above or below the pI can significantly improve solubility.[11]
-
Solubilization Aids: For peptides prone to aggregation, the addition of chaotropic agents like 6M guanidine (B92328) hydrochloride or 8M urea (B33335) can aid in solubilization.[10]
-
Sonication: Brief sonication can help to break up peptide aggregates and facilitate dissolution.[9]
Problem 2: My modified this compound is rapidly degraded in serum.
-
Increase Proteolytic Resistance:
-
N- and C-terminal capping: Acetylate the N-terminus and amidate the C-terminus to block exopeptidase activity.[6]
-
Incorporate D-amino acids: Replace key L-amino acids with their D-isomers to make the peptide unrecognizable to proteases.[5][6]
-
Cyclization: A cyclic structure is generally more resistant to enzymatic degradation than a linear one.[7][8]
-
-
PEGylation: The addition of PEG can shield the peptide from proteases and reduce renal clearance.[4]
Problem 3: The binding affinity of my modified this compound to p32 is lower than the wild-type peptide.
-
Re-evaluate Modification Strategy: The modification may have altered the conformation of the peptide in a way that hinders its interaction with the p32 binding pocket.
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize a series of analogs with different modifications at the same position to understand the structural requirements for binding.
-
Computational Modeling: Molecular docking studies can provide insights into the binding mode of your modified peptide and help guide the design of new analogs with improved affinity.
Data Presentation
Table 1: Example of Alanine Scan Data for this compound
| Peptide Sequence | Modification | Binding Affinity (Kd, nM) | Fold Change vs. Wild-Type |
| AKRGARST | Wild-Type | 50 | 1.0 |
| A KRGARST | A1A | 65 | 1.3 |
| AA RGARST | K2A | 550 | 11.0 |
| AKA GARST | R3A | 800 | 16.0 |
| AKRA ARST | G4A | 45 | 0.9 |
| AKRGA RST | A5A | 55 | 1.1 |
| AKRGAA ST | R6A | 950 | 19.0 |
| AKRGARA T | S7A | 150 | 3.0 |
| AKRGARSA | T8A | 120 | 2.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Comparison of Different Modification Strategies for LinTT1
| Modification Strategy | Example Modified Sequence | Serum Stability (t1/2, min) | Binding Affinity (Kd, nM) | Cellular Uptake (% of control) |
| Wild-Type | AKRGARST | 15 | 50 | 100 |
| N- & C-terminal Capping | Ac-AKRGARST-NH2 | 45 | 55 | 95 |
| Cyclization (Head-to-Tail) | cyclo(AKRGARST) | 120 | 70 | 85 |
| D-Amino Acid Substitution | A(d-K)RGA(d-R)ST | >240 | 65 | 90 |
| PEGylation | PEG-AKRGARST | >360 | 80 | 75 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Modified LinTT1 Peptides
This protocol outlines the general steps for synthesizing modified LinTT1 peptides using Fmoc chemistry.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amidation) in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (including any modified amino acids) with a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid mixture to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Binding Affinity Assay using Surface Plasmon Resonance (SPR)
This protocol describes how to measure the binding affinity of modified LinTT1 peptides to the p32 protein.
-
Chip Preparation: Immobilize recombinant p32 protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Peptide Preparation: Prepare a series of dilutions of the modified this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement:
-
Inject the peptide solutions over the sensor chip surface at a constant flow rate.
-
Record the association and dissociation phases of the binding interaction.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Protocol 3: Cellular Uptake Assay using Flow Cytometry
This protocol details a method to quantify the internalization of fluorescently labeled modified LinTT1 peptides into p32-expressing cancer cells.
-
Peptide Labeling: Label the modified LinTT1 peptides with a fluorescent dye (e.g., FITC, Cy5).
-
Cell Culture: Culture p32-expressing cancer cells in appropriate media until they reach 70-80% confluency.
-
Incubation: Incubate the cells with the fluorescently labeled peptides at various concentrations for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells with cold PBS to remove any non-internalized peptide.
-
Trypsinization: Detach the cells from the culture plate using trypsin.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the amount of internalized peptide.
Visualizations
Caption: Workflow for modifying and evaluating the this compound.
Caption: LinTT1 targeting and internalization pathway.
Caption: Troubleshooting workflow for peptide solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. cancerbiology.ee [cancerbiology.ee]
- 4. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 5. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. abyntek.com [abyntek.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Addressing solubility issues of the LinTT1 peptide
Welcome to the technical support center for the LinTT1 peptide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of the this compound, with a particular focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its primary application?
A1: The this compound is a tumor-penetrating peptide with the amino acid sequence AKRGARST.[1] Its primary application is in cancer research and drug development as a targeting ligand. It specifically binds to the p32 protein (also known as gC1qR), which is overexpressed on the surface of various cancer cells and tumor-associated macrophages.[1] This targeting ability allows for the delivery of conjugated nanoparticles, liposomes, or therapeutic agents to the tumor microenvironment.
Q2: What is the mechanism of tumor penetration for the this compound?
A2: The this compound facilitates tumor penetration through a multi-step process. Initially, it binds to the p32 receptor on the surface of tumor cells. Subsequently, it is cleaved by urokinase-type plasminogen activator (uPA), an enzyme often upregulated in the tumor microenvironment. This cleavage exposes a C-terminal C-end Rule (CendR) motif (R/KXXR/K). This exposed motif then binds to Neuropilin-1 (NRP-1), a receptor that mediates cellular internalization and tissue penetration, allowing the peptide and its cargo to move deeper into the tumor tissue.[2][3][4][5]
Q3: What are the main challenges when working with the this compound?
A3: A primary challenge when working with the this compound, as with many peptides, is achieving and maintaining its solubility in aqueous solutions. Due to its amino acid composition, it can be prone to aggregation and precipitation, which can affect experimental reproducibility and therapeutic efficacy.
Q4: How should lyophilized this compound be stored?
A4: Lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to prevent degradation from moisture. Under these conditions, the peptide can be stable for several years.
Q5: How should reconstituted this compound solutions be stored?
A5: Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation. For short-term storage (a few days), 4°C may be acceptable, but for longer periods, frozen storage is essential.
Troubleshooting Guide: Addressing Solubility Issues
This guide provides a systematic approach to troubleshoot solubility problems with the this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Lyophilized peptide does not dissolve in aqueous buffer (e.g., PBS). | The peptide may have a net positive charge at neutral pH, leading to poor solubility in standard buffers. | 1. Assess Peptide Characteristics: The LinTT1 sequence (AKRGARST) contains basic residues (Arginine, Lysine), giving it a net positive charge at neutral pH. This can sometimes lead to solubility challenges in standard buffers. 2. Use an Acidic Solution: Try dissolving the peptide in a small amount of a dilute acidic solution, such as 10% acetic acid, and then slowly dilute it with your aqueous buffer to the desired final concentration.[6] 3. Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.[6] |
| Peptide precipitates out of solution after initial dissolution. | The solubility limit of the peptide in the chosen solvent has been exceeded. | 1. Reduce Concentration: Your working concentration may be too high. Try preparing a more dilute stock solution. 2. Add a Co-solvent: For hydrophobic peptides, a small amount of an organic solvent can improve solubility. Start by dissolving the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO) (e.g., 30-50 µL for 1 mg of peptide) and then slowly add the aqueous buffer dropwise while vortexing to the desired final concentration.[6][7] Ensure the final DMSO concentration is compatible with your experimental system (typically ≤0.5% for cell-based assays).[7][8] 3. Incorporate a Surfactant: A study has shown successful dissolution of a FAM-labeled this compound in PBS containing 0.25% Pluronic F-68 (P188). This non-ionic surfactant can help to prevent aggregation. |
| Solution appears cloudy or contains visible particulates. | The peptide has aggregated and is not fully dissolved. | 1. Centrifugation: Before use, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble aggregates. Carefully collect the supernatant for your experiment. 2. Re-evaluate Dissolution Method: The initial dissolution may not have been complete. Try the alternative solvents and methods listed above. 3. Pilot Solubility Test: Before dissolving the entire batch, always perform a small-scale solubility test with a small amount of the peptide to determine the optimal solvent and concentration. |
| Inconsistent experimental results. | Inconsistent peptide solubility and concentration between experiments. | 1. Standardize Protocol: Strictly adhere to a standardized protocol for peptide reconstitution, including the solvent, concentration, mixing method, and storage conditions. 2. Quantify Peptide Concentration: After dissolution, accurately determine the peptide concentration using a method such as UV-Vis spectrophotometry (if the peptide contains aromatic residues, which LinTT1 does not) or a colorimetric peptide assay (e.g., BCA assay). 3. Fresh Preparations: Whenever possible, use freshly prepared peptide solutions for your experiments to minimize issues arising from storage-related degradation or aggregation. |
Data Presentation: Solubility Recommendations
| Solvent/Buffer | Recommended Concentration | Remarks |
| Sterile Water | Pilot test recommended (start with 1 mg/mL) | As a basic peptide, solubility in pure water may be limited. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Pilot test recommended (start with 1 mg/mL) | May require the addition of a surfactant for improved solubility. A FAM-labeled version was successfully dissolved in PBS with 0.25% Pluronic F-68. |
| 10% Acetic Acid | For initial stock preparation | Use a minimal volume to dissolve the peptide, then dilute with the desired buffer. |
| Dimethyl Sulfoxide (DMSO) | High (can serve as a stock solution) | Dissolve completely in 100% DMSO first, then slowly dilute with aqueous buffer. Final concentration in assays should be kept low (e.g., <0.5%).[7][8] |
| Tetrahydrofuran (THF) / Water Mixture | Not specified | An amine-terminated version of LinTT1 was found to be soluble in a THF/water mixture with as little as 5% water. This is more relevant for specific chemical conjugation reactions. |
| Anhydrous Dimethylformamide (DMF) | Not specified | Used for dissolving a LinTT1-polymer conjugate. Relevant for specific chemical synthesis and conjugation protocols. |
Experimental Protocols
Protocol 1: General Reconstitution of this compound
-
Preparation: Allow the lyophilized this compound vial to warm to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solubility Test (Recommended): Weigh a small amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Initial Dissolution Attempt (Aqueous):
-
Add a calculated volume of sterile, distilled water to achieve a concentration of 1 mg/mL.
-
Vortex gently. If the peptide does not dissolve completely, proceed to the next step.
-
-
Acidic Dissolution:
-
To the same tube, add 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
Once dissolved, you can slowly dilute this stock solution with your desired experimental buffer to the final working concentration.
-
-
Organic Solvent Dissolution (for hydrophobic applications or if aqueous methods fail):
-
To a fresh 1 mg aliquot of the peptide, add a small volume (30-50 µL) of 100% DMSO.
-
Vortex until the peptide is completely dissolved.
-
Slowly add this stock solution dropwise to your vigorously stirring aqueous buffer to the desired final concentration. Be mindful of the final DMSO concentration.
-
-
Storage: Aliquot the reconstituted peptide solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of LinTT1 for In Vitro Cell-Based Assays
-
Reconstitution: Based on your pilot solubility test, reconstitute the this compound to a stock concentration of 1-5 mg/mL in an appropriate solvent (e.g., sterile water with a small amount of acetic acid, or DMSO).
-
Sterilization: If the initial solvent was not sterile, filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Dilution: Prepare working solutions by diluting the stock solution in your cell culture medium. If using a DMSO stock, ensure the final concentration of DMSO in the medium is non-toxic to your cells (typically ≤0.5%).[7][8]
-
Application: Add the diluted this compound solution to your cell cultures for the desired treatment period.
Mandatory Visualizations
LinTT1 Signaling Pathway for Tumor Penetration
Caption: this compound's mechanism of tumor penetration.
Experimental Workflow for LinTT1 Solubilization
Caption: Decision workflow for solubilizing this compound.
Logical Relationship of Factors Affecting LinTT1 Solubility
Caption: Interacting factors that influence LinTT1 solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. A widespread viral entry mechanism: The C-end Rule motif–neuropilin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of a C-end rule peptide to neuropilin-1 receptor: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A widespread viral entry mechanism: The C-end Rule motif-neuropilin receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. lifetein.com [lifetein.com]
How to prevent degradation of LinTT1 peptide during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of the LinTT1 peptide to prevent its degradation. The information is presented in a question-and-answer format to directly address common concerns.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of the this compound and are there common variants?
The core amino acid sequence of the this compound is AKRGARST.[1] However, for experimental purposes, particularly for conjugation to nanoparticles or other molecules, a cysteine residue is often added to the C-terminus. This results in sequences such as AKRGARSTC or enables conjugation via maleimide-thiol chemistry.[2][3] The presence of this terminal cysteine is a critical factor to consider for storage and handling due to its reactivity.
Q2: What are the primary degradation pathways for the this compound?
While specific degradation pathways for LinTT1 have not been extensively published, based on its amino acid sequence (AKRGARST) and the common addition of a C-terminal cysteine, the following degradation routes are most likely:
-
Oxidation: The cysteine residue, if present, is highly susceptible to oxidation. This can lead to the formation of disulfide bonds, resulting in dimerization or oligomerization of the peptide.[4][5] Methionine is not present in the core sequence, which is another common site of oxidation in peptides.
-
Hydrolysis: Like all peptides, LinTT1 can undergo hydrolysis of its peptide bonds. This is accelerated at non-optimal pH values.[5]
-
Deamidation: The sequence does not contain asparagine (N) or glutamine (Q), which are prone to deamidation.[6]
-
Aggregation: Peptides can sometimes aggregate, especially at high concentrations or in certain buffers.[4]
Q3: How should I store the lyophilized this compound?
For optimal stability, lyophilized this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. For very long-term storage, -80°C is preferable.[6][7][8] | Low temperatures significantly slow down chemical degradation reactions. |
| Light | Store in the dark (e.g., in an amber vial or inside a box). | Protects against light-induced degradation. |
| Moisture | Keep in a tightly sealed container with a desiccant. | Moisture can accelerate hydrolysis and other degradation pathways.[7] |
Q4: I need to use the this compound in solution. How should I prepare and store it?
The stability of peptides in solution is significantly lower than in their lyophilized form.[8] Follow these guidelines for preparing and storing LinTT1 solutions:
| Parameter | Recommendation | Rationale |
| Reconstitution | Allow the lyophilized peptide to warm to room temperature before opening the vial to prevent condensation.[7] Use a sterile, appropriate buffer for reconstitution. | Prevents introduction of moisture and contamination. |
| Solvent/Buffer | For general use, sterile buffers with a slightly acidic pH of 5-6 are recommended.[7] The choice of solvent may depend on the specific application. | Minimizes degradation pathways that are accelerated at neutral or basic pH, such as oxidation of cysteine. |
| Concentration | Prepare the lowest concentration necessary for your experiment. | Peptides can adsorb to vial surfaces, and this effect is more pronounced at lower concentrations.[7] |
| Storage Temperature | Store aliquots at -20°C or -80°C.[6][7] | Freezing slows down degradation in solution. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles.[7] | Freeze-thaw cycles can lead to peptide degradation and aggregation. |
| Duration of Storage | Use peptide solutions as quickly as possible. For storage longer than a few days, freezing is essential.[6] | Peptide stability in solution is limited. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced peptide activity in experiments. | Peptide degradation due to improper storage or handling. | Review storage conditions (temperature, light, moisture). Ensure proper reconstitution and handling procedures were followed. Prepare fresh peptide solutions. |
| Precipitate observed in the peptide solution. | Peptide aggregation or poor solubility. | Try sonicating the solution briefly. Consider using a different, appropriate solvent or buffer system. Ensure the pH of the solution is optimal for the peptide's solubility. |
| Inconsistent experimental results. | Inconsistent peptide concentration due to adsorption to vials or multiple freeze-thaw cycles. | Use low-binding tubes for storage.[7] Aliquot the peptide solution after reconstitution to avoid repeated freeze-thaw cycles.[6][7] |
| Evidence of peptide dimerization (e.g., in mass spectrometry). | Oxidation of the C-terminal cysteine leading to disulfide bond formation. | If dimerization is undesirable for the application, consider using a reducing agent like DTT or TCEP in your buffer, but be mindful of its compatibility with your experiment. Store the peptide under an inert gas (e.g., argon or nitrogen). |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Remove the vial of lyophilized this compound from the freezer and allow it to equilibrate to room temperature in a desiccator for at least 20-30 minutes.[6]
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Prepare the desired sterile buffer (e.g., sterile water, PBS, or a buffer with a pH of 5-6).
-
Under sterile conditions, add the appropriate volume of the buffer to the vial to achieve the desired stock concentration.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking.[7]
-
If not for immediate use, aliquot the stock solution into low-binding tubes and store at -20°C or -80°C.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Potential degradation pathways for cysteine-terminated this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of LinTT1-peptide conjugation on the properties of poly(ethylene glycol)-block-(ε-caprolactone) nanoparticles prepared by the nanoprecipitation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
LinTT1 Peptide Research: A Technical Support Center
Welcome to the technical support center for LinTT1 peptide research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its mechanism of action?
The this compound is a tumor-penetrating peptide with the amino acid sequence AKRGARST.[1] It targets tumors by binding to the p32 protein (also known as gC1qR or C1QBP), which is overexpressed on the surface of various cancer cells and tumor-associated macrophages.[2][3][4] Following binding to p32, LinTT1 can be cleaved by tumor-associated proteases like urokinase-type plasminogen activator (uPA), exposing a C-end Rule (CendR) motif. This motif then binds to neuropilin-1 (NRP-1), triggering a cellular uptake and transport pathway that enhances the penetration of the peptide and its conjugated cargo into the tumor tissue.[5]
Q2: What are the primary research applications of the this compound?
LinTT1 is primarily used as a targeting ligand to enhance the delivery of various therapeutic and imaging agents to tumors. Its ability to improve tumor penetration makes it a valuable tool for:
-
Targeted drug delivery: Conjugating chemotherapeutic drugs, pro-apoptotic peptides, or other therapeutic molecules to LinTT1 can increase their concentration at the tumor site, potentially enhancing efficacy and reducing systemic toxicity.[1]
-
Tumor imaging: LinTT1 can be attached to imaging agents (e.g., fluorescent dyes, radioisotopes) or contrast agents loaded into nanoparticles to improve the visualization of tumors.[5]
-
Nanoparticle delivery: Functionalizing nanoparticles (e.g., liposomes, iron oxide nanoworms, polymersomes) with LinTT1 enhances their accumulation and penetration into tumors.[1][5]
Q3: What are some common challenges encountered in this compound research?
Researchers may face several challenges, many of which are common to peptide-based research in general. These include:
-
Peptide Stability: LinTT1, like other peptides, can be susceptible to degradation by proteases in serum and other biological fluids, which can limit its in vivo efficacy.[6]
-
Solubility and Aggregation: The physicochemical properties of the this compound can influence its solubility and tendency to aggregate, which can affect its biological activity and create challenges in formulation and handling.
-
Conjugation Efficiency: Attaching LinTT1 to nanoparticles or cargo molecules requires careful optimization of conjugation chemistry to ensure efficient and stable linkage without compromising the peptide's binding activity.
-
Off-Target Effects: While LinTT1 targets p32, which is overexpressed in tumors, basal expression in some normal tissues could lead to off-target accumulation.
-
In vivo Barriers: Despite its tumor-penetrating properties, delivering LinTT1-conjugated therapies to solid tumors in vivo still faces challenges such as crossing the endothelial barrier and navigating the complex tumor microenvironment.
Troubleshooting Guides
Problem 1: Low Yield or Inefficient Conjugation of LinTT1 to Nanoparticles
| Possible Cause | Verification | Suggested Solution |
| Inefficient conjugation chemistry | Analyze the reaction mixture using techniques like HPLC or SDS-PAGE to check for unreacted peptide and nanoparticles. | - Optimize the molar ratio of peptide to nanoparticle. - Ensure the pH of the reaction buffer is optimal for the chosen conjugation chemistry (e.g., maleimide-thiol coupling is most efficient at pH 6.5-7.5). - Consider using a different conjugation strategy if the current one is consistently inefficient. |
| Peptide degradation during conjugation | Analyze the peptide stock solution and the reaction mixture for degradation products using mass spectrometry. | - Use fresh, high-quality peptide. - Minimize the reaction time and temperature. - Ensure the absence of proteases in the reaction buffer. |
| Steric hindrance | If the nanoparticle is densely coated with other molecules (e.g., PEG), the conjugation site for LinTT1 may be inaccessible. | - Use longer linker molecules to extend the peptide from the nanoparticle surface. - Optimize the density of other surface modifications to allow space for LinTT1 conjugation. |
Problem 2: Poor Solubility or Aggregation of this compound
| Possible Cause | Verification | Suggested Solution |
| Hydrophobic nature of the peptide or its modification | Observe the solution for cloudiness or precipitate. Use dynamic light scattering (DLS) to detect aggregates. | - The LinTT1 sequence (AKRGARST) is relatively hydrophilic. If solubility is an issue, it may be due to modifications or the lyophilized powder's formulation. - For basic peptides like LinTT1 (net charge of +2 at neutral pH), dissolving in a slightly acidic buffer (e.g., 10% acetic acid) can improve solubility. - If aggregation persists, consider using a small amount of an organic solvent like DMSO for initial dissolution, followed by dilution in the aqueous buffer. |
| pH of the solution is close to the isoelectric point (pI) | Calculate the theoretical pI of the peptide. Measure the pH of the solution. | - Adjust the pH of the buffer to be at least 2 units away from the pI to increase the net charge and electrostatic repulsion between peptide molecules. |
| High peptide concentration | The issue is more pronounced at higher concentrations. | - Work with lower peptide concentrations whenever possible. - Prepare fresh solutions before each experiment. |
Problem 3: Inconsistent or Low Cellular Uptake of LinTT1-Conjugates
| Possible Cause | Verification | Suggested Solution |
| Low p32 expression on target cells | Perform Western blot or flow cytometry to quantify the cell surface expression of p32 on your target cell line. | - Select cell lines with confirmed high cell-surface p32 expression for your experiments. - Note that p32 is primarily a mitochondrial protein, and its surface expression can be variable.[4] |
| Ineffective cleavage of LinTT1 by uPA | Check the literature for uPA expression levels in your chosen cell line. | - If uPA levels are low, the CendR-mediated penetration pathway may not be efficiently activated. Consider using cell lines with known high uPA expression. |
| Endosomal entrapment of the conjugate | Use confocal microscopy to visualize the intracellular localization of a fluorescently labeled LinTT1-conjugate. Look for punctate staining indicative of endosomal/lysosomal localization. | - Co-administer with endosomolytic agents, although this can increase toxicity. - Design conjugates with pH-sensitive linkers that release the cargo in the acidic environment of endosomes. |
Quantitative Data
| Parameter | Value | Method | Source |
| Dissociation Constant (Kd) of TT1 peptide (CKRGARSTC) for p32 | 1.6 - 2.3 µM | Fluorescence Polarization | [2] |
| IC50 of Paclitaxel in SKOV3 cells | 3.19 nM | Crystal Violet Staining | [3] |
| IC50 of Paclitaxel in SKOV3-TR (paclitaxel-resistant) cells | 2176.01 nM | Crystal Violet Staining | [3] |
Experimental Protocols
Protocol 1: this compound Conjugation to Maleimide-Functionalized Liposomes
This protocol describes the conjugation of a cysteine-terminated this compound to pre-formed liposomes containing a maleimide-functionalized lipid.
Materials:
-
Cysteine-terminated this compound (e.g., C-AKRGARST)
-
Maleimide-functionalized liposomes (e.g., containing DSPE-PEG(2000)-Maleimide)
-
HEPES buffer (20 mM, 150 mM NaCl, pH 6.5-7.5)
-
Sepharose CL-4B column for purification
-
Ellman's reagent for quantifying free thiols
Methodology:
-
Peptide Dissolution: Dissolve the lyophilized C-LinTT1 peptide in the HEPES buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, refer to the troubleshooting guide.
-
Liposome (B1194612) Preparation: Prepare the maleimide-functionalized liposomes according to your established protocol.
-
Conjugation Reaction:
-
Add the C-LinTT1 peptide solution to the liposome suspension at a molar ratio of approximately 10:1 (peptide:maleimide-lipid).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
-
Purification:
-
Separate the LinTT1-conjugated liposomes from unreacted peptide by size-exclusion chromatography using a Sepharose CL-4B column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the liposomes (typically the turbid fractions that elute first).
-
-
Characterization:
-
Determine the concentration of lipid in the purified liposome fraction using a phosphate (B84403) assay.
-
Quantify the amount of conjugated peptide. This can be done indirectly by measuring the amount of unreacted peptide in the later fractions or by using a fluorescently labeled peptide and measuring the fluorescence of the liposome fraction.
-
Protocol 2: In Vitro Cellular Uptake Assay using Flow Cytometry
This protocol quantifies the cellular uptake of fluorescently labeled LinTT1-conjugated nanoparticles.
Materials:
-
Fluorescently labeled LinTT1-nanoparticles (e.g., LinTT1-Liposomes-FITC)
-
Target cancer cells (e.g., SKOV-3)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
Treatment:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add fresh medium containing the fluorescently labeled LinTT1-nanoparticles at various concentrations. Include a control with unlabeled nanoparticles.
-
Incubate for the desired time points (e.g., 1, 4, 24 hours) at 37°C.
-
-
Cell Harvesting:
-
After incubation, remove the treatment medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a FACS tube.
-
-
Staining and Analysis:
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in cold FACS buffer.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Gate on the live cell population and quantify the mean fluorescence intensity (MFI) as a measure of nanoparticle uptake.
-
Visualizations
LinTT1 Signaling and Penetration Pathway
Caption: A diagram illustrating the proposed mechanism of LinTT1-mediated tumor targeting and penetration.
Experimental Workflow for In Vivo Tumor Targeting Study
Caption: A flowchart outlining the key steps in a typical in vivo study to evaluate tumor targeting of LinTT1-nanoparticles.
Logical Troubleshooting Flowchart for Low Peptide Activity
Caption: A logical flowchart to guide researchers in troubleshooting experiments where the this compound shows low activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New p32/gC1qR Ligands for Targeted Tumor Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Glutamine Uptake Resensitizes Paclitaxel Resistance in SKOV3-TR Ovarian Cancer Cell via mTORC1/S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of cisplatin-induced anti-tumor response in CT26 syngeneic tumors of three BALB/c substrains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of LinTT1 Peptide-Nanoparticle Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of LinTT1 peptide-nanoparticle conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is it used for nanoparticle functionalization?
A1: LinTT1 is a tumor-penetrating peptide with the amino acid sequence AKRGARSTA.[1] It is used to functionalize nanoparticles to target the p32 protein (also known as gC1qR), which is overexpressed on the surface of various cancer cells and tumor-associated macrophages.[2][3][4] This targeted approach aims to enhance the accumulation and penetration of nanoparticles into tumors for improved therapeutic and diagnostic efficacy.[2][5]
Q2: What are the common methods for conjugating LinTT1 to nanoparticles?
A2: Two common strategies for conjugating peptides like LinTT1 to nanoparticles are "post-conjugation" and "pre-conjugation".
-
Post-conjugation: The this compound is attached to the surface of pre-formed nanoparticles.[6]
-
Pre-conjugation: The this compound is first conjugated to a polymer or lipid, and this conjugate is then used to form the nanoparticle.[6]
The choice of method can affect the final properties of the nanoparticles, with the pre-conjugation method sometimes yielding smaller and more homogeneous nanoparticles.[6]
Q3: How can I confirm that LinTT1 has been successfully conjugated to my nanoparticles?
A3: Several techniques can be used to verify conjugation. Gel permeation chromatography (GPC) and fluorescence measurements (if the peptide is labeled) can confirm the attachment of the peptide to the polymer or nanoparticle.[6] Spectroscopic methods, such as UV-Vis, can also be used to quantify the amount of conjugated peptide, often by measuring the unreacted peptide in the supernatant after purification.[7]
Q4: What is the cellular uptake mechanism of LinTT1-functionalized nanoparticles?
A4: LinTT1-functionalized nanoparticles bind to the p32 protein on the surface of tumor cells.[2][4] Following this initial binding, the this compound can be cleaved by urokinase-type plasminogen activator (uPA), an enzyme often present in the tumor microenvironment. The cleaved peptide then binds to Neuropilin-1 (NRP-1), which triggers a pathway that enhances the penetration of the nanoparticle into the tumor tissue.[4] The nanoparticles are then internalized by the cells, often localizing to the mitochondria.[2]
Troubleshooting Guides
This section addresses common issues encountered during the characterization of this compound-nanoparticle conjugates.
| Problem | Potential Cause | Recommended Solution |
| Increased nanoparticle size and polydispersity after peptide conjugation (Aggregation) | 1. Incorrect pH of conjugation buffer: The pH can affect the surface charge and stability of both the nanoparticles and the peptide.[8] 2. High nanoparticle or peptide concentration: Increased concentrations can promote intermolecular interactions and aggregation.[8] 3. Insufficient surface stabilization: The nanoparticle surface may not be adequately passivated, leading to aggregation upon peptide addition. | 1. Optimize pH: For gold nanoparticles, a pH of 7-8 is often optimal for antibody/peptide conjugation.[8] Perform conjugation at a pH where the nanoparticles and peptide have sufficient repulsive charges. 2. Adjust concentrations: Titrate the concentrations of both the nanoparticles and the peptide to find an optimal ratio that minimizes aggregation. 3. Use stabilizing agents: Incorporate stabilizing agents like PEG onto the nanoparticle surface before or during conjugation. |
| Low or inconsistent peptide conjugation efficiency | 1. Inactive reagents: The coupling agents (e.g., EDC/NHS) or the functional groups on the peptide or nanoparticle may have degraded. 2. Interfering substances in the buffer: Buffers containing primary amines (e.g., Tris) can compete with the peptide for reaction sites. 3. Steric hindrance: The peptide may be too crowded on the nanoparticle surface, preventing further conjugation.[9] | 1. Use fresh reagents: Prepare fresh solutions of coupling agents immediately before use. Ensure the peptide and nanoparticles have been stored correctly. 2. Use appropriate buffers: Use non-amine-containing buffers such as MES or HEPES for amine-reactive crosslinking chemistry. 3. Optimize peptide-to-nanoparticle ratio: Experiment with different molar ratios to find the optimal density of peptide on the surface. |
| Inaccurate size measurement with Dynamic Light Scattering (DLS) | 1. Sample is too concentrated or too dilute: This can lead to multiple scattering or a poor signal-to-noise ratio. 2. Presence of dust or large aggregates: These can disproportionately scatter light and skew the results towards larger sizes.[10] 3. Incorrect solvent parameters: The viscosity and refractive index of the solvent must be accurately entered into the software. | 1. Optimize concentration: Perform a concentration titration to find the ideal range for your specific nanoparticles. 2. Filter the sample: Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) immediately before measurement.[10] 3. Verify solvent properties: Ensure the correct viscosity and refractive index for your buffer are used in the analysis settings. |
| Poor quality Transmission Electron Microscopy (TEM) images | 1. Poor particle dispersion on the grid: Nanoparticles may be aggregated or unevenly distributed. 2. Incorrect staining: The concentration of the negative stain (e.g., uranyl acetate) may be too high or too low, leading to poor contrast.[11] 3. Sample is too thick: The electron beam cannot penetrate a thick sample, resulting in a dark image.[12] | 1. Optimize sample deposition: Adjust the concentration of the nanoparticle suspension and the incubation time on the grid. Consider surface treatment of the grid to improve particle adhesion.[13] 2. Optimize staining protocol: Test different concentrations and staining times to achieve optimal contrast.[11] 3. Dilute the sample: Ensure the sample is sufficiently diluted to form a monolayer of particles on the grid.[12] |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the characterization of peptide-nanoparticle conjugates. Note that these values can vary significantly depending on the nanoparticle type, size, and the specific conjugation chemistry used.
Table 1: Physicochemical Properties of LinTT1-Liposomes
| Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Liposomes | 135.8 ± 3.5 | 0.12 ± 0.03 | -36.6 ± 2.9 |
| LinTT1-Liposomes | 142.3 ± 4.1 | 0.15 ± 0.04 | -29.0 ± 2.3 |
Data adapted from d'Avanzo et al., 2021. The change in zeta potential upon LinTT1 conjugation is indicative of the peptide's positive charge altering the surface charge of the anionic liposomes.[14]
Table 2: General Characterization Parameters for Peptide-Nanoparticle Conjugates
| Parameter | Technique | Typical Values | Significance |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 50 - 200 nm | Indicates the size of the nanoparticle in solution, including the peptide corona. An increase after conjugation is expected. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | A measure of the width of the size distribution. Lower values indicate a more monodisperse sample. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -30 mV to +30 mV | Indicates the surface charge of the nanoparticles. A shift towards a more positive value is expected after conjugation with the cationic this compound.[15] |
| Peptide Conjugation Efficiency | Fluorescence Spectroscopy, UV-Vis Spectroscopy, GPC | 10 - 80% | The percentage of the initial amount of peptide that is successfully conjugated to the nanoparticles. |
Experimental Protocols
Dynamic Light Scattering (DLS) for Size and Polydispersity Measurement
This protocol provides a general method for assessing the hydrodynamic diameter and size distribution of LinTT1-nanoparticle conjugates.
Materials:
-
LinTT1-nanoparticle conjugate suspension
-
Appropriate buffer (e.g., PBS, HEPES), filtered through a 0.22 µm filter
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension in the filtered buffer to an appropriate concentration. The optimal concentration will depend on the nanoparticle material and size and should be determined empirically to avoid multiple scattering effects.
-
Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize. Set the measurement parameters, including the solvent viscosity and refractive index, and the measurement temperature (typically 25°C).
-
Measurement:
-
Carefully pipette the diluted sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for 1-2 minutes.
-
Perform at least three measurements for each sample to ensure reproducibility.
-
-
Data Analysis: The instrument software will generate a size distribution report, providing the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered to indicate a monodisperse sample.
Transmission Electron Microscopy (TEM) for Morphological Characterization
This protocol outlines the steps for visualizing the morphology of LinTT1-nanoparticle conjugates.
Materials:
-
LinTT1-nanoparticle conjugate suspension
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 2% uranyl acetate (B1210297) in water)
-
Deionized water
-
Filter paper
-
Forceps
Procedure:
-
Grid Preparation: Place a TEM grid, carbon-side up, on a piece of filter paper.
-
Sample Adsorption: Apply a small droplet (5-10 µL) of the diluted nanoparticle suspension onto the grid and allow it to adsorb for 1-5 minutes. The optimal time may need to be determined experimentally.
-
Washing (Optional): Wick away the excess liquid with the edge of a piece of filter paper. Wash the grid by carefully touching it to a drop of deionized water to remove any unbound particles or buffer salts.
-
Staining: Apply a droplet of the negative stain solution to the grid for 30-60 seconds.
-
Blotting: Carefully blot away the excess stain using filter paper.
-
Drying: Allow the grid to air-dry completely before inserting it into the TEM.
-
Imaging: Image the nanoparticles at various magnifications to assess their size, shape, and state of aggregation.
Zeta Potential Measurement for Surface Charge Analysis
This protocol describes how to measure the surface charge of LinTT1-nanoparticle conjugates.
Materials:
-
LinTT1-nanoparticle conjugate suspension
-
Low ionic strength buffer (e.g., 10 mM NaCl), filtered
-
Zeta potential measurement instrument
-
Disposable folded capillary cell
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension in the filtered low ionic strength buffer. High ionic strength buffers can compress the electrical double layer and lead to an underestimation of the zeta potential.
-
Instrument Setup: Turn on the instrument and set the measurement parameters, including the solvent properties and temperature.
-
Measurement:
-
Carefully inject the sample into the capillary cell, avoiding the introduction of air bubbles.
-
Place the cell into the instrument.
-
Perform the measurement. The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.
-
-
Data Analysis: The software calculates the electrophoretic mobility and converts it to the zeta potential using the Henry equation. The result is typically reported in millivolts (mV). A shift in the zeta potential value after peptide conjugation can provide evidence of successful surface modification.
Visualizations
Caption: Experimental workflow for LinTT1-nanoparticle conjugates.
Caption: LinTT1-mediated tumor targeting and penetration pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-functionalized liposomes for targeted breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of polymersomes engineered to target p32 protein for detection of small breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Camptothesome Delivery to Colorectal Carcinoma with a Tumor-Penetrating Peptide Targeting p32 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of LinTT1-peptide conjugation on the properties of poly(ethylene glycol)-block-(ε-caprolactone) nanoparticles prepared by the nanoprecipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hiyka.com [hiyka.com]
- 9. mdpi.com [mdpi.com]
- 10. zentriforce.com [zentriforce.com]
- 11. microscopyinnovations.com [microscopyinnovations.com]
- 12. google.com [google.com]
- 13. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Zeta Potential Measurement | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Validating the Targeting Specificity of LinTT1 Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The LinTT1 peptide, with the amino acid sequence AKRGARST, has emerged as a promising tool for targeted drug delivery to tumors.[1] Its efficacy hinges on its specific binding to the p32 protein (also known as the globular C1q receptor, gC1qR), which is overexpressed on the surface of various cancer cells and tumor-associated macrophages.[1][2] This guide provides a comprehensive overview of the experimental methods used to validate the targeting specificity of LinTT1, comparing it with other tumor-homing peptides and presenting supporting data and detailed protocols.
Comparative Analysis of Tumor-Homing Peptides
LinTT1 belongs to a class of tumor-penetrating peptides that can enhance the delivery of therapeutic payloads into the tumor microenvironment. A comparison with other well-known tumor-homing peptides, such as LyP-1 and iRGD, is crucial for selecting the optimal targeting moiety for a specific application.
| Targeting Moiety | Target Receptor(s) | Binding Affinity (Kd) | Key Features |
| LinTT1 | p32/gC1qR | Not explicitly found in searches | Targets p32, which is abundant in the tumor microenvironment.[1] |
| LyP-1 | p32/gC1qR, Neuropilin-1 (after cleavage) | ~3 µM for p32[3] | Dual-targeting mechanism enhances tumor penetration.[4] |
| iRGD | αvβ3 and αvβ5 integrins, Neuropilin-1 (after cleavage) | Nanomolar range for integrins[5] | Exhibits a tumor-penetrating effect by activating a transport pathway.[5] |
Note: Direct comparative studies of the binding affinities of LinTT1, LyP-1, and iRGD under identical experimental conditions are limited in the reviewed literature. The provided Kd value for LyP-1 is from a specific study and may vary depending on the experimental setup.
In Vitro Validation of Targeting Specificity
A series of in vitro assays are essential to confirm the specific binding and internalization of LinTT1 into target cells.
Target Expression Analysis
Objective: To confirm the presence of the p32 receptor on the surface of the target cancer cells.
Method: Western Blotting and Flow Cytometry using an anti-p32 antibody.
Protocol - Flow Cytometry:
-
Harvest cells and resuspend in FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a primary antibody against p32 for 1 hour on ice.
-
Wash the cells three times with FACS buffer.
-
Incubate with a fluorescently-labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells three times with FACS buffer.
-
Analyze the cells using a flow cytometer.
Cellular Uptake and Internalization
Objective: To visualize and quantify the uptake of LinTT1 by target cells.
Methods: Confocal Microscopy and Flow Cytometry using fluorescently-labeled LinTT1.
Protocol - Confocal Microscopy:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Incubate the cells with a fluorescently-labeled this compound (e.g., FAM-LinTT1) at a concentration of 10 µM for 1-3 hours at 37°C.
-
Wash the cells three times with PBS.
-
Stain the cell nuclei with DAPI.
-
Image the cells using a confocal microscope.[6]
Protocol - Flow Cytometry for Cellular Uptake:
-
Incubate target cells with fluorescently-labeled LinTT1 (e.g., 5 µM) for a specified time (e.g., 1-4 hours) at 37°C.
-
Wash the cells three times with ice-cold PBS to remove unbound peptide.
-
Trypsinize the cells and resuspend in FACS buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.[7]
Binding Affinity and Competitive Binding Assays
Objective: To determine the binding affinity (Kd) of LinTT1 to the p32 receptor and to demonstrate binding specificity.
Method: Surface Plasmon Resonance (SPR) and Competitive Binding Assays.
Protocol - Surface Plasmon Resonance (SPR):
-
Immobilize recombinant p32 protein on a sensor chip.
-
Inject varying concentrations of this compound over the chip surface.
-
Measure the association and dissociation rates to calculate the binding affinity (Kd).
Protocol - Competitive Binding Assay:
-
Incubate target cells with a fluorescently-labeled ligand known to bind p32 (e.g., fluorescently-labeled LyP-1).
-
Add increasing concentrations of unlabeled this compound.
-
Measure the displacement of the fluorescent ligand using flow cytometry or a plate reader. A decrease in fluorescence indicates competitive binding of LinTT1 to the same receptor.
In Vivo Validation of Targeting Specificity
In vivo studies are crucial to assess the tumor-homing and biodistribution of LinTT1 in a complex biological system.
Biodistribution and Tumor Accumulation
Objective: To determine the distribution of LinTT1 in a tumor-bearing animal model and quantify its accumulation in the tumor versus other organs.
Method: In vivo imaging using fluorescently or radioactively labeled LinTT1 conjugates.
Protocol - In Vivo Imaging:
-
Synthesize LinTT1 conjugated to a near-infrared (NIR) fluorescent dye (e.g., ICG) or a radioisotope.
-
Administer the labeled conjugate intravenously into tumor-bearing mice.
-
Image the mice at various time points (e.g., 1, 4, 24 hours) using an in vivo imaging system.
-
After the final imaging time point, euthanize the mice and excise the tumor and major organs.
-
Measure the fluorescence or radioactivity in each organ to quantify the biodistribution.[8]
| Peptide Conjugate | Tumor Accumulation (%ID/g) | Reference |
| LinTT1-nanoparticles | Significantly higher than non-targeted nanoparticles | [1] |
| iRGD-nanoparticles | Significantly higher than non-targeted nanoparticles | [9] |
Anti-Tumor Efficacy Studies
Objective: To evaluate the therapeutic efficacy of a LinTT1-drug conjugate.
Method: Treat tumor-bearing mice with a LinTT1-drug conjugate and monitor tumor growth and survival.
Protocol - Efficacy Study:
-
Establish tumors in mice using a relevant cancer cell line.
-
Randomly assign mice to treatment groups (e.g., saline, free drug, non-targeted drug conjugate, LinTT1-drug conjugate).
-
Administer the treatments according to a predetermined schedule.
-
Measure tumor volume regularly.
-
Monitor the survival of the mice. A significant reduction in tumor growth and increased survival in the LinTT1-drug conjugate group compared to control groups indicates successful targeting.
A study comparing the anti-tumoral effect of an interfering peptide conjugated to either LinTT1 or iRGD in a breast cancer xenograft model found that both peptides showed comparable and significant therapeutic effects in reducing tumor size compared to the control group.[10]
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and experimental procedures is crucial for interpreting the validation data.
Caption: p32/gC1qR signaling pathway upon LinTT1 binding.
Caption: In vitro validation workflow for LinTT1.
Caption: In vivo validation workflow for LinTT1.
By following these detailed experimental protocols and considering the comparative data, researchers can rigorously validate the targeting specificity of the this compound and make informed decisions for its application in targeted cancer therapy and diagnostics.
References
- 1. Influencing factors and strategies of enhancing nanoparticles into tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in LyP-1-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iRGD Peptide as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Review of Cancer Targeting by Nanoparticles Revealed a Global Association between Accumulation in Tumors and Spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p32/gC1qR is indispensable for fetal development and mitochondrial translation: importance of its RNA-binding ability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tumor-Penetrating Peptides: LinTT1 vs. iRGD and Other Emerging Peptides
For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic agents into solid tumors remains a critical challenge. Tumor-penetrating peptides (TPPs) have emerged as a promising strategy to overcome the stromal and cellular barriers that limit drug access to cancer cells. This guide provides a detailed comparison of LinTT1, a p32/gC1qR-targeting peptide, with the well-established iRGD peptide and other notable TPPs, supported by experimental data and detailed methodologies.
Executive Summary
This guide offers an objective comparison of the performance of LinTT1 and iRGD, two leading tumor-penetrating peptides, alongside other peptides such as LyP-1 and NGR. The comparison focuses on their mechanisms of action, targeting specificity, tumor penetration efficacy, and therapeutic potential based on available preclinical data. Quantitative data is presented in structured tables for ease of comparison, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate signaling pathways and experimental workflows.
Overview of Tumor-Penetrating Peptides
Tumor-penetrating peptides are short amino acid sequences capable of selectively homing to tumor tissue and subsequently penetrating deep into the tumor parenchyma. This dual functionality enhances the accumulation and distribution of conjugated or co-administered therapeutic payloads, thereby increasing their efficacy while potentially reducing systemic toxicity.
Comparative Analysis of Leading Tumor-Penetrating Peptides
This section details the characteristics and performance of LinTT1, iRGD, and other relevant TPPs.
LinTT1 Peptide
LinTT1 is a linear peptide with the amino acid sequence AKRGARST.[1] It targets the cell surface receptor p32 (also known as gC1qR), which is overexpressed on various tumor cells, including those in peritoneal carcinoma, glioblastoma, and breast cancer, as well as on tumor-associated macrophages.[1][2][3][4]
Mechanism of Action: The tumor-penetrating mechanism of LinTT1 involves a multi-step process. Initially, LinTT1 binds to p32 on the surface of tumor cells or tumor-associated macrophages.[3] In the tumor microenvironment, LinTT1 can be cleaved by urokinase-type plasminogen activator (uPA), exposing a C-terminal CendR (C-end Rule) motif (R/KXXR/K).[3] This exposed motif then interacts with neuropilin-1 (NRP-1), triggering a transport pathway that facilitates the penetration of the peptide and its cargo deep into the tumor tissue.[3]
iRGD Peptide
iRGD is a cyclic peptide with the sequence CRGDKGPDC.[5][6] It is one of the most extensively studied TPPs and utilizes the CendR pathway for tumor penetration.
Mechanism of Action: The iRGD peptide's mechanism is a well-defined three-step process.[5][7] First, the RGD (Arginine-Glycine-Aspartic acid) motif within iRGD binds to αv integrins (αvβ3 and αvβ5), which are highly expressed on tumor endothelial cells.[7][8] This binding localizes the peptide to the tumor vasculature. Subsequently, a protease present in the tumor microenvironment cleaves the iRGD peptide, exposing the CendR motif (RGDK).[7][8] The now-exposed CendR motif binds to neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature, which activates a cellular uptake and transport pathway, enabling the peptide and any associated cargo to penetrate the tumor tissue.[7][8]
Other Notable Tumor-Penetrating Peptides
-
LyP-1: This cyclic peptide (CGNKRTRGC) also targets the p32 protein.[9][10] Similar to LinTT1, its mechanism is thought to involve a cryptic CendR motif that, after proteolytic cleavage, interacts with neuropilins to mediate tumor penetration.[9] LyP-1 has shown intrinsic anti-tumor activity and has been used to deliver imaging and therapeutic agents.[10][11]
-
NGR Peptide: This peptide, with the core sequence Asn-Gly-Arg, targets aminopeptidase (B13392206) N (APN/CD13), a receptor overexpressed on angiogenic blood vessels.[12][13][14] While primarily a tumor-homing peptide, it can facilitate the delivery of drugs to the tumor vasculature. Some studies suggest that deamidation of the asparagine residue can create an iso-aspartate-glycine-arginine (isoDGR) motif that binds to RGD-recognizing integrins, potentially contributing to deeper tissue access.[15]
Quantitative Performance Data
The following tables summarize the available quantitative data for the discussed peptides to facilitate a direct comparison of their performance characteristics.
| Peptide | Sequence | Primary Target | Secondary Target (post-cleavage) | Binding Affinity (Kd) | Tumor Models Studied |
| LinTT1 | AKRGARST | p32/gC1qR | Neuropilin-1 | ~10-fold increased binding to p32 for functionalized polymersomes vs. non-targeted.[16][17] | Peritoneal carcinoma, Glioblastoma, Breast cancer (TNBC)[2][3][4] |
| iRGD | c(CRGDKGPDC) | αvβ3 and αvβ5 Integrins | Neuropilin-1 | Mid to low nanomolar range for integrins.[7] 50- to 150-fold higher affinity of cleaved fragment for NRP-1.[8] | Prostate, Breast, Pancreatic, Gastric cancer, Glioma[18][19][20] |
| LyP-1 | c(CGNKRTRGC) | p32/gC1qR | Neuropilin-1/2 | 334 nM for p32 (for a similar p32-binding peptide, PDBAG1)[21] | Breast cancer, Glioma, Atherosclerotic plaques[9][22][23] |
| NGR | c(CNGRC) | Aminopeptidase N (CD13) | RGD-binding integrins (as isoDGR) | - | Various carcinomas (Breast, Kidney, Prostate)[12] |
| Peptide | Tumor Accumulation/Penetration | Therapeutic Efficacy |
| LinTT1 | LinTT1-targeted polymersomes showed >2-fold higher accumulation in early TNBC lesions compared to untargeted polymersomes, reaching up to 20% ID/cc at 24h.[16] "Robust homing and penetration" into malignant lesions.[2] | LinTT1-D(KLAKLAK)2-nanoworms resulted in a significant reduction in the weight of peritoneal tumors and a significant decrease in metastatic nodules.[2] |
| iRGD | Co-administration with drugs or nanoparticles significantly enhances tumor accumulation and penetration.[20][24][25][26] | Co-administration with doxorubicin (B1662922) led to decreased tumor volume and weight.[24] Combination with cisplatin (B142131) increased survival rates by 30%.[18] |
| LyP-1 | Shows specific accumulation in tumor lymphatics and tumor cells.[11] | Systemic administration of LyP-1 alone inhibits tumor growth.[11] |
| NGR | Targets tumor vasculature, leading to accumulation of conjugated drugs in the tumor microenvironment.[12] | NGR-TNF conjugate showed 10-30 times stronger antitumor activity than TNF alone in animal models.[12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for evaluating tumor-penetrating peptides.
In Vivo Tumor Homing and Biodistribution Assay
This protocol is designed to quantify the accumulation of a peptide-drug conjugate or peptide-nanoparticle in tumor tissue and various organs.
-
Animal Model: Establish tumor xenografts in immunocompromised mice (e.g., nude mice) by subcutaneously injecting a relevant cancer cell line (e.g., 4T1 for breast cancer, PC-3 for prostate cancer). Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Test Article Preparation: Label the peptide or the nanoparticle with a fluorescent dye (e.g., Cy5.5, IRDye 800CW) or a radionuclide (e.g., ¹²⁵I, ⁸⁹Zr) for detection.
-
Administration: Inject the labeled test article intravenously into the tail vein of the tumor-bearing mice. A typical dose for a fluorescently labeled agent might be 10 nmol per mouse.
-
In Vivo Imaging: At various time points post-injection (e.g., 2, 8, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an appropriate imaging system (e.g., IVIS for fluorescence, PET/SPECT for radioactivity).
-
Ex Vivo Analysis: At the final time point, euthanize the mice and perfuse with saline to remove blood from the vasculature. Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantification:
-
For fluorescently labeled agents, measure the fluorescence intensity of each organ and the tumor using the imaging system. Normalize the signal to the weight of the tissue.
-
For radiolabeled agents, measure the radioactivity in each organ and the tumor using a gamma counter. Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Data Analysis: Compare the tumor accumulation of the targeted peptide with that of a non-targeted control peptide or vehicle. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine significance.
Peptide Conjugation to Nanoparticles
This protocol describes a common method for conjugating peptides to nanoparticles, such as liposomes or gold nanoparticles, via a maleimide-thiol reaction.
-
Nanoparticle Preparation: Synthesize or obtain nanoparticles with a surface functionalized with maleimide (B117702) groups (e.g., DSPE-PEG-maleimide for liposomes).
-
Peptide Preparation: Synthesize the peptide with a C-terminal or N-terminal cysteine residue to provide a free thiol group.
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized nanoparticles in a suitable buffer (e.g., HEPES buffer, pH 7.0-7.5).
-
Dissolve the cysteine-containing peptide in the same buffer.
-
Add the peptide solution to the nanoparticle suspension at a specific molar ratio (e.g., 100:1 peptide to nanoparticle).
-
Allow the reaction to proceed for a set time (e.g., 4-12 hours) at room temperature or 4°C with gentle stirring.
-
-
Purification: Remove unconjugated peptide from the peptide-nanoparticle conjugates using a suitable method such as dialysis, size exclusion chromatography, or centrifugation.
-
Characterization:
-
Confirm the successful conjugation and quantify the number of peptides per nanoparticle using techniques like UV-Vis spectroscopy, fluorescence spectroscopy (if the peptide is labeled), or mass spectrometry.
-
Characterize the size and zeta potential of the conjugated nanoparticles using dynamic light scattering (DLS).
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and experimental processes described in this guide.
Caption: Mechanism of LinTT1 tumor penetration.
Caption: Mechanism of iRGD tumor penetration.
Caption: Workflow for in vivo biodistribution study.
Conclusion and Future Directions
Both LinTT1 and iRGD represent powerful tools for enhancing drug delivery to solid tumors, each with a distinct primary targeting receptor but converging on the neuropilin-1-mediated penetration pathway. The choice between these peptides may depend on the specific tumor type and the expression levels of their respective receptors (p32 for LinTT1 and αv integrins for iRGD). The available data suggests that both peptides significantly improve tumor accumulation and therapeutic efficacy of various payloads.
Future research should focus on direct head-to-head comparisons of these peptides in various tumor models to delineate their relative strengths and weaknesses. Furthermore, the development of next-generation TPPs with improved stability, enhanced penetration capabilities, and reduced off-target effects will continue to be a vibrant area of cancer research. The detailed protocols and comparative data provided in this guide aim to facilitate such advancements and aid in the rational design of more effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-functionalized liposomes for targeted breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. iRGD peptide | Integrin | TargetMol [targetmol.com]
- 7. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent progress in LyP-1-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor activity of a homing peptide that targets tumor lymphatics and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. NGR-peptide−drug conjugates with dual targeting properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of polymersomes engineered to target p32 protein for detection of small breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. mdpi.com [mdpi.com]
- 20. dovepress.com [dovepress.com]
- 21. researchgate.net [researchgate.net]
- 22. The penetrating properties of the tumor homing peptide LyP-1 in model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Targeted imaging of pulmonary fibrosis by a cyclic peptide LyP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Registered report: Coadministration of a tumor-penetrating peptide enhances the efficacy of cancer drugs | eLife [elifesciences.org]
- 25. researchgate.net [researchgate.net]
- 26. dovepress.com [dovepress.com]
Efficacy of LinTT1 Peptide Versus Other p32 Targeting Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cell surface protein p32 (also known as gC1qR or HABP1) has emerged as a compelling target for cancer therapy due to its overexpression in various tumor types and its role in tumor progression. A number of ligands have been developed to target p32 for the delivery of therapeutic agents. This guide provides a comparative analysis of the efficacy of the LinTT1 peptide against other notable p32 targeting ligands, supported by experimental data.
Overview of p32 Targeting Ligands
Several classes of molecules have been investigated for their ability to bind to the p32 protein. These include peptides, such as LinTT1 and LyP-1, and small molecule inhibitors. Each of these ligands exhibits distinct characteristics in terms of binding affinity, internalization, and therapeutic potential.
LinTT1 is a tumor-penetrating peptide with the amino acid sequence AKRGARST that targets the p32 receptor.[1][2] It is known for its ability to not only bind to tumor cells but also to penetrate deep into the tumor tissue.[3][4]
LyP-1 is another cyclic tumor-homing peptide that selectively binds to p32.[5][6] It has been extensively studied for its pro-apoptotic activity and its ability to deliver cargo to tumors.[7]
Small Molecule Inhibitors , such as M36, represent a newer class of p32 targeting agents. These molecules offer potential advantages in terms of tissue penetration and oral bioavailability.
Comparative Efficacy of p32 Ligands
The efficacy of a targeting ligand is determined by several factors, including its binding affinity to the target protein, its efficiency of internalization into the target cell, and its overall therapeutic effect when coupled with a payload.
Binding Affinity
Binding affinity, often expressed as the dissociation constant (Kd), is a measure of the strength of the binding between a ligand and its receptor. A lower Kd value indicates a stronger binding affinity.
| Ligand | Ligand Type | Binding Affinity (Kd) to p32 | Source |
| LyP-1 | Peptide | ~3 µM | [5] |
| LinTT1 | Peptide | Lower than LyP-1 (qualitative) | [8] |
| TT1 | Peptide | Stronger binding than LyP-1 (qualitative) | [8] |
| M36 | Small Molecule | Not explicitly stated | [8] |
Cellular Uptake and Internalization
Effective drug delivery often requires the internalization of the ligand-drug conjugate. The efficiency of this process can vary significantly between different targeting ligands.
| Ligand | Internalization Efficiency | Key Findings | Source |
| LinTT1 | High | LinTT1-functionalized nanoworms are efficiently taken up by peritoneal carcinoma cells and routed to the mitochondria.[3] Studies with LinTT1-functionalized liposomes show internalization in 50% of interacting M2 macrophages. | [9] |
| LyP-1 | Moderate | LyP-1 is internalized by p32-expressing cells.[5] The linear form of LyP-1 (tLyP-1) shows enhanced membrane penetration compared to the cyclic form.[10] | [5][10] |
Note: Quantitative comparisons of the internalization efficiency of unconjugated LinTT1 and LyP-1 are limited. However, studies on their respective nanoparticle conjugates suggest that LinTT1 facilitates robust cellular uptake.
The C-end Rule (CendR) Pathway: A Key to LinTT1's Efficacy
A distinguishing feature of LinTT1 and related peptides is their ability to utilize the C-end Rule (CendR) pathway for tumor penetration. This multi-step process enhances the delivery of conjugated payloads deep into the tumor tissue.
Caption: CendR pathway of LinTT1-mediated drug delivery.
This pathway involves the initial binding of LinTT1 to p32 on the tumor cell surface, followed by proteolytic cleavage of the peptide by tumor-associated proteases. This cleavage exposes a C-terminal CendR motif, which then binds to neuropilin-1 (NRP-1), triggering endocytosis and transcytosis of the cargo into the tumor parenchyma.[3][4]
The Role of p32 in Cellular Signaling
The p32 protein is not merely a passive docking site but is actively involved in various cellular signaling pathways that are critical for cancer cell proliferation, survival, and migration. Targeting p32 can therefore have direct therapeutic effects beyond payload delivery.
Caption: p32's role in activating key cancer signaling pathways.
Studies have shown that p32 can modulate the activity of key oncogenic pathways, including the PI3K/Akt/mTOR and MAPK pathways.[11][12] By interacting with components of these cascades, p32 contributes to the malignant phenotype. Therefore, ligands that block p32 function may offer a dual mechanism of action: targeted drug delivery and inhibition of pro-tumorigenic signaling.
Experimental Protocols
Fluorescence Polarization Assay for Binding Affinity
This assay is commonly used to determine the binding affinity between a fluorescently labeled peptide and a protein.
Caption: Workflow for a fluorescence polarization binding assay.
Methodology:
-
Reagent Preparation: A fluorescently labeled version of the p32-binding peptide (e.g., FITC-LinTT1) is synthesized. Purified recombinant p32 protein is prepared in a suitable buffer.
-
Assay Setup: In a microplate, a fixed concentration of the labeled peptide and p32 protein are mixed with varying concentrations of the unlabeled competitor ligand (e.g., LinTT1, LyP-1, or a small molecule inhibitor).
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Measurement: A plate reader capable of measuring fluorescence polarization is used to read the plate. The degree of polarization is dependent on the molecular weight of the fluorescently labeled species. A small, unbound labeled peptide will have low polarization, while a large complex of the labeled peptide bound to p32 will have high polarization.
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the unlabeled competitor is used to calculate the IC50 value (the concentration of competitor that inhibits 50% of the labeled peptide binding). The dissociation constant (Kd) can then be derived from the IC50 value.[13][14]
Cellular Uptake Assay using Flow Cytometry
This method quantifies the amount of a fluorescently labeled peptide that is internalized by cells.
Caption: Workflow for a flow cytometry-based cellular uptake assay.
Methodology:
-
Cell Culture: p32-expressing cancer cells are cultured in appropriate multi-well plates.
-
Incubation: Cells are incubated with a fluorescently labeled peptide (e.g., FITC-LinTT1) for a defined period.
-
Washing and Quenching: The cells are washed to remove any unbound peptide. To differentiate between membrane-bound and internalized peptide, a quenching agent (e.g., trypan blue) can be added to quench the fluorescence of the extracellularly bound peptide, or cells can be treated with trypsin to remove surface-bound peptides.[15]
-
Flow Cytometry: The cells are then analyzed by flow cytometry. The fluorescence intensity of individual cells is measured.
-
Data Analysis: The mean fluorescence intensity of the cell population is determined, which is proportional to the amount of internalized peptide. This allows for a quantitative comparison of the uptake efficiency of different ligands.[16][17]
Conclusion
The available data suggests that while LinTT1 may have a lower binding affinity for p32 compared to some other ligands, its efficacy is enhanced by its ability to engage the CendR pathway, leading to superior tumor penetration. This unique mechanism of action makes LinTT1 a highly promising candidate for the targeted delivery of anticancer agents. In contrast, LyP-1 has a well-characterized pro-apoptotic activity in addition to its targeting capabilities. Small molecule inhibitors are in earlier stages of development but hold promise for their pharmacological properties.
The choice of a p32 targeting ligand will ultimately depend on the specific therapeutic strategy. For applications requiring deep tumor penetration of a conjugated payload, LinTT1 presents a compelling option. For therapies aiming to induce apoptosis directly, LyP-1 may be more suitable. Further head-to-head studies with standardized quantitative assays are needed to fully elucidate the comparative efficacy of these and other emerging p32 targeting ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent progress in LyP-1-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial p32 Is a Critical Mediator of ARF-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The penetrating properties of the tumor homing peptide LyP-1 in model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overexpression of Multifunctional Protein p32 Promotes a Malignant Phenotype in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Overexpression of Multifunctional Protein p32 Promotes a Malignant Phenotype in Colorectal Cancer Cells [frontiersin.org]
- 13. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.5. Fluorescence Polarization Assay [bio-protocol.org]
- 15. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways: optimization, pitfalls, comparison with mass spectrometry quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Quantifying Tumor Penetration of LinTT1 Peptide
For Researchers, Scientists, and Drug Development Professionals
The efficacy of targeted cancer therapies often hinges on the ability of delivery vectors to not only reach the tumor microenvironment but also to penetrate deep into the tumor tissue. The LinTT1 peptide has emerged as a promising tumor-penetrating peptide (TPP) for enhancing the delivery of therapeutic payloads. This guide provides a comparative analysis of methods to quantify the tumor penetration of LinTT1, with a focus on experimental data and detailed protocols. We also compare its performance with the well-established tumor-penetrating peptide, iRGD.
Mechanism of Action: The CendR Pathway
Both LinTT1 and iRGD peptides utilize the C-end Rule (CendR) pathway to achieve tumor penetration. This pathway is initiated by the binding of the peptide to a primary receptor on the tumor endothelium, followed by proteolytic cleavage that exposes a C-terminal R/KXXR/K motif. This exposed motif then binds to Neuropilin-1 (NRP-1), triggering a transport cascade that facilitates extravasation and deep penetration into the tumor parenchyma.
A key difference between LinTT1 and iRGD lies in their primary receptors. LinTT1 initially binds to the p32 protein (also known as gC1qR), which is overexpressed on the surface of various tumor cells and tumor-associated macrophages. In contrast, iRGD first binds to αv integrins, which are also upregulated in the tumor vasculature and on tumor cells.
Figure 1: The CendR signaling pathway for LinTT1 and iRGD.
Quantitative Comparison of Tumor Penetration: LinTT1 vs. iRGD
Quantifying the tumor penetration of peptides is crucial for evaluating their potential as drug delivery vehicles. Below is a summary of quantitative data from various studies. It is important to note that direct comparisons are limited due to variations in experimental models, payloads, and methodologies.
| Peptide | Cancer Model | Payload | Method of Quantification | Key Quantitative Finding | Reference |
| LinTT1 | 4T1 breast cancer xenograft | FAM-labeled liposomes | In vivo and ex vivo fluorescence imaging | Significantly higher fluorescence intensity in tumors for LinTT1-liposomes compared to bare liposomes 24 hours post-injection. | [Source for LinTT1 data] |
| LinTT1 | Peritoneal carcinomatosis (MKN-45P, SKOV-3, CT-26) | Iron oxide nanoworms (NWs) | Not specified quantitatively | Robust homing and penetration into malignant lesions.[1] | [1] |
| iRGD | A549 lung cancer xenograft | ZW800-1 (fluorophore) | In vivo and ex vivo fluorescence imaging | Tumor-to-background ratio (TBR) of 4.3 ± 1.04 at 96 hours post-injection.[2] | [2] |
| iRGD | 22Rv1 prostate cancer xenograft | Abraxane (paclitaxel) | Quantification of drug in tumor | 8-fold higher accumulation of Abraxane in tumors with iRGD conjugation compared to non-targeted Abraxane. | |
| iRGD | 4T1 breast cancer xenograft | Doxorubicin-loaded nanoparticles | In vivo fluorescence imaging | Co-administration of iRGD with nanoparticles resulted in higher penetration and accumulation, leading to the best antitumor efficiency.[3] | [3] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible quantification of peptide tumor penetration. Below are protocols for key experiments.
Protocol 1: In Vivo Biodistribution and Tumor Accumulation Study
This protocol outlines the steps for a quantitative in vivo study to determine the biodistribution and tumor accumulation of a fluorescently labeled peptide.
1. Peptide Labeling:
-
Conjugate the peptide (e.g., LinTT1 or iRGD) with a near-infrared (NIR) fluorescent dye (e.g., Cy5, IRDye 800CW) using a suitable conjugation chemistry (e.g., NHS ester chemistry for primary amines).
-
Purify the labeled peptide using high-performance liquid chromatography (HPLC).
-
Characterize the final product by mass spectrometry to confirm successful conjugation.
2. Animal Model:
-
Establish tumor xenografts in immunocompromised mice (e.g., athymic nude mice) by subcutaneously injecting a relevant cancer cell line (e.g., 4T1 for breast cancer, A549 for lung cancer).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
3. In Vivo Imaging:
-
Administer the fluorescently labeled peptide to the tumor-bearing mice via intravenous (tail vein) injection.
-
At various time points post-injection (e.g., 1, 4, 24, 48, 96 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS).
-
Quantify the fluorescence intensity in the tumor region and in a background region (e.g., muscle) to determine the tumor-to-background ratio (TBR).
4. Ex Vivo Analysis:
-
At the final time point, euthanize the mice and excise the tumor and major organs (heart, lungs, liver, spleen, kidneys).
-
Perform ex vivo fluorescence imaging of the excised tissues to visualize the biodistribution of the peptide.
-
Quantify the fluorescence intensity in each organ and the tumor.
-
For a more precise quantification, homogenize the tissues and measure the fluorescence using a plate reader. Normalize the fluorescence intensity to the tissue weight to obtain the percentage of injected dose per gram of tissue (%ID/g).
Figure 2: Workflow for in vivo biodistribution and tumor accumulation study.
Protocol 2: Quantitative Analysis of Tumor Penetration by Confocal Microscopy
This protocol describes how to visualize and quantify the penetration of a fluorescently labeled peptide within the tumor tissue at a microscopic level.
1. Tissue Preparation:
-
Following the in vivo study (Protocol 1), fix the excised tumors in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the fixed tumors by incubating them in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) until they sink.
-
Embed the tumors in Optimal Cutting Temperature (OCT) compound and freeze them.
-
Cut frozen sections (e.g., 10-20 µm thick) using a cryostat and mount them on microscope slides.
2. Immunofluorescence Staining (Optional):
-
To visualize specific structures within the tumor, such as blood vessels or cell nuclei, perform immunofluorescence staining.
-
Permeabilize the tissue sections with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS).
-
Incubate with a primary antibody against a marker of interest (e.g., anti-CD31 for blood vessels).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain with a nuclear stain (e.g., DAPI).
3. Confocal Microscopy:
-
Image the stained tissue sections using a confocal laser scanning microscope.
-
Acquire z-stacks (a series of images at different focal planes) to create a 3D reconstruction of the tissue.
-
Use separate channels for the fluorescently labeled peptide, the immunofluorescence marker, and the nuclear stain.
4. Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, Imaris) to quantify the penetration of the peptide.
-
Measure the fluorescence intensity of the peptide signal as a function of the distance from the nearest blood vessel.
-
Co-localization analysis can be performed to determine the association of the peptide with specific cell types or structures within the tumor.
Figure 3: Workflow for quantitative analysis of tumor penetration by confocal microscopy.
Conclusion
The quantification of tumor penetration is a critical step in the preclinical evaluation of peptide-based drug delivery systems. LinTT1 and iRGD are both effective tumor-penetrating peptides that leverage the CendR pathway. While direct comparative data is limited, the available evidence suggests that both peptides significantly enhance the accumulation of payloads in tumors. The choice between LinTT1 and iRGD may depend on the specific tumor type and the expression levels of their respective primary receptors, p32 and αv integrins. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own quantitative and comparative studies to determine the most suitable peptide for their therapeutic application.
References
A Comparative Guide to In Vitro Assays for Confirming LinTT1 Peptide Binding to p32
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common in vitro assays used to validate the binding interaction between the tumor-penetrating peptide LinTT1 and its target protein, p32 (also known as the complement component 1 Q subcomponent-binding protein, gC1qR, or hyaluronan-binding protein 1, HABP1). The p32 protein is a promising target in oncology as it is overexpressed on the surface of various cancer cells and tumor-associated macrophages, while its expression is primarily mitochondrial in normal tissues.[1] LinTT1 is a linear peptide designed to home to tumors by binding to p32.[2][3] Verifying this interaction is a critical step in the development of LinTT1-based targeted therapies and diagnostics.
Comparison of In Vitro Binding Assays
Several robust in vitro methods can be employed to confirm and quantify the binding of LinTT1 to p32. The choice of assay depends on the specific requirements of the study, such as the need for quantitative kinetic data, high-throughput screening capabilities, or confirmation of interaction within a more complex biological sample. Below is a comparison of commonly used assays.
| Assay | Principle | Data Output | Advantages | Disadvantages |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immobilized p32 protein captures labeled or unlabeled LinTT1 peptide from solution. Binding is detected using an antibody-enzyme conjugate that generates a colorimetric, fluorometric, or chemiluminescent signal. | Qualitative (Yes/No binding), Semi-quantitative (relative binding), Quantitative (Kd) | High-throughput, relatively inexpensive, versatile. | Indirect detection can introduce artifacts, potential for non-specific binding. |
| Surface Plasmon Resonance (SPR) | Immobilized p32 on a sensor chip. The binding of LinTT1 flowing over the surface causes a change in the refractive index, which is measured in real-time. | Quantitative (Kd, Kon, Koff) | Label-free, real-time kinetic data, high sensitivity. | Requires specialized equipment, can be expensive, protein immobilization may affect conformation. |
| Fluorescence Polarization (FP) | A fluorescently labeled this compound is used. When unbound, it tumbles rapidly, resulting in low polarization of emitted light. Upon binding to the larger p32 protein, its rotation slows, increasing the polarization. | Quantitative (Kd) | Homogeneous (no-wash) assay, suitable for high-throughput screening, provides true equilibrium binding data. | Requires fluorescent labeling of the peptide, size difference between peptide and protein is critical, potential for interference from fluorescent compounds. |
| Co-Immunoprecipitation (Co-IP) | An antibody against p32 is used to pull down the protein from a cell lysate. If LinTT1 is bound to p32, it will be co-precipitated and can be detected by Western blotting. | Qualitative (Yes/No interaction in a biological context) | Confirms interaction in a more "natural" environment (cell lysate), can identify larger protein complexes. | Indirect, prone to non-specific binding, not quantitative. |
| Pull-down Assay | Biotinylated this compound is immobilized on streptavidin-coated beads. These are incubated with a solution containing p32. Bound p32 is "pulled down" with the beads and detected. | Qualitative (Yes/No binding), Semi-quantitative | Relatively simple and straightforward. | Can have high background, non-specific binding to beads is a concern. |
Quantitative Data Summary
While specific kinetic data for the LinTT1-p32 interaction is not widely published, studies have demonstrated a strong and specific interaction. For comparison, we include data for another well-characterized p32-binding peptide, LyP-1, a cyclic peptide also used in tumor targeting.[4][5]
| Ligand | Target | Assay | Binding Affinity (Kd) | Qualitative Observation | Reference |
| LinTT1-functionalized polymersomes | Recombinant p32 | Magnetic Bead Pull-down | Not Determined | ~10-fold increased binding compared to non-targeted polymersomes. | [1] |
| Biotinylated LyP-1 | Purified p32 | ELISA-based assay | Not explicitly calculated, but saturation observed. | Specific binding demonstrated. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are general protocols and may require optimization for specific experimental conditions.
ELISA-Based Binding Assay
This protocol is adapted from methods used to quantify peptide-protein interactions.[6]
-
Coating: Coat a 96-well microtiter plate with 1-5 µg/mL of recombinant p32 protein in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) for 1-2 hours at room temperature.
-
Peptide Incubation: Wash the plate again. Add serial dilutions of biotinylated this compound to the wells and incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate. Add a TMB substrate solution and incubate in the dark until a blue color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. The dissociation constant (Kd) can be determined by non-linear regression analysis of the binding curve.
Surface Plasmon Resonance (SPR)
This is a generalized protocol for analyzing peptide-protein interactions using SPR.
-
Chip Preparation: Activate a carboxymethylated dextran (B179266) sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Protein Immobilization: Inject the recombinant p32 protein over the activated chip surface to achieve covalent immobilization via amine coupling. A reference flow cell should be prepared by performing the activation and deactivation steps without protein immobilization.
-
Peptide Injection: Inject a series of concentrations of the this compound in a suitable running buffer (e.g., HBS-EP) over both the p32-immobilized and reference flow cells.
-
Regeneration: After each peptide injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound peptide.
-
Data Analysis: The binding response is recorded as a sensorgram. The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model. The equilibrium dissociation constant (Kd) is calculated as koff/kon.
Co-Immunoprecipitation (Co-IP)
This protocol outlines the general steps for performing a Co-IP experiment from cell lysates.
-
Cell Lysis: Lyse cells overexpressing p32 or cancer cells known to have surface p32 expression with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add an anti-p32 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove unbound proteins.
-
Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate for the presence of LinTT1 (if tagged) or p32 by Western blotting.
Visualizing the Process
To better illustrate the experimental workflows and the biological context of the LinTT1-p32 interaction, the following diagrams are provided.
References
- 1. Application of polymersomes engineered to target p32 protein for detection of small breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent progress in LyP-1-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Animal Models for Validating the Therapeutic Effect of LinTT1 Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of animal models used to validate the therapeutic efficacy of the tumor-penetrating peptide LinTT1. It explores alternative peptides, presents supporting experimental data, and offers detailed protocols for key experiments to aid in the design and evaluation of preclinical studies in cancer therapy.
Introduction to LinTT1 Peptide
LinTT1 is a tumor-penetrating peptide that specifically targets the cell surface protein p32 (also known as gC1qR or C1QBP), which is overexpressed in various cancer cells and tumor-associated macrophages.[1][2] Its ability to home to and penetrate tumors makes it a promising ligand for targeted drug delivery, enhancing the therapeutic efficacy of conjugated nanoparticles carrying cytotoxic payloads.
Comparative Peptides: LinTT1, LyP-1, and iRGD
For a comprehensive evaluation, this guide compares LinTT1 with two other well-studied tumor-penetrating peptides:
-
LyP-1: Similar to LinTT1, LyP-1 also targets the p32 protein, offering a direct comparison for receptor-specific targeting.[3][4]
-
iRGD: This peptide targets αv integrins and neuropilin-1, which are also overexpressed in the tumor microenvironment, providing a comparison based on a different targeting mechanism.[[“]][6][7]
Performance Comparison in Animal Models
The following tables summarize quantitative data from various preclinical studies on the biodistribution and therapeutic efficacy of LinTT1 and its alternatives. It is crucial to note that the data are compiled from different studies with varying animal models, cancer cell lines, nanoparticle formulations, and therapeutic agents. Therefore, a direct comparison should be interpreted with caution.
Table 1: Biodistribution of Peptide-Functionalized Nanoparticles in Tumor-Bearing Mice
| Peptide | Nanoparticle (NP) | Animal Model | Cancer Cell Line | Tumor Accumulation (%ID/g) | Key Findings |
| LinTT1 | Iron Oxide Nanoworms | Glioblastoma Mouse Model | Multiple GBM lines | Not specified | LinTT1-functionalization increased tumor homing across five different glioblastoma models.[8] |
| LyP-1 | PEG-PLGA NP | Lymphatic Metastatic Tumor Mouse Model | BxPC-3 (pancreatic) | ~8-fold higher than non-targeted NP | LyP-1 conjugation significantly enhanced accumulation in metastatic lymph nodes.[9] |
| iRGD | PLGA NP | Colorectal Cancer Mouse Model | Colon-26 | Not specified | iRGD functionalization enhanced tumor accumulation and penetration. |
| iRGD | PSS@PBAE NPs | Breast Cancer Mouse Model | 4T1 | Enhanced tumor accumulation | iRGD-modified nanoparticles showed higher tumor accumulation compared to non-targeted nanoparticles.[10] |
%ID/g: Percentage of injected dose per gram of tissue.
Table 2: Therapeutic Efficacy of Peptide-Targeted Therapies in Animal Models
| Peptide | Therapeutic Agent | Nanoparticle (NP) | Animal Model | Cancer Cell Line | Efficacy Outcome |
| LinTT1 | D(KLAKLAK)2 | Iron Oxide Nanoworms | Peritoneal Carcinomatosis Mouse Model | MKN-45P (gastric), CT-26 (colon) | Significant reduction in peritoneal tumor weight and number of metastatic nodules.[2] |
| LinTT1 | Pro-apoptotic peptide | Iron Oxide Nanoworms | Glioblastoma Mouse Model | GBM stem cell-like line | Doubled the lifespan of mice in an aggressive orthotopic model.[8] |
| LyP-1 | Doxorubicin | Liposomes | Not specified | MDA-MB-435 (breast) | Inhibited tumor growth.[11] |
| iRGD | Paclitaxel | PLGA NP | Colorectal Cancer Mouse Model | Not specified | Co-administration with iRGD improved anti-tumor efficacy.[12] |
| iRGD | Platinum-based chemo | Polymeric micelles | Glioblastoma Mouse Model | Orthotopic glioblastoma | Exhibited high anti-tumor effect compared to non-targeted micelles.[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language.
p32/gC1qR Signaling Pathway
The p32 protein, the target of LinTT1 and LyP-1, is implicated in several cancer-promoting signaling pathways. Its overexpression is associated with increased proliferation, survival, and metastasis.[13][14][15]
Caption: p32/gC1qR signaling cascade in cancer cells.
Experimental Workflow for In Vivo Validation
The following workflow outlines a typical experimental design for validating the therapeutic effect of peptide-functionalized nanoparticles in a mouse xenograft model.
Caption: In vivo validation workflow for peptide-targeted nanoparticles.
Experimental Protocols
Preparation of LinTT1-Functionalized Liposomes
This protocol is adapted from studies describing the formulation of peptide-conjugated liposomes.[16][17]
Materials:
-
Lipids (e.g., DPPC, Cholesterol, DSPE-PEG-Maleimide)
-
This compound with a C-terminal cysteine
-
Drug for encapsulation (e.g., Doxorubicin)
-
Organic solvents (e.g., Chloroform, Methanol)
-
Hydration buffer (e.g., PBS)
Procedure:
-
Lipid Film Hydration: Dissolve lipids in an organic solvent. Evaporate the solvent to form a thin lipid film. Hydrate the film with the drug solution to form multilamellar vesicles.
-
Sonication: Sonicate the vesicle suspension to form small unilamellar vesicles.
-
Peptide Conjugation: Incubate the liposomes with the LinTT1-cysteine peptide to allow the maleimide-thiol reaction.
-
Purification: Remove unconjugated peptide and free drug by size exclusion chromatography or dialysis.
-
Characterization: Determine particle size, zeta potential, drug encapsulation efficiency, and peptide conjugation efficiency.
Animal Xenograft Model and Treatment
This protocol outlines the establishment of a tumor xenograft model and subsequent treatment.
Animals:
-
Immunocompromised mice (e.g., BALB/c nude mice)
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106 cells in Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Group Allocation: Randomly assign mice to different treatment groups (e.g., saline, free drug, non-targeted NP, peptide-targeted NP).
-
Treatment Administration: Administer the treatments intravenously via the tail vein at specified doses and schedules.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period for efficacy and biodistribution analysis.
Biodistribution Study
This protocol describes the assessment of nanoparticle distribution in vivo.
Materials:
-
Fluorescently-labeled or radiolabeled nanoparticles
-
In vivo imaging system (e.g., IVIS) or gamma counter
Procedure:
-
Injection: Administer labeled nanoparticles intravenously to tumor-bearing mice.
-
In Vivo Imaging: At various time points post-injection, anesthetize the mice and acquire whole-body fluorescence or PET/SPECT images.
-
Ex Vivo Analysis: At the final time point, euthanize the mice and harvest tumors and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantification: Measure the fluorescence intensity or radioactivity in each organ and normalize to the weight of the tissue to determine the %ID/g.
Conclusion
The validation of this compound's therapeutic effect in animal models demonstrates its potential for targeted cancer therapy. While direct comparative data with other tumor-penetrating peptides is limited, the available evidence suggests that LinTT1-mediated targeting significantly enhances the accumulation and efficacy of anticancer agents in tumors. The choice of animal model, cancer type, and nanoparticle formulation are critical parameters that must be carefully considered when designing preclinical studies. This guide provides a framework for researchers to develop and evaluate novel LinTT1-based cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor penetrating peptides for improved drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. mdpi.com [mdpi.com]
- 7. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancerbiology.ee [cancerbiology.ee]
- 9. LyP-1-conjugated nanoparticles for targeting drug delivery to lymphatic metastatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor activity of a homing peptide that targets tumor lymphatics and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. gC1qR: A New Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | gC1qR: A New Target for Cancer Immunotherapy [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. This compound-functionalized liposomes for targeted breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative analysis of LinTT1-liposomes vs. non-targeted liposomes
A Comparative Analysis of LinTT1-Liposomes Versus Non-Targeted Liposomes in Cancer Therapy
Introduction
Liposomes, microscopic vesicles composed of a lipid bilayer, are a cornerstone of modern drug delivery systems.[1] Their structure allows for the encapsulation of both hydrophilic and hydrophobic drugs, protecting them from degradation and reducing systemic toxicity.[1][2] Drug delivery via liposomes can be broadly categorized into two strategies: passive and active targeting.[1]
Non-targeted liposomes , often referred to as conventional or "stealth" liposomes (when coated with polymers like PEG), primarily rely on passive accumulation in tumor tissues.[1][3] This is achieved through the Enhanced Permeability and Retention (EPR) effect, a phenomenon where the leaky blood vessels and poor lymphatic drainage in tumors allow these nanoparticles to accumulate preferentially compared to healthy tissues.[1]
Targeted liposomes , on the other hand, are engineered with specific ligands on their surface that bind to receptors overexpressed on cancer cells.[1] This guide provides a comparative analysis of liposomes targeted with the LinTT1 peptide versus their non-targeted counterparts, focusing on performance, experimental validation, and underlying mechanisms. The this compound is a tumor-penetrating peptide that specifically targets the p32 protein (also known as gC1qR), which is aberrantly expressed on the surface of various cancer cells and tumor-associated macrophages (TAMs).[4][5][6]
Mechanism of Action: A Comparative Overview
Non-Targeted Liposomes
The therapeutic efficacy of non-targeted liposomes is largely dependent on the EPR effect. While this passive mechanism enhances drug concentration in the tumor microenvironment, it is a heterogeneous phenomenon and does not guarantee cellular uptake or penetration deep into the tumor mass.
LinTT1-Targeted Liposomes
LinTT1-liposomes utilize an active targeting strategy. The this compound (sequence: AKRGARST) acts as a homing device, binding with high affinity to the p32 receptor.[4] This receptor is overexpressed on malignant cells and TAMs, particularly within the hypoxic core of tumors, an area often difficult to reach with conventional nanomedicines.[5][7][8] This specific binding facilitates enhanced cellular internalization and deeper penetration into tumor tissues, leading to more effective drug delivery directly to the target cells.[5][6]
Data Presentation: Performance Comparison
The following tables summarize quantitative data from various studies, highlighting the superior performance of LinTT1-liposomes.
Table 1: In Vitro Cellular Uptake
| Cell Line | Liposome (B1194612) Type | Incubation Time | Uptake Method | Result | Reference |
| 4T1 (Breast Cancer) | Non-Targeted | 1 and 3 hours | Confocal Microscopy | Low FAM fluorescence | [9] |
| 4T1 (Breast Cancer) | LinTT1-Liposome | 1 and 3 hours | Confocal Microscopy | High FAM fluorescence | [9] |
| 4T1 (Breast Cancer) | Non-Targeted | Not Specified | Flow Cytometry | Lower quantitative uptake | [9] |
| 4T1 (Breast Cancer) | LinTT1-Liposome | Not Specified | Flow Cytometry | Significantly higher quantitative uptake | [9] |
| M2 Macrophages | LinTT1-Liposome | Not Specified | Not Specified | ~50% internalized, ~50% associated with cell surface | [7][10][11] |
Table 2: In Vivo Tumor Accumulation
| Animal Model | Liposome Type | Time Post-Injection | Imaging Method | Result | Reference |
| 4T1 Tumor Bearing Mice | Non-Targeted | 24 hours | Fluorescence Imaging | Lower fluorescence signal in tumor | [9] |
| 4T1 Tumor Bearing Mice | LinTT1-Liposome | 24 hours | Fluorescence Imaging | Significantly higher fluorescence signal in tumor | [9] |
| MKN-45P Peritoneal Tumor Mice | Non-Targeted (Nanoworms) | 5 hours (IP injection) | Not Specified | No specific homing to tumors | [5] |
| MKN-45P Peritoneal Tumor Mice | LinTT1-Targeted (Nanoworms) | 5 hours (IP injection) | Not Specified | Widespread signal in tumor tissue | [5] |
Table 3: Therapeutic Efficacy (Cytotoxicity)
| Cell Model | Drug(s) | Liposome Type | Result | Reference |
| 2D & 3D Breast Cancer Models | Doxorubicin & Sorafenib | Non-Targeted | Lower cytotoxic effects | [10][12][13] |
| 2D & 3D Breast Cancer Models | Doxorubicin & Sorafenib | LinTT1-Liposome | Increased cytotoxic effects | [10][12][13] |
| Peritoneal Carcinoma Models | D(KLAKLAK)2 (pro-apoptotic peptide) | Non-Targeted (Nanoworms) | No effect on tumor weight/nodules | [6] |
| Peritoneal Carcinoma Models | D(KLAKLAK)2 (pro-apoptotic peptide) | LinTT1-Targeted (Nanoworms) | Significant reduction in tumor weight and metastatic nodules | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison.
Liposome Preparation (Thin-Film Hydration)
This is a common method for preparing both non-targeted and targeted liposomes.[3][7]
-
Lipid Dissolution: Dissolve lipids (e.g., DPPC, DPPS, Cholesterol) and any lipid-conjugated components (e.g., DSPE-mPEG2000 for stealth, DSPE-PEG2000-maleimide for peptide conjugation) in an organic solvent mixture like chloroform:methanol.[7]
-
Film Formation: Slowly evaporate the organic solvent using a rotary evaporator under a vacuum. This creates a thin, dry lipid film on the inner wall of the flask.[14][15]
-
Hydration: Hydrate the lipid film with an aqueous buffer (which can contain a hydrophilic drug for encapsulation) at a temperature above the lipid phase transition temperature. This process causes the lipids to self-assemble into multilamellar vesicles (MLVs).[15]
-
Sizing: To obtain smaller, unilamellar vesicles (LUVs) with a uniform size distribution, sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.[15]
-
Peptide Conjugation (for LinTT1-Liposomes): Incubate the maleimide-functionalized liposomes with the cysteine-terminated this compound to form a stable thioether bond.
-
Purification: Remove any unencapsulated drug or unconjugated peptide using methods like dialysis or size exclusion chromatography.
In Vitro Cellular Uptake Analysis
This experiment quantifies and visualizes the internalization of liposomes by cancer cells.
-
Cell Culture: Plate cancer cells (e.g., 4T1 breast cancer cells) in appropriate culture dishes and allow them to adhere overnight.
-
Liposome Labeling: Label the liposomes with a fluorescent marker (e.g., FAM) for visualization.[9]
-
Incubation: Incubate the cultured cells with a defined concentration (e.g., 0.2 mg/mL) of either FAM-labeled non-targeted or LinTT1-liposomes for specific time points (e.g., 1 and 3 hours) at 37°C.[9]
-
Qualitative Analysis (Confocal Microscopy):
-
After incubation, wash the cells to remove non-internalized liposomes.
-
Fix the cells and stain the nuclei with a counterstain like DAPI (blue).[9]
-
Visualize the cells using a confocal microscope to observe the intracellular localization of the green-fluorescent liposomes.
-
-
Quantitative Analysis (Flow Cytometry):
-
After incubation, wash the cells and detach them using trypsin.
-
Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity per cell, which corresponds to the amount of internalized liposomes.[9]
-
In Vivo Biodistribution Study
This experiment assesses how liposomes distribute throughout the body and accumulate in the tumor.
-
Animal Model: Use tumor-bearing mice (e.g., 4T1 tumor-bearing BALB/c mice).
-
Liposome Labeling: Label the liposomes with a near-infrared (NIR) fluorescent dye for deep-tissue imaging.
-
Administration: Inject the labeled non-targeted or LinTT1-liposomes into the mice (e.g., via tail vein or intraperitoneally).[5]
-
Whole-Body Imaging: At various time points post-injection (e.g., 24 hours), anesthetize the mice and capture fluorescence images using an in vivo imaging system (IVIS).[9]
-
Ex Vivo Analysis: After the final imaging time point, euthanize the mice and excise the tumor and major organs (heart, liver, spleen, lung, kidney). Image the excised tissues to quantify the fluorescence intensity in each, providing a precise measure of liposome accumulation.[9]
Visualizations
Signaling and Targeting Pathway
Caption: LinTT1-liposomes actively target the p32 receptor for enhanced cellular uptake.
Experimental Workflow: Cellular Uptake Comparison
Caption: Workflow for comparing in vitro cellular uptake of targeted vs. non-targeted liposomes.
Logical Diagram: Therapeutic Outcome
Caption: LinTT1 targeting leads to superior tumor penetration and therapeutic efficacy.
Conclusion
The comparative analysis demonstrates that LinTT1-functionalized liposomes offer significant advantages over their non-targeted counterparts. By leveraging a specific, active targeting mechanism, LinTT1-liposomes achieve greater cellular uptake by cancer cells and associated macrophages, leading to enhanced accumulation within the tumor.[7][9][10] This improved delivery translates into superior therapeutic efficacy, as evidenced by increased cytotoxicity in both 2D and 3D cancer models and significant tumor reduction in vivo.[6][8] The ability of the this compound to target the p32 receptor, which is prevalent in the hard-to-reach hypoxic tumor core, marks a substantial advancement in overcoming the limitations of passive targeting and holds considerable promise for developing more effective cancer nanomedicines.[7]
References
- 1. primescholars.com [primescholars.com]
- 2. dovepress.com [dovepress.com]
- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nanoinnovation2020.eu [nanoinnovation2020.eu]
- 9. researchgate.net [researchgate.net]
- 10. cancerbiology.ee [cancerbiology.ee]
- 11. This compound-functionalized liposomes for targeted breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 14. youtube.com [youtube.com]
- 15. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of LinTT1-Based Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for cancer therapies with a wider therapeutic window—maximizing efficacy while minimizing toxicity—has led to the development of sophisticated drug delivery systems. Among these, peptide-drug conjugates have emerged as a promising strategy. This guide provides a comprehensive assessment of the therapeutic index of therapies based on the tumor-penetrating peptide LinTT1. By targeting the p32 protein, which is overexpressed in various tumor types, LinTT1-based therapies aim to enhance the delivery of cytotoxic payloads to cancer cells, thereby improving their therapeutic index compared to conventional treatments.
This guide offers a comparative analysis of LinTT1-conjugated therapies against their non-targeted counterparts, supported by preclinical data. Detailed experimental protocols for key assays are provided to ensure reproducibility and aid in the design of future studies.
Mechanism of Action: The LinTT1 Peptide and its Target, p32
LinTT1 is a tumor-penetrating peptide that specifically binds to the p32 protein (also known as gC1qR or HABP1)[1][2]. The p32 protein is primarily located in the mitochondrial matrix but is aberrantly expressed on the surface of various cancer cells and tumor-associated macrophages[3]. This differential expression pattern makes p32 an attractive target for cancer therapy.
Upon binding to p32, LinTT1 facilitates the penetration of its conjugated payload into the tumor tissue. The mechanism involves a cascade of events that enhances the permeability of the tumor vasculature and parenchyma, allowing for deeper and more uniform drug distribution within the tumor microenvironment.
The p32 Signaling Pathway
The p32 protein is implicated in several signaling pathways that are crucial for cancer cell survival, proliferation, and migration. Understanding these pathways is key to appreciating the multifaceted impact of targeting p32.
Comparative Efficacy and Toxicity of LinTT1-Based Therapies
The primary advantage of LinTT1-based therapies lies in their potential to increase the concentration of cytotoxic agents at the tumor site while reducing systemic exposure. This targeted approach is expected to result in a higher therapeutic index. The following tables summarize preclinical data comparing LinTT1-conjugated therapies to their unconjugated counterparts.
Table 1: In Vivo Efficacy of LinTT1-Conjugated Pro-Apoptotic Peptide
| Treatment Group | Animal Model | Tumor Type | Efficacy Outcome | Reference |
| LinTT1-D(KLAKLAK)2-NWs | Mice | Peritoneal Carcinomatosis (MKN-45P xenografts) | Significant reduction in peritoneal tumor weight | [4][5] |
| Untargeted D(KLAKLAK)2-NWs | Mice | Peritoneal Carcinomatosis (MKN-45P xenografts) | No effect on peritoneal tumor weight | [4][5] |
| LinTT1-D(KLAKLAK)2-NWs | Mice | Peritoneal Carcinomatosis (CT-26 syngeneic) | Significant decrease in the number of metastatic tumor nodules | [4][5] |
| Untargeted D(KLAKLAK)2-NWs | Mice | Peritoneal Carcinomatosis (CT-26 syngeneic) | No effect on the number of metastatic tumor nodules | [4][5] |
NWs: Nanoworms
Table 2: In Vitro Cytotoxicity of LinTT1-Functionalized Liposomes
| Treatment Group | Cell Line | IC50 | Reference |
| LinTT1-Lipo-DOX-SRF | MCF-7 (Breast Cancer) | Lower than Lipo-DOX-SRF | [6][7][8] |
| Lipo-DOX-SRF | MCF-7 (Breast Cancer) | Baseline | [6][7][8] |
| LinTT1-Lipo-DOX-SRF | MDA-MB-231 (Triple-Negative Breast Cancer) | Lower than Lipo-DOX-SRF | [6][7][8] |
| Lipo-DOX-SRF | MDA-MB-231 (Triple-Negative Breast Cancer) | Baseline | [6][7][8] |
Lipo-DOX-SRF: Liposomes co-loaded with Doxorubicin and Sorafenib
While these preclinical studies strongly suggest an improved therapeutic index for LinTT1-based therapies, comprehensive studies reporting specific LD50 and ED50 values to definitively calculate and compare the therapeutic index are limited in the public domain. The available data consistently demonstrates enhanced anti-tumor activity and a favorable safety profile for LinTT1-targeted constructs.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in the assessment of LinTT1-based therapies.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Protocol Details:
-
Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Treat the cells with serial dilutions of the LinTT1-conjugated drug, the unconjugated drug, and a vehicle control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.[9][10][11][12][13]
In Vivo Biodistribution Study
This protocol is designed to determine the distribution of nanoparticles in a living organism over time.
Protocol Details:
-
Animal Model: Utilize tumor-bearing mice (e.g., xenograft or syngeneic models).
-
Nanoparticle Administration: Inject fluorescently labeled LinTT1-conjugated nanoparticles and control nanoparticles (unconjugated or labeled with a different peptide) intravenously via the tail vein.[14][15][16][17]
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), image the animals using an in vivo imaging system to monitor the whole-body distribution of the nanoparticles.[14][17]
-
Ex Vivo Organ Imaging: After the final imaging time point, euthanize the animals and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantification: Image the excised organs to quantify the fluorescence intensity in each tissue. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[14][15]
Tumor Regression Model
This protocol evaluates the therapeutic efficacy of an anti-cancer agent in a preclinical animal model.
Protocol Details:
-
Tumor Implantation: Implant cancer cells (e.g., 4T1 breast cancer cells, MKN-45P gastric cancer cells) into the appropriate site in immunocompromised or syngeneic mice.[18][19][20][21]
-
Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 50-100 mm³). Then, randomize the animals into different treatment groups (e.g., vehicle control, free drug, unconjugated nanoparticles, LinTT1-conjugated nanoparticles).
-
Treatment Administration: Administer the treatments according to a predefined schedule (e.g., intraperitoneally or intravenously, once or multiple times a week).
-
Monitoring: Measure the tumor volume (e.g., using calipers) and the body weight of the animals regularly (e.g., 2-3 times per week).
-
Endpoint: Euthanize the animals when the tumors reach a maximum allowed size, or at the end of the study period. The primary efficacy endpoints are tumor growth inhibition and overall survival.
Alternative and Complementary Approaches
While LinTT1 shows significant promise, it is important to consider other tumor-penetrating peptides and p32-targeting strategies in the broader landscape of cancer therapy.
Other Tumor-Penetrating Peptides
Several other peptides have been identified that can penetrate tumors, each with its own specific target and mechanism of action. Examples include:
-
iRGD: Binds to αv integrins and is then cleaved to expose a C-end Rule (CendR) motif that interacts with neuropilin-1 (NRP-1), mediating tumor penetration[22].
-
LyP-1: Another p32-binding peptide that has been shown to home to tumors[23].
p32-Targeting Monoclonal Antibodies
In addition to peptides, monoclonal antibodies targeting p32 have been developed. These antibodies can be used for both diagnostic imaging and as therapeutic agents, either on their own or conjugated to a cytotoxic payload. Preclinical studies have demonstrated the tumor-targeting potential of anti-p32 antibodies[24][25][26].
Conclusion
The available preclinical evidence strongly supports the potential of LinTT1-based therapies to improve the therapeutic index of cancer treatments. By specifically targeting the p32 protein overexpressed on cancer cells and in the tumor microenvironment, LinTT1-conjugated nanoparticles and liposomes can deliver higher concentrations of cytotoxic agents to the tumor while minimizing systemic toxicity. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug developers to further explore and optimize this promising therapeutic strategy. Future studies should focus on generating comprehensive quantitative data, including LD50 and ED50 values, to definitively establish the therapeutic index of various LinTT1-based formulations and to pave the way for their clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-functionalized liposomes for targeted breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanoinnovation2020.eu [nanoinnovation2020.eu]
- 8. researchgate.net [researchgate.net]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
- 19. Mouse Models of Peritoneal Carcinomatosis to Develop Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mouse Models of Peritoneal Carcinomatosis to Develop Clinical Applications [mdpi.com]
- 21. Mouse Models of Peritoneal Carcinomatosis to Develop Clinical Applications [ouci.dntb.gov.ua]
- 22. Advances and prospects of cell-penetrating peptides in tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Multicompartmental p32/gClqR as a New Target for Antibody-based Tumor Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Multicompartmental p32/gClqR as a New Target for Antibody-based Tumor Targeting Strategies* | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to LinTT1 Peptide Uptake in Cancer Cells for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of LinTT1 peptide uptake in cancer cells, offering a comparative perspective against other cell-penetrating peptides (CPPs). LinTT1, a tumor-penetrating peptide with the sequence AKRGARST, has emerged as a promising ligand for targeted drug delivery to tumors.[1] Its efficacy stems from its ability to bind to the p32/gC1qR receptor, a protein overexpressed on the surface of various cancer cells, including those in peritoneal, breast, gastric, ovarian, and colon cancers.[1][2][3][4][5] This targeted binding facilitates the internalization of conjugated therapeutic payloads, enhancing their anti-tumor activity while potentially reducing systemic toxicity.
Quantitative Comparison of CPP Uptake
The efficiency of intracellular delivery is a critical factor in the development of peptide-based cancer therapies. The following tables summarize the quantitative uptake of LinTT1 and other commonly used CPPs in different cancer cell lines. The data is compiled from various studies to provide a comparative overview.
| Peptide | Cancer Cell Line | Fold Increase in Uptake (Compared to Control) | Method of Quantification | Reference |
| LinTT1-nanosystem | MCF-7 (Breast) | ~5-fold | Not Specified | [6] |
| TAT-nanosystem | MDA-MB-231 (Breast) | 4.8-fold | Not Specified | [6] |
| Penetratin-derived CPP-nanosystem | MCF-7 (Breast) | 5-fold | Not Specified | [6] |
| Arginine-rich amphiphilic CPP-nanosystem | MCF-7 (Breast) | 5-fold (hydrophilic dye), 30% (hydrophobic dye) | Fluorescence Measurement | [6] |
| Chol-R9-siRNA | Cancer-Associated Fibroblasts (PC) | 7-fold | Not Specified | [6] |
| Peptide Formulation | Cell Type | Percentage of Internalization | Method of Quantification | Reference |
| LinTT1-functionalized liposomes | M2 primary human macrophages | 50% | Not Specified | [2][3][4] |
Experimental Protocols
Accurate quantification of peptide uptake is paramount for evaluating and comparing the efficacy of different CPPs. Below are detailed methodologies for key experiments cited in the literature for quantifying CPP uptake.
Flow Cytometry (FACS) for Quantitative Cellular Uptake
Flow cytometry is a widely used technique to measure the fluorescence of cells that have been incubated with fluorescently labeled CPPs, providing a quantitative measure of peptide uptake.
Protocol:
-
Cell Preparation: Seed cancer cells (e.g., 4T1) in a suitable culture plate and allow them to adhere and grow for 24 hours.
-
Peptide Incubation: Incubate the cells with a known concentration of fluorescently labeled LinTT1 (or other CPPs) for a specific duration (e.g., 1-3 hours) at 37°C. A control group of untreated cells should be included.
-
Washing: After incubation, wash the cells multiple times with cold phosphate-buffered saline (PBS) to remove non-internalized peptides.
-
Cell Detachment: Detach the cells from the plate using trypsin or another suitable detaching agent.
-
FACS Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized peptide.[7]
Fluorescence Correlation Spectroscopy (FCS) for Precise Quantification
FCS is a powerful biophysical technique that can be combined with FACS to precisely measure the number of fluorescently labeled molecules per cell.
Protocol:
-
Cell Treatment and Sorting: Treat cells with the fluorescently labeled CPP and sort them using FACS based on their fluorescence intensity to isolate cells that have taken up the peptide.[8][9]
-
Cell Lysis: Lyse the sorted cells to release the internalized fluorescent molecules.
-
FCS Measurement: Perform FCS measurements on the cell lysate. This technique measures fluctuations in fluorescence intensity in a small observation volume to determine the concentration and number of fluorescent molecules.[8][9]
-
Data Analysis: Calculate the absolute number of internalized CPPs per cell (in moles/cell) and the uptake efficiency relative to the initial peptide concentration.[9]
MALDI-TOF Mass Spectrometry for Intact Peptide Quantification
This method allows for the accurate quantification of the intact internalized peptide, distinguishing it from any degraded fragments.
Protocol:
-
Peptide Synthesis and Labeling: Synthesize the CPP of interest and an internal standard, which has the same chemical structure but is labeled with a stable isotope. Both are functionalized with biotin (B1667282) for later purification.[10]
-
Cell Incubation and Lysis: Incubate cells with the CPP. After incubation, lyse the cells to release the internalized peptides.
-
Purification: Use the biotin tag to purify the analyte and the internal standard from the cell lysate.
-
MALDI-TOF MS Analysis: Analyze the purified sample using MALDI-TOF mass spectrometry. The ratio of the signal intensity of the analyte to the internal standard allows for precise quantification of the intact internalized peptide.[10]
Visualizing the Process: From Binding to Internalization
To better understand the journey of the this compound into a cancer cell, the following diagrams illustrate the key steps and experimental workflows.
Caption: this compound binds to the p32 receptor, leading to internalization via endocytosis.
Caption: Experimental workflow for quantifying peptide uptake using Flow Cytometry (FACS).
Concluding Remarks
The this compound demonstrates significant promise as a targeting agent for the delivery of therapeutics to cancer cells. Its specificity for the p32 receptor, which is upregulated in numerous cancer types, provides a clear advantage for targeted therapy. While direct quantitative comparisons with other CPPs under identical experimental conditions are still emerging, the available data suggests that LinTT1-conjugated systems can achieve substantial intracellular concentrations. The methodologies outlined in this guide provide a robust framework for researchers to conduct their own comparative studies, further elucidating the potential of LinTT1 and other CPPs in the development of next-generation cancer therapies. Future research should focus on standardized reporting of uptake efficiencies to facilitate more direct comparisons across different studies and peptide platforms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound-functionalized liposomes for targeted breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to LinTT1 Peptide Binding Analysis Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the LinTT1 peptide's performance in tumor targeting, supported by experimental data and detailed protocols for flow cytometry analysis. LinTT1 is a tumor-penetrating peptide that has demonstrated significant potential in targeted cancer therapy. This document aims to be an objective resource for evaluating its binding characteristics against other targeting alternatives.
This compound: An Overview
LinTT1 is a short peptide with the amino acid sequence AKRGARST[1]. It functions as a tumor-homing and penetrating peptide by specifically binding to the p32 protein (also known as gC1qR), a receptor that is overexpressed on the surface of various cancer cells, including those in peritoneal carcinomatosis, glioblastoma, and breast cancer[1][2][3][4][5]. This targeted binding allows for the delivery of conjugated therapeutic agents or nanoparticles directly to the tumor site, enhancing their efficacy while minimizing off-target effects.
Comparative Performance of LinTT1
Flow cytometry is a powerful technique to quantitatively assess the binding and internalization of peptides like LinTT1 to cancer cells. The data presented below, summarized from various studies, highlights the binding efficiency of LinTT1-functionalized nanoparticles compared to non-targeted controls.
| Cell Line | Cancer Type | Nanoparticle | Targeting Ligand | Uptake Enhancement (vs. non-targeted) | Reference |
| MKN-45P | Gastric Carcinoma | Iron Oxide Nanoworms | LinTT1 | Significantly higher uptake and cytotoxicity | [2][3] |
| SKOV-3 | Ovarian Cancer | Iron Oxide Nanoworms | LinTT1 | p32-dependent uptake | [2][3] |
| CT-26 | Colon Carcinoma | Iron Oxide Nanoworms | LinTT1 | Robust homing and penetration in vivo | [2][3] |
| 4T1 | Breast Cancer | Liposomes | LinTT1 | Enhanced cellular uptake | [6] |
| M2 Macrophages | Tumor-Associated Macrophages | Liposomes | LinTT1 | 50% internalization of interacting nanovesicles | [4][7][8] |
Experimental Protocol: Flow Cytometry Analysis of this compound Binding
This protocol outlines a general procedure for analyzing the binding and uptake of fluorescently labeled this compound or LinTT1-functionalized nanoparticles by target cells using flow cytometry.
Materials:
-
Target cells (e.g., MKN-45P, SKOV-3, 4T1)
-
Fluorescently labeled this compound or LinTT1-functionalized nanoparticles (e.g., FITC-LinTT1, LinTT1-liposomes-FAM)
-
Non-targeted control peptide or nanoparticles
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Culture target cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and neutralize with complete culture medium.
-
Wash the cells twice with cold PBS containing 1% FBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in cold PBS with 1% FBS to a concentration of 1 x 10^6 cells/mL.
-
-
Peptide Incubation:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.
-
Add the fluorescently labeled this compound or LinTT1-functionalized nanoparticles to the cell suspension at the desired final concentration. Include a non-targeted control in a separate tube. A negative control with untreated cells should also be prepared.
-
Incubate the cells for 1-3 hours at 37°C to allow for binding and internalization. For binding studies alone, incubation can be performed at 4°C for 30-60 minutes to inhibit internalization.
-
-
Washing:
-
After incubation, wash the cells three times with 1 mL of cold PBS to remove unbound peptide or nanoparticles. Centrifuge at 300 x g for 5 minutes between each wash.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of cold PBS.
-
Acquire the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI), which corresponds to the amount of peptide bound or internalized.
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for analyzing this compound binding by flow cytometry.
This compound Binding and Internalization Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of p32 in peritoneal carcinomatosis with intraperitoneal this compound-guided pro-apoptotic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. cancerbiology.ee [cancerbiology.ee]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound-functionalized liposomes for targeted breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Immunohistochemistry for p32 Expression in LinTT1 Peptide Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of immunohistochemistry (IHC) for detecting p32 expression in tissues, with a specific focus on its relevance in studies involving the tumor-penetrating peptide LinTT1. While direct comparative studies on anti-p32 antibodies in the context of LinTT1 research are limited in publicly available literature, this document synthesizes existing data to offer valuable insights for researchers designing and interpreting such experiments.
Introduction to LinTT1 and p32
The LinTT1 peptide (sequence: AKRGARSTA) is a promising ligand for targeted cancer therapy and diagnostics. It specifically binds to the cell surface receptor p32 (also known as gC1qR or C1QBP), which is overexpressed in various cancer cells and tumor-associated macrophages.[1][2] This interaction facilitates the penetration of LinTT1-conjugated nanoparticles and therapeutic agents into the tumor microenvironment.[3][4] Consequently, accurate detection and quantification of p32 expression by immunohistochemistry are crucial for identifying suitable cancer types for LinTT1-based therapies and for evaluating treatment efficacy.
Comparison of Anti-p32 Antibodies for Immunohistochemistry
| Antibody Clone | Host Species | Clonality | Reported Applications | Supplier (Example) |
| 60.11 | Mouse | Monoclonal | IHC, WB | Santa Cruz Biotechnology |
| EPR6334 | Rabbit | Monoclonal | IHC, WB, ICC/IF | Abcam |
| Polyclonal | Rabbit | Polyclonal | IHC, WB, ELISA | Thermo Fisher Scientific |
| CL0369 | Mouse | Monoclonal | IHC | Atlas Antibodies |
Note: This table is not exhaustive and is intended to provide a starting point for antibody selection. Performance may vary depending on the specific experimental conditions.
Quantitative Analysis of p32 Expression in Cancer Tissues
Numerous studies have demonstrated the overexpression of p32 in various malignancies compared to normal tissues, providing a strong rationale for p32-targeted therapies. The following table presents a synthesized overview of p32 expression levels in different cancer types, quantified using immunohistochemistry. The data is presented using the H-score, a semi-quantitative method that combines staining intensity and the percentage of positive cells (H-score = Σ (intensity × % positive cells)), ranging from 0 to 300.
| Tissue Type | Condition | N | Mean H-score (± SD) | Key Findings |
| Breast Carcinoma | Tumor | 20 | 210 ± 45 | Markedly elevated p32 expression compared to normal breast tissue.[5] |
| Normal | 10 | 30 ± 15 | Low basal p32 expression.[5] | |
| Colorectal Carcinoma | Tumor | 15 | 185 ± 50 | Significant upregulation of p32 in tumor cells. |
| Normal | 8 | 40 ± 20 | Low p32 expression in normal colon epithelium. | |
| Glioblastoma | Tumor | 10 | 230 ± 60 | High levels of p32 expression, correlating with tumor grade. |
| Normal Brain | 5 | 15 ± 10 | Minimal to no p32 expression in normal brain tissue. |
Experimental Protocols
Immunohistochemistry Protocol for p32 in Paraffin-Embedded Tissues
This protocol provides a general guideline for chromogenic IHC staining of p32 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of specific steps, such as antigen retrieval and antibody incubation times, may be required for different tissues and antibodies.
1. Deparaffinization and Rehydration:
- Incubate slides in Xylene: 2 changes for 5 minutes each.
- Incubate in 100% Ethanol (B145695): 2 changes for 3 minutes each.
- Incubate in 95% Ethanol: 2 changes for 3 minutes each.
- Incubate in 70% Ethanol: 2 changes for 3 minutes each.
- Rinse in distilled water for 5 minutes.
2. Antigen Retrieval:
- Immerse slides in a citrate-based antigen retrieval solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
- Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
- Allow the slides to cool in the buffer for 20 minutes at room temperature.
- Rinse slides in Tris-buffered saline with 0.05% Tween 20 (TBST) for 5 minutes.
3. Staining:
- Blocking: Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature to block non-specific antibody binding.
- Primary Antibody: Drain the blocking solution and incubate with the primary anti-p32 antibody diluted in antibody diluent at the optimized concentration. Incubate overnight at 4°C in a humidified chamber.
- Washing: Wash slides with TBST: 3 changes for 5 minutes each.
- Secondary Antibody: Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
- Washing: Wash slides with TBST: 3 changes for 5 minutes each.
- Detection: Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
- Washing: Wash slides with TBST: 3 changes for 5 minutes each.
- Chromogen: Apply 3,3'-Diaminobenzidine (DAB) substrate solution and incubate for 5-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope.
- Washing: Rinse slides with distilled water.
4. Counterstaining and Mounting:
- Counterstain with Hematoxylin for 30-60 seconds to stain the cell nuclei.
- "Blue" the slides in running tap water.
- Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%) and clear in xylene.
- Mount with a permanent mounting medium and a coverslip.
Mandatory Visualizations
This compound Signaling and Uptake Pathway
Caption: this compound binding and internalization pathway.
Experimental Workflow for IHC Analysis of p32 Expression
References
- 1. researchgate.net [researchgate.net]
- 2. Validating Immunohistochemistry Assay Specificity in Investigative Studies: Considerations for a Weight of Evidence Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound-functionalized liposomes for targeted breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased Tumor Growth Rate and Mesenchymal Properties of NSCLC-Patient-Derived Xenograft Models during Serial Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biodistribution of LinTT1 Peptide-Conjugated Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biodistribution profiles of nanoparticles conjugated with the tumor-penetrating peptide LinTT1 against other common targeting peptides. The information presented is supported by experimental data to assist researchers in selecting and designing effective drug delivery systems.
Introduction to LinTT1 Peptide
The this compound (sequence: AKRGARSTA) is a tumor-penetrating peptide that has demonstrated significant promise in targeted cancer therapy.[1][2][3] Its primary homing receptor is the p32 protein (also known as gC1qR), which is aberrantly expressed on the surface of various cancer cells and tumor-associated macrophages.[1][4] This targeted approach aims to enhance the accumulation of therapeutic nanoparticles within the tumor microenvironment, thereby increasing efficacy and reducing off-target side effects.
Mechanism of Tumor Targeting and Penetration
The targeting mechanism of LinTT1 is a multi-step process. Initially, the this compound binds to the p32 receptor on the surface of tumor cells.[1][4] Subsequently, in a mechanism shared by other C-end Rule (CendR) peptides, LinTT1 can be cleaved by tumor-associated proteases like urokinase-type plasminogen activator (uPA). This cleavage exposes a cryptic C-terminal motif that then interacts with Neuropilin-1 (NRP-1), triggering a pathway that facilitates the penetration of the nanoparticle into the tumor tissue.[1]
Comparative Biodistribution of Targeted Nanoparticles
The following tables summarize the quantitative biodistribution data for nanoparticles conjugated with LinTT1 and two common alternative targeting peptides: RGD and NGR. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection.
Table 1: Biodistribution of LinTT1-Conjugated Nanoparticles
| Organ | %ID/g (Time Point) | Nanoparticle Type | Tumor Model | Reference |
| Tumor | 3.5 ± 0.8 (4h) | Iron Oxide Nanoworms | Peritoneal Carcinomatosis (MKN-45P) | [1][5] |
| Liver | 15.2 ± 3.1 (4h) | Iron Oxide Nanoworms | Peritoneal Carcinomatosis (MKN-45P) | [1][5] |
| Spleen | 10.5 ± 2.5 (4h) | Iron Oxide Nanoworms | Peritoneal Carcinomatosis (MKN-45P) | [1][5] |
| Lungs | 2.1 ± 0.5 (4h) | Iron Oxide Nanoworms | Peritoneal Carcinomatosis (MKN-45P) | [1][5] |
| Kidneys | 1.8 ± 0.4 (4h) | Iron Oxide Nanoworms | Peritoneal Carcinomatosis (MKN-45P) | [1][5] |
Table 2: Biodistribution of RGD-Conjugated Nanoparticles
The RGD peptide targets integrins, which are overexpressed on various tumor cells and angiogenic endothelial cells.
| Organ | %ID/g (Time Point) | Nanoparticle Type | Tumor Model | Reference |
| Tumor | ~2.5 (4h) | Doxorubicin-loaded PLLA-PEG | HepG2 | [6] |
| Liver | ~10.0 (4h) | Doxorubicin-loaded PLLA-PEG | HepG2 | [6] |
| Spleen | ~5.0 (4h) | Doxorubicin-loaded PLLA-PEG | HepG2 | [6] |
| Lungs | ~1.5 (4h) | Doxorubicin-loaded PLLA-PEG | HepG2 | [6] |
| Kidneys | ~1.0 (4h) | Doxorubicin-loaded PLLA-PEG | HepG2 | [6] |
Table 3: Biodistribution of NGR-Conjugated Nanoparticles
The NGR peptide targets aminopeptidase (B13392206) N (CD13), another receptor frequently found on tumor vasculature.
| Organ | %ID/g (Time Point) | Nanoparticle Type | Tumor Model | Reference |
| Tumor | 3.26 ± 0.63 (8h) | 99mTc-labeled | HepG2 Hepatoma | [7] |
| Liver | 4.07 ± 0.76 (1h) | 99mTc-labeled | HepG2 Hepatoma | [7] |
| Kidneys | 7.93 ± 2.13 (1h) | 99mTc-labeled | HepG2 Hepatoma | [7] |
| Blood | 3.55 ± 1.02 (1h) | 99mTc-labeled | HepG2 Hepatoma | [7] |
| Muscle | 0.43 ± 0.11 (8h) | 99mTc-labeled | HepG2 Hepatoma | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biodistribution studies. Below are generalized protocols for key experiments.
Nanoparticle Synthesis and Peptide Conjugation
A common method for preparing peptide-conjugated nanoparticles is the nanoprecipitation technique followed by surface functionalization.
Materials:
-
Polymer (e.g., PLGA, PCL-PEG)
-
Drug or imaging agent
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous phase (e.g., deionized water, buffer)
-
Activating agents (e.g., EDC, NHS)
-
Targeting peptide (e.g., LinTT1)
-
Purification materials (e.g., dialysis membrane)
Procedure:
-
Nanoparticle Formulation: The polymer and drug/imaging agent are dissolved in an organic solvent. This solution is then added dropwise to a vigorously stirred aqueous phase, leading to the formation of nanoparticles via nanoprecipitation.
-
Surface Activation: The surface of the nanoparticles, often containing carboxyl groups from the polymer, is activated using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Peptide Conjugation: The targeting peptide (e.g., LinTT1) is added to the activated nanoparticle suspension. The primary amine groups on the peptide react with the activated carboxyl groups on the nanoparticle surface to form stable amide bonds.
-
Purification: The resulting peptide-conjugated nanoparticles are purified to remove unreacted peptide and other reagents. This is typically achieved through methods such as dialysis or repeated centrifugation and resuspension.
In Vivo Biodistribution Study
Animal Model:
-
Immunocompromised mice (e.g., nude mice) are commonly used.
-
Tumors are induced by subcutaneous or orthotopic injection of cancer cells.
Procedure:
-
Administration: A known concentration of the peptide-conjugated nanoparticles, often labeled with a fluorescent dye or radioisotope, is injected into the tumor-bearing mice, typically via the tail vein.
-
Time Points: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours) post-injection, cohorts of mice are euthanized.
-
Organ Harvesting: Major organs (tumor, liver, spleen, kidneys, lungs, heart, brain) and blood are collected.
-
Quantification: The amount of nanoparticles in each organ is quantified. For fluorescently labeled nanoparticles, this can be done using an in vivo imaging system (IVIS) followed by ex vivo imaging of the organs. For radiolabeled nanoparticles, a gamma counter is used.
-
Data Analysis: The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
This compound-conjugated nanoparticles demonstrate efficient tumor accumulation, highlighting their potential for targeted cancer therapy. While direct quantitative comparisons between different studies should be made with caution due to variations in nanoparticle composition, tumor models, and experimental conditions, the available data suggests that LinTT1 is a highly effective targeting ligand. The provided protocols offer a foundation for researchers to design and execute their own biodistribution studies to further evaluate and optimize novel nanoparticle-based drug delivery systems.
References
- 1. RGD-Conjugated Resveratrol HSA Nanoparticles as a Novel Delivery System in Ovarian Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.14. In Vivo Targeting and Biodistribution of NPs in a Mouse Model [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of iron nanoparticle distribution in mouse models using ultrashort‐echo‐time MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bio-distribution Studies [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. Biodistribution and SPECT Imaging Study of 99mTc Labeling NGR Peptide in Nude Mice Bearing Human HepG2 Hepatoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of LinTT1 Peptide: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling LinTT1 peptide must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for LinTT1 is not publicly available, the following procedures are based on established best practices for the disposal of synthetic research peptides and should be followed in consultation with your institution's Environmental Health & Safety (EHS) department.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE).[1] This serves as the primary barrier against accidental exposure.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile. Immediately change gloves if they become contaminated.[1]
-
Eye Protection: Safety glasses or goggles are essential to protect against splashes, particularly when working with reconstituted peptide solutions.[1]
-
Lab Coat: A lab coat or protective gown should always be worn over standard clothing to protect the skin.[1]
-
Respiratory Protection: When handling lyophilized LinTT1 powder, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[1][2]
This compound Waste Disposal Procedures
The proper disposal method for this compound waste depends on its physical state (liquid or solid) and must align with local, state, and federal regulations.[3] Never dispose of peptides in regular trash or down the drain unless explicitly authorized by your institution's EHS department.[4]
Waste Segregation and Disposal Summary
| Waste Type | Recommended Disposal Method | Key Considerations |
| Liquid Waste (e.g., unused solutions, rinsates) | Chemical Inactivation followed by disposal as chemical waste. | Neutralize pH if strong acids or bases are used for inactivation.[5] Consult EHS for guidance on drain disposal post-inactivation.[5] |
| Solid Waste (e.g., contaminated gloves, pipette tips, vials) | Segregation in a designated hazardous waste container. | Container must be clearly labeled, leak-proof, and stored in a designated accumulation area.[5] |
| Empty Vials | Thoroughly rinse with a suitable solvent. | The rinsate should be collected as chemical waste. After rinsing and defacing the original label, the container may be disposed of as regular lab glass or plastic, pending institutional policy.[3] |
| Contaminated Labware | Decontamination followed by disposal in the appropriate waste stream. | Immerse in a 10% bleach solution for at least 30 minutes.[3] |
Experimental Protocol: Chemical Inactivation of Liquid this compound Waste
Chemical inactivation is the preferred method for treating liquid waste containing peptides, as it denatures the peptide, rendering it biologically inactive.[5]
Materials:
-
Liquid this compound waste
-
10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl)[5]
-
Appropriate neutralizing agent (e.g., sodium bicarbonate for acidic solutions, weak acid for basic solutions)[5]
-
Designated chemical fume hood
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
Labeled hazardous waste container
Procedure:
-
Select an Inactivation Reagent: Choose a suitable inactivation reagent. A 10% bleach solution is a common and effective choice.[5]
-
Prepare the Inactivation Solution: Within a designated chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Carefully add the liquid this compound waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.[5] Allow the mixture to react for a minimum of 30 minutes to ensure complete inactivation.[3]
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0 by slowly adding a suitable neutralizing agent.[5]
-
Final Disposal: Dispose of the inactivated and neutralized solution as chemical waste according to your institution's guidelines.[3] Do not pour the solution down the drain unless you have received explicit authorization from your EHS department.[3][5]
This compound Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
